molecular formula C17H14O4 B191115 5,2'-Dimethoxyflavone CAS No. 6697-62-7

5,2'-Dimethoxyflavone

Cat. No.: B191115
CAS No.: 6697-62-7
M. Wt: 282.29 g/mol
InChI Key: QNKIRTADURZGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,2'-Dimethoxyflavone (CAS 6697-62-7) is a synthetic methoxylated flavonoid with the molecular formula C₁₇H₁₄O₄ and a molecular weight of 282.29 g/mol. It serves as a valuable chemical scaffold in medicinal chemistry and pharmacological research . Recent investigations highlight its potential as a multi-target agent for neurological disorders. In silico target prediction models and in vivo studies suggest it interacts with key protein targets involved in neurotransmission, such as GABAA receptor subunits, and demonstrates neuroprotective properties in models of cognitive impairment . Its research value is further underscored by its anti-inflammatory activity, as it has been shown to significantly reduce pro-inflammatory markers like IL-1β, IL-6, and TNF-α . The compound's mechanism of action appears to involve the modulation of inflammatory signaling pathways, including the NF-κB pathway, and the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) . This multifaceted biological profile makes this compound a promising candidate for research in early intervention strategies for complex conditions like Alzheimer's disease . The synthetic route to this compound often involves iodine-catalyzed cyclization of a dimethoxychalcone precursor, ensuring high purity suitable for research applications . Attention: This product is for research use only. Not for human or veterinary use .

Properties

IUPAC Name

5-methoxy-2-(2-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-13-7-4-3-6-11(13)16-10-12(18)17-14(20-2)8-5-9-15(17)21-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKIRTADURZGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350944
Record name 5,2'-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6697-62-7
Record name 5,2'-dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5,2'-Dimethoxyflavone: A Guide to Natural Sources, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,2'-dimethoxyflavone, a naturally occurring polymethoxyflavone. We will delve into its primary botanical sources and present a detailed, field-proven methodology for its extraction, isolation, and structural verification. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Within this class, polymethoxyflavones (PMFs) are distinguished by the presence of multiple methoxy groups on their core phenyl-chromone structure. These methoxy groups significantly alter the molecule's lipophilicity and metabolic stability, often enhancing its bioavailability and therapeutic potential.

This compound is a specific flavone of interest. While its isomer, 5,7-dimethoxyflavone, is more widely known and studied, particularly from sources like Kaempferia parviflora (Black Ginger), this compound possesses its own unique profile and is found in different botanical sources.[1][2] Understanding the distinct natural origins and establishing robust isolation protocols are critical first steps for exploring its pharmacological potential.

Confirmed Natural Sources

The identification of reliable botanical sources is the foundation of natural product research. Based on phytochemical investigations, the primary source for this compound is the genus Primula.

Plant SpeciesCommon NamePlant Part(s) Containing this compound
Primula veris L.CowslipRoots, Leaf Exudate

Primula veris, commonly known as cowslip, has been a subject of phytochemical analysis that confirms the presence of this compound (often reported as 2',5'-dimethoxyflavone) among other flavonoid aglycones.[3][4] It is typically found in the roots and as a component of the exudate on the leaf surfaces.[3][4] The concentration and profile of flavonoids can be influenced by environmental factors, underscoring the importance of proper plant identification and collection.[5]

A Validated Workflow for Isolation and Purification

The following section details a multi-stage workflow for the isolation of this compound from its primary natural source, Primula veris. The logic behind each step is explained to provide a clear understanding of the experimental choices.

Diagram: Overall Isolation and Purification Workflow

G cluster_0 Phase 1: Extraction & Fractionation cluster_1 Phase 2: Chromatographic Purification cluster_2 Phase 3: Final Purification & Verification A Air-Dried & Powdered Primula veris Roots B Successive Solvent Extraction A->B C Chloroform Extract (Target-Rich) B->C Chloroform D Methanol Extract (Highly Polar Compounds) B->D Methanol E Concentrate Chloroform Extract & Adsorb onto Silica Gel C->E Proceed with target fraction F Silica Gel Column Chromatography E->F G Fraction Collection (50-100 mL aliquots) F->G H TLC Analysis of Fractions G->H I Pool Fractions Containing Target Compound H->I J Recrystallization or Preparative TLC I->J K Pure this compound J->K L Structural Elucidation (NMR, MS) K->L

Caption: A multi-phase workflow for isolating this compound.

Step-by-Step Experimental Protocol

I. Plant Material Preparation and Extraction

This initial phase is designed to efficiently extract a wide range of metabolites and then perform a crude separation based on polarity.

  • Preparation : Begin with air-dried roots of Primula veris.[3] Grind the material into a fine powder to maximize the surface area for solvent penetration.

  • Successive Extraction :

    • Submerge the powdered root material (e.g., 500 g) in chloroform at room temperature for 48-72 hours with occasional agitation. This step targets non-polar to moderately polar compounds, including this compound.

    • Filter the mixture and collect the chloroform supernatant. Concentrate this filtrate using a rotary evaporator to yield the crude chloroform extract.

    • The remaining plant material can be subsequently extracted with a more polar solvent like methanol to remove highly polar compounds, though the target flavone will be concentrated in the chloroform fraction.[3]

    Causality: Using solvents of increasing polarity (chloroform, then methanol) creates a preliminary fractionation. This compound, being less polar than glycosylated flavonoids or other polar metabolites, is selectively partitioned into the chloroform phase, simplifying the subsequent purification steps.

II. Silica Gel Column Chromatography

This is the core purification step, separating compounds based on their differential adsorption to the silica stationary phase.

  • Column Preparation : Prepare a glass column packed with silica gel (e.g., 70-230 mesh) in a non-polar solvent like hexane or chloroform.

  • Sample Loading :

    • Take the crude chloroform extract and dissolve it in a minimal amount of chloroform.

    • Add a small amount of silica gel to this solution and evaporate the solvent completely. This results in the crude extract being adsorbed onto the silica powder.

    • Carefully layer this silica-adsorbed sample onto the top of the prepared column. This dry-loading technique ensures a uniform starting band and improves separation resolution.

  • Elution :

    • Begin eluting the column with a non-polar mobile phase (e.g., 100% chloroform or a hexane:ethyl acetate mixture).

    • Gradually increase the polarity of the mobile phase by slowly increasing the percentage of a more polar solvent (e.g., ethyl acetate or ethanol).[6] A typical gradient might start at 100% chloroform, moving to 99:1, 98:2, and so on, chloroform:ethanol.

    • Collect the eluent in sequential fractions of a fixed volume (e.g., 50-100 mL).

    Causality: Compounds will travel down the column at different rates based on their polarity. Non-polar compounds will elute first with the non-polar mobile phase. As the mobile phase polarity increases, it will compete more effectively with the silica for binding to the more polar compounds, causing them to elute from the column. This compound is expected to elute in fractions of intermediate polarity.

  • Fraction Monitoring :

    • Analyze each collected fraction using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a silica gel TLC plate.

    • Develop the plate in a suitable solvent system (e.g., chloroform:ethyl acetate 9:1).

    • Visualize the spots under UV light (254 nm and 366 nm). Fractions containing the same spot profile can be combined. Compare the retention factor (Rf) of the spots to a known standard if available.

III. Final Purification and Crystallization

  • Pooling : Combine the fractions that TLC analysis shows to be rich in the target compound. Evaporate the solvent.

  • Recrystallization : Dissolve the semi-pure solid in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol). Allow the solution to cool slowly. As it cools, the solubility of the compound will decrease, and pure crystals will form, leaving impurities behind in the solvent.

  • Filtration : Collect the pure crystals by filtration and wash with a small amount of cold solvent. Dry the crystals under a vacuum.

Structural Elucidation and Quality Control

The identity and purity of the isolated compound must be rigorously confirmed using standard analytical techniques. This step is non-negotiable for ensuring the trustworthiness of the isolated material for subsequent biological assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to determine the exact chemical structure, confirming the flavone backbone and the precise positions of the two methoxy groups at C-5 and C-2'.[3]

  • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula (C₁₇H₁₄O₄).[3]

  • High-Performance Liquid Chromatography (HPLC) : An analytical HPLC run on the final product is used to determine its purity. A single, sharp peak indicates a high degree of purity. A photodiode array (PDA) detector can also provide the UV spectrum of the compound.[7][8]

Conclusion

This guide outlines a robust and reproducible methodology for the isolation of this compound from its primary natural source, Primula veris. By understanding the causality behind each step—from solvent selection in the initial extraction to the principles of gradient elution in chromatography—researchers can confidently adapt and execute this protocol. The final validation through spectroscopic techniques ensures the scientific integrity of the isolated compound, providing a solid foundation for its further investigation in drug discovery and development programs.

References

  • Joothamongkhon, J., Susantikarn, P., Kongkachana, W., et al. (2022). Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora. Phytochemical Analysis. Available at: [Link]

  • Kim, M., Lim, H., et al. (2023). Anti-Skin Aging Potential of Methoxyflavones from Kaempferia parviflora Against TNF-α-Induced Oxidative Stress and Photoaging in Normal Human Dermal Fibroblasts. MDPI. Available at: [Link]

  • Nikolova, M., Yankova-Tsvetkova, E., Stefanova, T., et al. (2021). Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots. National Institutes of Health (NIH). Available at: [Link]

  • Nikolova, M., Yankova-Tsvetkova, E., Stefanova, T., et al. (2018). EXUDATE FLAVONOIDS OF Primula veris LEAVES AND THEIR INHIBITORY ACTIVITY ON Lolium perrene SEED GERMINATION. ResearchGate. Available at: [Link]

  • Park, S. Y., et al. (2021). Protective Effect of Polymethoxyflavones Isolated from Kaempferia parviflora against TNF-α-Induced Human Dermal Fibroblast Damage. MDPI. Available at: [Link]

  • Sae-wong, C., Tansakul, P., et al. (2021). Black ginger extract and its active compound, 5,7-dimethoxyflavone, increase intestinal drug absorption via efflux drug transporter inhibitions. PubMed. Available at: [Link]

  • Saleh, N. A. M., et al. (2018). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal. Available at: [Link]

  • Sawangchote, W., et al. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research. Available at: [Link]

  • Yenjai, C., Wanich, S., Pitchuanchom, S., & Sripanidkulchai, B. (2009). Structural modification of 5,7-dimethoxyflavone from Kaempferia parviflora and biological activities. Archives of Pharmacal Research. Available at: [Link]

  • Zervou, M., et al. (2023). Exploring the Chemical Content of Primula veris L. subsp. veris Wild-Growing Populations along a Climate Gradient in Northern Greece. MDPI. Available at: [Link]

Sources

synthesis of 5,2'-Dimethoxyflavone from chalcone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5,2'-Dimethoxyflavone from Chalcone

Introduction

Flavonoids, a diverse class of polyphenolic secondary metabolites, are ubiquitous in the plant kingdom and form an integral part of the human diet. Their core structure, a C6-C3-C6 skeleton, serves as a privileged scaffold in medicinal chemistry, giving rise to compounds with a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Among this vast family, this compound stands out as a synthetic target of interest due to the established bio-relevance of methoxy-substituted flavones in modulating various cellular pathways.[3]

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound. We will dissect a robust two-step synthetic route, beginning with the base-catalyzed synthesis of the requisite chalcone precursor, followed by its efficient oxidative cyclization to the target flavone. This document is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and causalities that govern the experimental choices, ensuring a reproducible and well-understood synthesis.

Overall Synthetic Workflow

The synthesis is logically divided into two primary transformations:

  • Claisen-Schmidt Condensation: Formation of the chalcone backbone by reacting a substituted acetophenone with a substituted benzaldehyde.

  • Oxidative Cyclization: Conversion of the 2'-hydroxychalcone intermediate into the final flavone structure through an iodine-mediated oxidation.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Oxidative Cyclization A 2'-Hydroxy-5'-methoxyacetophenone C NaOH / EtOH A->C B 2-Methoxybenzaldehyde B->C D 2'-Hydroxy-2,5'-dimethoxychalcone C->D Claisen-Schmidt Condensation E Iodine (I₂) / DMSO D->E F This compound E->F Oxidative Dehydrogenation

Fig 1. Two-step synthesis of this compound.

Part 1: Synthesis of the Chalcone Precursor

The foundational step is the creation of the chalcone skeleton, specifically 2'-hydroxy-2,5'-dimethoxychalcone. This is reliably achieved via the Claisen-Schmidt condensation, a cornerstone reaction in organic synthesis for forming α,β-unsaturated ketones.[4]

Principle and Mechanism

This reaction involves the base-catalyzed condensation between an enolizable ketone (2'-hydroxy-5'-methoxyacetophenone) and a non-enolizable aldehyde (2-methoxybenzaldehyde). The strong base, typically sodium or potassium hydroxide, selectively deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The presence of the 2'-hydroxy group is critical for the subsequent cyclization step.

Experimental Protocol: Synthesis of 2'-Hydroxy-2,5'-dimethoxychalcone

Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2'-Hydroxy-5'-methoxyacetophenone166.1710.01.66 g
2-Methoxybenzaldehyde136.1510.01.36 g (1.20 mL)
Sodium Hydroxide (NaOH)40.0040.01.60 g
Ethanol (95%)--50 mL
Hydrochloric Acid (conc. HCl)--As needed
Deionized Water--As needed

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-hydroxy-5'-methoxyacetophenone (1.66 g) and 2-methoxybenzaldehyde (1.36 g) in 30 mL of ethanol. Stir at room temperature until a homogeneous solution is formed.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (1.60 g) in 20 mL of ethanol. Slowly add this basic solution to the stirring mixture of acetophenone and benzaldehyde over 10-15 minutes. A color change to deep red or orange is typically observed.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v).

  • Workup and Isolation:

    • After completion, pour the reaction mixture into a beaker containing ~150 mL of crushed ice and water.

    • Acidify the mixture by slowly adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3. This neutralizes the excess base and precipitates the chalcone product.

    • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from ethanol to afford the 2'-hydroxy-2,5'-dimethoxychalcone as a crystalline solid.[5]

Expert Insights: The "Why" Behind the Protocol
  • Choice of Base: A strong base like NaOH is essential to generate a sufficient concentration of the acetophenone enolate to drive the reaction forward. The amount used is in excess to ensure complete reaction and to catalyze the subsequent dehydration step.

  • Solvent System: Ethanol is an ideal solvent as it effectively dissolves both the organic reactants and the inorganic base, creating a homogeneous reaction environment.

  • Temperature Control: Running the reaction at room temperature provides a controlled rate, minimizing potential side reactions such as self-condensation of the acetophenone.

  • Acidification: This step is critical for product isolation. The chalcone product is soluble in the alkaline reaction medium as a phenoxide. Acidification protonates the phenoxide, rendering the product insoluble in the aqueous-ethanolic mixture and causing it to precipitate.

Part 2: Oxidative Cyclization to this compound

With the chalcone precursor in hand, the next stage is the construction of the heterocyclic pyranone ring to form the flavone. While the classical Algar-Flynn-Oyamada (AFO) reaction is famous for converting 2'-hydroxychalcones to flavonols (3-hydroxyflavones) using alkaline hydrogen peroxide, the synthesis of a flavone requires a direct oxidative cyclization without introducing a hydroxyl group at the 3-position.[6][7] An efficient and widely adopted method for this transformation utilizes iodine in a suitable solvent like dimethyl sulfoxide (DMSO).[8][9]

Mechanism of Iodine-Mediated Cyclization

The conversion of a 2'-hydroxychalcone to a flavone using iodine is a robust oxidative process. The mechanism is understood to proceed through two key phases:

  • Intramolecular Cyclization: The 2'-hydroxyl group, being weakly acidic, can attack the β-carbon of the α,β-unsaturated system in an intramolecular Michael-type addition. This cyclization forms a flavanone intermediate.

  • Oxidative Dehydrogenation: Molecular iodine (I₂) acts as the oxidizing agent. It abstracts two hydrogen atoms from the C2 and C3 positions of the flavanone ring, leading to the formation of the thermodynamically stable C2-C3 double bond characteristic of the flavone core. This step regenerates the aromaticity of the heterocyclic ring system.

Fig 2. Iodine-catalyzed cyclization of 2'-hydroxychalcone. (Note: Generic structures shown for clarity)
Experimental Protocol: Synthesis of this compound

Materials and Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2'-Hydroxy-2,5'-dimethoxychalcone284.315.01.42 g
Iodine (I₂)253.815.01.27 g
Dimethyl Sulfoxide (DMSO)--25 mL
Sodium Thiosulfate (Na₂S₂O₃)--Sat. aq. solution
Ethyl Acetate--As needed
Brine--As needed

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add the synthesized chalcone (1.42 g) and iodine (1.27 g).

  • Solvent Addition: Add 25 mL of DMSO to the flask. Equip the flask with a reflux condenser.

  • Reaction: Heat the mixture in an oil bath at 120-130 °C for 4-6 hours. Monitor the reaction's progress using TLC until the starting chalcone spot has disappeared.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench and remove excess iodine), deionized water, and finally with brine.

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like methanol or ethanol to yield pure this compound.

Expert Insights: The "Why" Behind the Protocol
  • Iodine as Oxidant: Iodine is a mild and effective oxidizing agent for this transformation. It is preferred over harsher reagents that might lead to unwanted side reactions or degradation of the product. Several other reagents like selenium dioxide (SeO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can also accomplish this, but iodine is often more practical and cost-effective.[8][10]

  • DMSO as Solvent: DMSO is an excellent solvent for this reaction due to its high boiling point, allowing the reaction to be conducted at the elevated temperatures required for cyclization and oxidation. It also helps to solubilize all components of the reaction.

  • Sodium Thiosulfate Wash: This is a crucial purification step. Any residual iodine from the reaction will contaminate the final product, imparting a brown/purple color. Sodium thiosulfate quantitatively reduces I₂ to colorless iodide ions (I⁻), which are soluble in the aqueous phase and are thus easily removed.

Product Characterization and Validation

The identity and purity of the synthesized this compound must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide the definitive structural confirmation by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the flavone skeleton and the methoxy groups.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct elemental composition. High-resolution mass spectrometry (HRMS) can further validate the molecular formula.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the conjugated carbonyl (C=O) stretch of the pyranone ring and the C-O-C stretches of the ether linkages.

By adhering to these detailed protocols and understanding the chemical principles involved, researchers can confidently and reproducibly synthesize this compound for further investigation in drug discovery and development programs.

References

  • Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of Nutritional Science, 5, e47. Available at: [Link]

  • Burke, A. J., & O'Sullivan, W. I. (2024). Revisiting the Algar-Flynn-Oyamada (AFO) Reaction Mechanism: Computational and other Studies. Beilstein Archives. Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antioxidant activities of novel 5-chlorocurcumin analogues. Molecules, 17(7), 8155-8169. (Provides examples of Claisen-Schmidt condensation). Available at: [Link]

  • Kumar, D., et al. (2022). Modified Algar-Flynn-Oyamada Reaction for The Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones under Solvent-Free Conditions. ECSOC-26. Available at: [Link]

  • Wikipedia. (n.d.). Algar–Flynn–Oyamada reaction. Retrieved from [Link]

  • Bhattacharyya, S., & Hatua, K. (2014). Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction. RSC Advances, 4(36), 18702-18709. Available at: [Link]

  • Susanti, E. V. H., et al. (2014). Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'-dimethoxy Flavone. Indonesian Journal of Chemistry, 14(2), 174-178. Available at: [Link]

  • Serdiuk, I. E., & Roshal, A. D. (2014). Quantum-Chemical Analysis of the Algar–Flynn–Oyamada Reaction Mechanism. Chemistry of Heterocyclic Compounds, 50, 396-403. Available at: [Link]

  • Al-Salahi, R., et al. (2016). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal, 8(5). Available at: [Link]

  • Reddy, K. V. V., et al. (2012). Cyclization of 2'-hydroxychalcones to flavones using ammonium iodide as an iodine source - An eco-friendly approach. Journal of the Indian Chemical Society, 89, 1-4. Available at: [Link]

  • Sim, K. H., et al. (2023). Hydroxy Chalcones and Analogs with Chemopreventive Properties. International Journal of Molecular Sciences, 24(13), 10667. Available at: [Link]

  • Macha, T., & Gcumisa, M. S. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 53-61. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27744-27771. Available at: [Link]

  • Dimmock, J. R., et al. (1999). A kinetic study of the cyclization of some 2'-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2, (11), 2429-2433. Available at: [Link]

  • Yenjai, C., et al. (2015). Structural Modification of 5,7-Dimethoxyflavone from Kaempferia parviflora and Biological Activities. Journal of Natural Products, 78(4), 812-817. Available at: [Link]

  • Chen, C. Y., et al. (2023). The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation. Molecules, 28(12), 4877. Available at: [Link]

  • Gcumisa, M. S., & Macha, T. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. ResearchGate. Available at: [Link]

  • Chen, W., et al. (2020). New chalcone derivatives: synthesis, antiviral activity and mechanism of action. RSC Advances, 10(28), 16410-16418. Available at: [Link]

  • Sae-wong, C., et al. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research, 6(4), 1-8. Available at: [Link]

  • Susanti, E. V. H., et al. (2017). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. Proceedings of the 5th International Conference on Research, Implementation and Education of Mathematics and Science. Available at: [Link]

  • Susanti, E. V. H., et al. (2014). Scheme 1. Route to synthesis of 5-hydroxy-3',4'dimethoxy flavones. ResearchGate. Available at: [Link]

  • Ali, M. S., et al. (2023). Chemical structure of 5-hydroxy-3,7-dimethoxyflavone. ResearchGate. Available at: [Link]

  • Al-Salahi, R., et al. (2016). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal. Available at: [Link]

Sources

5,2'-Dimethoxyflavone chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5,2'-Dimethoxyflavone: Structure, Properties, and Therapeutic Potential

Introduction

Flavonoids, a diverse group of polyphenolic compounds, are ubiquitous in the plant kingdom and are recognized for their significant contributions to human health. Within this class, polymethoxyflavonoids (PMFs) are distinguished by the presence of multiple methoxy groups on their core flavan structure.[1] This methoxylation enhances metabolic stability and bioavailability, making PMFs particularly attractive candidates for drug discovery and development. This guide focuses on a specific synthetic methoxylated flavonoid, this compound, a molecule of growing interest in medicinal chemistry. Recent investigations have illuminated its potential as a multi-target agent, particularly in the realms of neuroprotection and anti-inflammation, positioning it as a promising scaffold for the development of novel therapeutics.[2]

Chemical and Physical Properties

A comprehensive understanding of a compound's identity and physicochemical characteristics is foundational to its study and application. This compound is systematically identified by its IUPAC name, 5-methoxy-2-(2-methoxyphenyl)chromen-4-one, and its unique CAS Registry Number, 6697-62-7.[2][3] Its molecular structure consists of a central chromen-4-one core with methoxy groups substituted at the 5 and 2' positions.

Molecular Structure

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of the phenyl and chromenone ring systems and the placement of the key methoxy functional groups.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The key identifiers and computed physicochemical properties of this compound are summarized in the table below, compiled from authoritative databases. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
IUPAC Name 5-methoxy-2-(2-methoxyphenyl)chromen-4-one[2][3]
CAS Number 6697-62-7[3]
Molecular Formula C₁₇H₁₄O₄[2][3]
Molecular Weight 282.29 g/mol [2][3]
XLogP3 3.1[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 3[3]
Exact Mass 282.08920892 Da[3]

Synthesis and Characterization

This compound is a synthetic flavonoid, accessible through established organic chemistry methodologies. A common and effective route involves the Baker-Venkataraman rearrangement, a reliable method for forming the 1,3-diketone intermediate necessary for the subsequent cyclization to the flavone core.

Representative Synthetic Workflow

The synthesis typically begins with a substituted acetophenone which undergoes acylation followed by an intramolecular rearrangement and subsequent cyclization. An iodine-catalyzed cyclization of a dimethoxychalcone precursor is also a viable method for ensuring a high-purity final product.[2]

Synthesis_Workflow A 2-Hydroxy-5-methoxy- acetophenone C Acylation in Pyridine A->C B 2-Methoxybenzoyl chloride B->C D Intermediate Ester C->D Forms ester E Baker-Venkataraman Rearrangement (KOH/Pyridine) D->E F 1,3-Diketone Intermediate E->F Rearranges G Acid-Catalyzed Cyclization (H₂SO₄/AcOH) F->G H This compound G->H Dehydration & Ring Closure

Caption: General workflow for the synthesis of this compound.

Characterization

The structural identity and purity of synthesized this compound are confirmed using a suite of analytical techniques. Spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for unambiguous structure elucidation.[3] X-ray crystallography has also been used to determine its solid-state conformation.[3]

Pharmacological Properties and Mechanisms of Action

Emerging research has identified this compound as a compound with a multifaceted biological profile, demonstrating significant potential in preclinical models of neurological and inflammatory conditions.

Neuroprotective and Anxiolytic Effects

In silico target prediction models and subsequent in vivo studies have highlighted the neuroprotective potential of this compound.[2] The compound is predicted to interact with key proteins involved in neurotransmission, notably subunits of the gamma-aminobutyric acid type A (GABA-A) receptor.[2] This interaction is thought to underpin its observed neuroprotective properties in models of cognitive impairment, suggesting a therapeutic potential for complex neurological disorders like Alzheimer's disease.[2]

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory activity. It has been shown to significantly reduce the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2] The causality behind this effect is believed to involve the modulation of critical inflammatory signaling pathways. The proposed mechanism includes the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the downstream enzymatic activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[2]

Anti_Inflammatory_Mechanism cluster_pathway Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Pathway Activation Stimulus->NFkB COX_LOX COX & LOX Enzymes NFkB->COX_LOX Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines DMF This compound DMF->NFkB Inhibits DMF->COX_LOX Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to synthesize and evaluate a compound must be robust and well-documented.

Protocol: Synthesis via Baker-Venkataraman Rearrangement

This protocol describes a self-validating system for the synthesis of this compound. Each step includes a rationale, and the final product's identity must be confirmed by spectroscopic analysis.

Objective: To synthesize this compound from 2-hydroxy-5-methoxyacetophenone.

Materials:

  • 2-Hydroxy-5-methoxyacetophenone

  • 2-Methoxybenzoyl chloride

  • Anhydrous Pyridine

  • Potassium Hydroxide (KOH)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Methodology:

  • Step 1: Esterification (Acylation)

    • Dissolve 2-hydroxy-5-methoxyacetophenone (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the mixture in an ice bath (0°C).

    • Add 2-methoxybenzoyl chloride (1.1 equivalents) dropwise with stirring. Causality: The pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Work up the reaction by pouring it into cold dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate ester.

  • Step 2: Baker-Venkataraman Rearrangement

    • Dissolve the crude ester from Step 1 in anhydrous pyridine.

    • Add powdered potassium hydroxide (3-4 equivalents) and heat the mixture (e.g., 50-60°C) for several hours. Causality: The strong base facilitates an intramolecular Claisen condensation, rearranging the ester into a 1,3-diketone.

    • Monitor the formation of the diketone by TLC.

    • After completion, cool the mixture and acidify with dilute acetic acid to precipitate the 1,3-diketone. Filter, wash with water, and dry the solid.

  • Step 3: Cyclodehydration

    • Reflux the 1,3-diketone from Step 2 in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid for 2-4 hours. Causality: The strong acid catalyzes the intramolecular cyclization and subsequent dehydration to form the thermodynamically stable flavone ring system.

    • Monitor the reaction by TLC.

    • Pour the cooled reaction mixture into ice water to precipitate the crude this compound.

  • Step 4: Purification and Validation

    • Collect the crude product by filtration.

    • Purify the solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

    • Confirm the structure and assess the purity of the final product using ¹H NMR, ¹³C NMR, MS, and melting point analysis. The data must match literature values.

Future Perspectives

This compound is a compelling molecular scaffold with significant therapeutic promise. Its multi-target activity, particularly its dual neuroprotective and anti-inflammatory effects, makes it a strong candidate for further investigation in the context of neurodegenerative diseases where inflammation is a key pathological driver. Future research should focus on comprehensive preclinical evaluation, including pharmacokinetic and toxicological profiling, to establish a robust safety and efficacy profile. Elucidating the precise molecular interactions with its protein targets, such as GABA-A receptor subtypes, will be critical for optimizing its structure and advancing it toward clinical development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Barreca, D., Gattuso, G., Bellocco, E., Calderaro, A., Trombetta, D., Smeriglio, A., Laganà, G., Daglia, M., Meneghini, S., & Nabavi, S. M. (2017). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 22(11), 1858. [Link]

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A Guide to the Spectroscopic Characterization of 5,2'-Dimethoxyflavone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5,2'-Dimethoxyflavone, a significant flavonoid derivative. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the identification, characterization, and application of flavonoid compounds. Herein, we delve into the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of this compound, offering insights into its structural elucidation and the scientific rationale behind the interpretation of its spectral features.

Introduction to this compound

This compound belongs to the flavonoid class of secondary metabolites, which are widely recognized for their diverse biological activities. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for ensuring the quality and purity of synthesized or isolated compounds. Spectroscopic techniques such as NMR and MS are indispensable tools in this endeavor, providing detailed information about the molecular structure and connectivity of atoms. This guide will focus on the practical application and interpretation of these techniques for this compound (Molecular Formula: C₁₇H₁₄O₄, Molecular Weight: 282.29 g/mol )[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methoxy groups. The chemical shifts are influenced by the electronic environment of each proton. The methoxy group at C-5 will cause a downfield shift of H-6, while the methoxy group at C-2' will influence the protons on the B-ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-3~6.7s-Singlet due to no adjacent protons.
H-6~6.5d~2.0Doublet due to coupling with H-8.
H-8~6.7d~2.0Doublet due to coupling with H-6.
H-3'~7.1d~8.0Doublet due to coupling with H-4'.
H-4'~7.5t~8.0Triplet due to coupling with H-3' and H-5'.
H-5'~7.1d~8.0Doublet due to coupling with H-4'.
H-6'~7.6d~8.0Doublet due to coupling with H-5'.
5-OCH₃~3.9s-Singlet for the methoxy group protons.
2'-OCH₃~3.8s-Singlet for the methoxy group protons.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic rings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~163Attached to two oxygen atoms and part of a conjugated system.
C-3~107Olefinic carbon in the C-ring.
C-4~178Carbonyl carbon, significantly deshielded.
C-4a~106Quaternary carbon in the A-ring.
C-5~161Aromatic carbon attached to a methoxy group.
C-6~97Aromatic carbon ortho to the C-5 methoxy group.
C-7~165Aromatic carbon para to the C-5 methoxy group.
C-8~92Aromatic carbon ortho to the C-5 methoxy group.
C-8a~157Quaternary carbon in the A-ring.
C-1'~124Quaternary carbon of the B-ring attached to the C-ring.
C-2'~158Aromatic carbon attached to a methoxy group.
C-3'~112Aromatic carbon in the B-ring.
C-4'~132Aromatic carbon in the B-ring.
C-5'~121Aromatic carbon in the B-ring.
C-6'~130Aromatic carbon in the B-ring.
5-OCH₃~56Methoxy carbon attached to the A-ring.
2'-OCH₃~55Methoxy carbon attached to the B-ring.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

The calculated monoisotopic mass of this compound (C₁₇H₁₄O₄) is 282.0892 Da[1]. In electrospray ionization (ESI) mass spectrometry, this compound is expected to be detected as the protonated molecule [M+H]⁺ at m/z 283.0965, which is consistent with available LC-MS data[2].

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion. The fragmentation pattern of flavonoids is well-documented and often involves retro-Diels-Alder (rDA) reactions in the C-ring. For this compound, the protonated molecule ([M+H]⁺ at m/z 283.1) is expected to undergo characteristic fragmentation pathways.

Table 3: Major Fragment Ions Observed in the MS/MS Spectrum of this compound [M+H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/Loss
283.1268.1[M+H - CH₃]⁺
283.1253.1[M+H - 2CH₃]⁺ or [M+H - CO - H]⁺
283.1240.1[M+H - CH₃ - CO]⁺
283.1137.0Fragment containing the B-ring

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data for flavonoid compounds like this compound.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. The choice of solvent can influence the chemical shifts[3].

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation from any impurities.

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. The collision energy should be optimized to produce a rich fragmentation pattern.

Visualization of Molecular Structure and Fragmentation

To aid in the understanding of the structural data, the following diagrams are provided.

Caption: Chemical structure of this compound.

G M [M+H]⁺ m/z 283.1 F1 [M+H - CH₃]⁺ m/z 268.1 M->F1 - CH₃ F2 [M+H - 2CH₃]⁺ m/z 253.1 M->F2 - 2CH₃ F4 B-ring fragment m/z 137.0 M->F4 rDA F3 [M+H - CH₃ - CO]⁺ m/z 240.1 F1->F3 - CO

Caption: Proposed MS/MS fragmentation pathway of this compound.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on NMR and MS techniques. While experimental NMR data was not found in the surveyed literature, the predicted spectral data, in conjunction with the available mass spectrometry information, offers a solid foundation for the structural characterization of this flavonoid. The provided protocols and interpretations are intended to assist researchers in their efforts to identify and analyze this compound and related compounds, thereby facilitating advancements in drug discovery and development. The principles and methodologies outlined here serve as a valuable reference for the broader field of natural product chemistry.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H.Rob. PharmacologyOnLine, 3, 444-452.
  • ResearchGate. The absorption spectra of 5,7-dimethoxyflavone in standard and all sample bands. [Link]

  • MassBank. 3,7-Dihydroxy-3',4'-dimethoxyflavone. [Link]

  • Wolfender, J.-L., et al. (2019). NMR Chemical Shifts of Common Flavonoids. Planta Medica, 85(18), 1438-1447.
  • ResearchGate. 'H NMR and "3C NMR chemical shifts (ppm) of 5,4'-dihydroxyflavone and 5,4'-dihydroxyflavone-4'-sulfate. [Link]

  • PubChem. 5,7-Dihydroxy-8,2'-dimethoxyflavone. National Center for Biotechnology Information. [Link]

  • Susanti, E., et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. Indonesian Journal of Chemistry, 12(2), 146-151.
  • Niaaj, A. A., & Katampe, I. (2018). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal, 10(5).
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Yenjai, C., et al. (2009). Structural modification of 5,7-dimethoxyflavone from Kaempferia parviflora and biological activities. Archives of Pharmacal Research, 32(9), 1179-1184.
  • Slanina, T., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 548-555.
  • Zulkifli, N. A., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research, 50(8), 2452-2468.
  • ACD/Labs. Methoxy groups just stick out. [Link]

  • Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • The Royal Society of Chemistry. Supporting Information. [Link]

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Foreword: A Strategic Approach to Novel Flavonoid Interrogation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity Screening of 5,2'-Dimethoxyflavone

In the landscape of drug discovery and natural product research, methoxyflavones represent a class of compounds with compelling therapeutic potential. This guide focuses on this compound, a specific, less-studied member of this family. While extensive research has illuminated the biological activities of its isomers, such as 5,7-dimethoxyflavone, a dedicated, systematic screening approach for the 5,2'-isomer is essential to unlock its unique pharmacological profile.

This document is not a rigid protocol but a strategic blueprint. As Senior Application Scientists, we recognize that true scientific advancement comes from a logical, evidence-based workflow rather than a checklist. Here, we outline a comprehensive screening cascade designed to rigorously evaluate the anticancer, anti-inflammatory, and neuroprotective potential of this compound. The methodologies are selected based on their proven efficacy in characterizing related compounds, ensuring a high probability of generating meaningful, interpretable data for researchers, scientists, and drug development professionals.

Chapter 1: Compound Profile and Initial Considerations

Before commencing any biological screening, a thorough understanding of the test article is paramount. This ensures appropriate experimental design, from solvent selection to concentration ranges.

Physicochemical Properties of this compound

A foundational dataset for any experimental work is the compound's basic chemical and physical properties. This information dictates how the compound is handled, dissolved, and stored.

PropertyValueSource
Molecular Formula C₁₇H₁₄O₄PubChem
Molecular Weight 282.29 g/mol PubChem
Appearance Solid (predicted)---
Solubility Poorly soluble in water (predicted)---

Causality Behind Experimental Choices: The predicted poor water solubility is a critical parameter. Methoxyflavones often require organic solvents for dissolution. For in vitro assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its miscibility with aqueous cell culture media and low toxicity at typical working concentrations (<0.5% v/v). A concentrated stock solution (e.g., 10-50 mM) in 100% DMSO should be prepared, from which final dilutions are made in the assay medium. This minimizes the final DMSO concentration, preventing solvent-induced artifacts.

Chapter 2: Screening for Anticancer Activity

Rationale: The structural isomer 5,7-dimethoxyflavone (5,7-DMF) has demonstrated significant anticancer activity against liver and leukemia cancer cell lines.[1][2][3] It is reported to induce cell death through apoptosis, the generation of reactive oxygen species (ROS), and cell cycle arrest, with a half-maximal inhibitory concentration (IC₅₀) of 25 µM in HepG2 liver cancer cells.[1][2] This strong precedent makes the anticancer screening of this compound a primary objective.

Anticancer Screening Workflow

The proposed workflow is a multi-tiered approach, starting with a broad assessment of cytotoxicity and progressively moving towards a more detailed mechanistic investigation.

Anticancer Screening Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Investigation A Prepare this compound Stock Solution (in DMSO) B Select Cancer Cell Lines (e.g., HepG2, MCF-7, U937) A->B C Perform MTT Assay (Dose-Response, 24-72h) B->C D Calculate IC50 Value C->D E Treat Cells with IC50 and 2x IC50 Concentrations D->E Proceed if IC50 < 100 µM F Annexin V-FITC / Propidium Iodide (PI) Staining E->F G Analyze via Flow Cytometry F->G H Quantify Apoptotic vs. Necrotic Cells G->H I Treat Cells and Prepare Protein Lysates H->I Confirm Apoptosis J Perform Western Blot Analysis I->J K Probe for Key Proteins in PI3K/Akt and MAPK/ERK Pathways J->K L Analyze Protein Expression Changes K->L

Caption: A three-phase workflow for anticancer screening of this compound.

Experimental Protocols

This assay provides a quantitative measure of cell viability, proliferation, and cytotoxicity. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the compound dilutions (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include "medium only" wells as a blank and "vehicle control" (0.5% DMSO) wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated / Absorbance of Control) * 100. The IC₅₀ value is determined by plotting percent viability against log concentration and fitting the data to a dose-response curve.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated or vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic/necrotic cells.

    • Annexin V- / PI+: Necrotic cells.

Western blotting is used to detect specific proteins in a sample to understand how this compound affects key signaling pathways involved in cell survival and proliferation, such as PI3K/Akt/mTOR and MAPK/ERK.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using image analysis software and normalize to the loading control. A decrease in the ratio of phosphorylated to total protein (e.g., p-Akt/Akt) suggests pathway inhibition.

Key Signaling Pathways and Data Interpretation

The PI3K/Akt/mTOR and MAPK/ERK pathways are central regulators of cell growth, proliferation, and survival, and are often hyperactivated in cancer.[4][5] Inhibition of these pathways is a hallmark of many successful anticancer agents.

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway RTK_P Growth Factor Receptor PI3K PI3K RTK_P->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_P Cell Proliferation & Survival mTOR->Proliferation_P DMF_P This compound DMF_P->AKT Inhibition? RTK_M Growth Factor Receptor RAS Ras RTK_M->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_M Cell Proliferation & Invasion ERK->Proliferation_M DMF_M This compound DMF_M->ERK Inhibition?

Caption: Key anticancer signaling pathways potentially modulated by this compound.

Chapter 3: Screening for Anti-inflammatory Activity

Rationale: Various dimethoxyflavone isomers have demonstrated potent anti-inflammatory effects.[6][7] Specifically, compounds like 7,2'- and 7,4'-dimethoxyflavone inhibit the production of key inflammatory mediators including nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-1β), and cyclooxygenase (COX) enzymes.[6] This provides a strong basis for investigating this compound as an anti-inflammatory agent.

Anti-inflammatory Screening Workflow

The standard model for in vitro anti-inflammatory screening involves challenging immune cells, such as macrophages, with an inflammatory stimulus like lipopolysaccharide (LPS) and measuring the subsequent inhibition of inflammatory mediators.

Anti-inflammatory Screening Workflow cluster_assays Measure Inflammatory Mediators A Culture Macrophage Cells (e.g., RAW 264.7) B Pre-treat cells with this compound A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Incubate for 18-24 hours C->D E Harvest Cell Supernatant D->E F Griess Assay for Nitric Oxide (NO) E->F G ELISA for TNF-α E->G H ELISA for IL-6 / IL-1β E->H

Caption: Workflow for screening the anti-inflammatory activity of this compound.

Experimental Protocols
  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat with non-toxic concentrations of this compound for 1-2 hours before stimulating with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution).

  • Incubation & Measurement: Incubate in the dark for 10 minutes. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. A decrease in nitrite indicates inhibition of iNOS activity or expression.

  • Sample Collection: Use the same supernatants collected for the Griess assay.

  • ELISA Procedure: Perform sandwich ELISAs for TNF-α and IL-1β according to the manufacturer's kit instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Measurement & Quantification: Read the absorbance at the specified wavelength (usually 450 nm). Calculate cytokine concentrations based on a standard curve generated from recombinant cytokines.

Chapter 4: Screening for Neuroprotective Activity

Rationale: Neuroinflammation is a critical factor in the progression of neurodegenerative diseases. The isomer 5,7-DMF has been shown to exert neuroprotective effects in mice by reducing levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and amyloid-beta (Aβ) while increasing Brain-Derived Neurotrophic Factor (BDNF).[8][9] Therefore, screening this compound for its ability to protect neurons from inflammatory or toxic insults is a logical extension of its potential bioactivities.

Neuroprotection Screening Workflow

An effective in vitro model involves inducing stress or toxicity in a neuronal cell line and assessing the compound's ability to rescue the cells.

Neuroprotection Screening Workflow cluster_endpoints Assess Neuroprotective Endpoints A Culture Neuronal Cells (e.g., SH-SY5Y) B Pre-treat cells with this compound A->B C Induce Neurotoxicity (e.g., with LPS, MPP+, or H₂O₂) B->C D Incubate for 24-48 hours C->D E Measure Cell Viability (MTT Assay) D->E Primary Endpoint F Measure BDNF Levels (ELISA on Lysates) D->F Mechanistic Endpoint G Measure Inflammatory Markers (ELISA on Supernatants) D->G Mechanistic Endpoint

Caption: A streamlined workflow for assessing the neuroprotective potential of this compound.

Experimental Protocol
  • Cell Culture: Culture SH-SY5Y cells (or another suitable neuronal model) in 96-well plates. For some experiments, cells may need to be differentiated into a more mature neuronal phenotype (e.g., using retinoic acid).

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 2-4 hours.

  • Induce Toxicity: Add a neurotoxic agent such as LPS (to induce neuroinflammation) or hydrogen peroxide (H₂O₂) (to induce oxidative stress). Include control wells with no toxin and wells with the toxin alone.

  • Incubation: Incubate for 24-48 hours.

  • Endpoint Analysis:

    • Cell Viability: Perform an MTT assay as described in Protocol 2.2.1 to assess the protective effect on cell survival.

    • Biomarker Analysis: In parallel experiments in larger plates (e.g., 6-well), collect supernatants to measure secreted inflammatory markers (TNF-α, IL-6) and prepare cell lysates to measure intracellular neuroprotective factors like BDNF via ELISA.

Conclusion: Synthesizing the Data

This structured screening guide provides a comprehensive framework for the initial biological characterization of this compound. By systematically evaluating its effects on cancer cell viability, inflammatory responses, and neuronal survival, researchers can build a robust data package. Positive results in these primary screens would justify progression to more complex in vivo models and a deeper investigation into the precise molecular targets and structure-activity relationships. This logical, evidence-based approach ensures that resources are directed efficiently toward elucidating the full therapeutic potential of this promising flavonoid.

References

  • The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. (2020). MDPI. [Link]

  • ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2017). ResearchGate. [Link]

  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2024). ResearchGate. [Link]

  • ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2017). PubMed. [Link]

  • Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress. (2024). Odessa University Chemical Journal. [Link]

  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2024). PMC. [Link]

  • The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. (2020). PMC. [Link]

  • Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. (2016). British Journal of Pharmacology. [Link]

  • Anti-inflammatory effect of certain dimethoxy flavones. (2015). PubMed. [Link]

  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2024). PubMed. [Link]

  • ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2017). PMC. [Link]

  • The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability. (2016). PubMed. [Link]

  • Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines. (2011). PubMed Central. [Link]

  • Protective Effect of Polymethoxyflavones Isolated from Kaempferia parviflora against TNF-α-Induced Human Dermal Fibroblast Damage. (2020). MDPI. [Link]

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In Silico Target Prediction of 5,2'-Dimethoxyflavone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

5,2'-Dimethoxyflavone, a methoxylated flavonoid, has demonstrated a range of biological activities, including neuroprotective and anti-inflammatory effects.[1] However, its precise molecular targets remain largely uncharacterized. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of protein targets for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the causality behind methodological choices. It offers detailed, step-by-step protocols for a multi-pronged computational approach, integrating ligand-based and structure-based techniques to build a high-confidence target profile. The guide emphasizes a self-validating system, where consensus from orthogonal methods strengthens predictions, paving the way for focused experimental validation.

Introduction: The Rationale for In Silico Target Prediction

Natural products are a rich source of bioactive compounds for drug discovery.[2] Methoxyflavones, in particular, are known for their diverse pharmacological properties, including antioxidant and anti-inflammatory activities.[3] this compound is a synthetic methoxylated flavonoid that has shown potential as a multi-target agent for neurological disorders and inflammation.[1] Its reported activities include the modulation of inflammatory pathways like NF-κB and the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[1]

Understanding the specific protein targets through which this compound exerts its effects is crucial for its development as a therapeutic agent. Traditional methods for target deconvolution can be time-consuming and resource-intensive. In silico target prediction offers a rapid, cost-effective, and powerful alternative to generate testable hypotheses and prioritize experimental efforts.[2][4] These computational methods leverage the vast amount of structural and pharmacological data available in public databases to predict potential protein-ligand interactions.[4]

This guide outlines a robust workflow for predicting the targets of this compound, integrating data from multiple computational strategies to enhance the reliability of the predictions.

The Overall In Silico Target Prediction Workflow

A successful in silico target prediction campaign relies on a structured, multi-step process. The workflow described here is designed to be iterative and self-validating, with each step building upon the last to refine the list of potential targets.

In_Silico_Target_Prediction_Workflow cluster_0 Phase 1: Preparation & Initial Screening cluster_1 Phase 2: Target Refinement & Analysis cluster_2 Phase 3: Validation & Prioritization Ligand_Preparation 1. Ligand Preparation (this compound) Pharmacophore_Screening 2. Ligand-Based Screening (PharmMapper) Ligand_Preparation->Pharmacophore_Screening 3D Structure Similarity_Screening 3. Similarity-Based Screening (SwissTargetPrediction) Ligand_Preparation->Similarity_Screening 2D/3D Structure Target_List_Consolidation 4. Target List Consolidation Pharmacophore_Screening->Target_List_Consolidation Similarity_Screening->Target_List_Consolidation Reverse_Docking 5. Structure-Based Screening (Reverse Docking) Target_List_Consolidation->Reverse_Docking Candidate Targets Pathway_Analysis 6. Pathway & Network Analysis (KEGG, STRING) Reverse_Docking->Pathway_Analysis High-Confidence Hits Final_Target_Prioritization 7. Final Target Prioritization Pathway_Analysis->Final_Target_Prioritization Biologically Relevant Targets Experimental_Validation 8. Experimental Validation Final_Target_Prioritization->Experimental_Validation Top Candidates

Caption: Overall workflow for in silico target prediction of this compound.

Phase 1: Ligand Preparation and Initial Screening

The foundation of any in silico study is the accurate representation of the small molecule. This phase focuses on preparing the 3D structure of this compound and using it for broad, ligand-based screening to generate an initial list of potential targets.

Detailed Protocol: Ligand Preparation

Causality: The 3D conformation of a ligand is critical for predicting its interaction with protein binding sites. Energy minimization is performed to obtain a low-energy, sterically favorable conformation that is more likely to be bioactive.

  • Obtain 2D Structure:

    • Source the 2D structure of this compound (CAS 6697-62-7) from a chemical database like PubChem.

    • Download the structure in a suitable format, such as SDF or MOL.

  • Convert to 3D and Add Hydrogens:

    • Use a molecular modeling software (e.g., Avogadro, ChemDraw 3D) to convert the 2D structure to a 3D representation.

    • Add hydrogens to satisfy the valency of all atoms. This is crucial for correct charge and stereochemistry.

  • Energy Minimization:

    • Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process optimizes the geometry of the molecule to its nearest local energy minimum.

    • The resulting low-energy 3D conformer is the input for subsequent steps.

  • Generate Multiple Conformers (for Pharmacophore modeling):

    • For methods like pharmacophore mapping, it is beneficial to generate multiple low-energy conformers to account for the flexibility of the molecule.[5][6]

    • Many web servers, such as PharmMapper, have built-in tools for conformer generation.[5]

Ligand-Based Screening: Pharmacophore Mapping

Causality: Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. By screening a compound against a database of pre-computed pharmacophore models of known protein binding sites, we can identify potential targets.[7]

Recommended Tool: PharmMapper is a web server that identifies potential targets by mapping the query molecule's pharmacophore features against a database of over 16,000 druggable pharmacophore models.[8][9][10]

3.2.1. Step-by-Step Protocol for PharmMapper
  • Navigate to the PharmMapper Server: Access the freely available PharmMapper web server.[8]

  • Upload Ligand: Upload the prepared 3D structure of this compound in MOL2 or SDF format.

  • Set Parameters:

    • Generate Conformers: Select "TRUE" to allow the server to generate multiple conformers.[5]

    • Maximum Generated Conformations: A value of 300 is generally sufficient.

    • Select Targets Set: Choose "Human Targets Only" to focus the search on clinically relevant proteins.[5]

  • Submit Job: Provide an email address to be notified upon job completion.

  • Analyze Results:

    • The output will be a list of potential targets ranked by a "Fit Score," which indicates how well the query molecule's pharmacophore matches the target's pharmacophore model.

    • Higher fit scores suggest a better match.

    • Examine the top-ranked targets (e.g., top 100-200) and their associated information (PDB ID, target name).

Ligand-Based Screening: Molecular Similarity

Causality: The principle of molecular similarity states that structurally similar molecules are likely to have similar biological activities. By comparing the structure of this compound to a database of ligands with known targets, we can infer potential targets.

Recommended Tool: SwissTargetPrediction is a web server that predicts targets based on a combination of 2D and 3D similarity to known bioactive ligands.

3.3.1. Step-by-Step Protocol for SwissTargetPrediction
  • Navigate to the SwissTargetPrediction Server: Access the publicly available web server.

  • Input Molecule: Paste the SMILES string of this compound or draw the structure using the provided editor.

  • Select Organism: Choose "Homo sapiens" as the target organism.

  • Run Prediction: Initiate the prediction process.

  • Interpret Results:

    • The results are presented as a list of predicted targets, ranked by probability.

    • The output also includes a pie chart visualizing the distribution of target classes (e.g., kinases, proteases, G-protein coupled receptors).

    • Focus on targets with a high probability score.

Phase 2: Target Refinement and Analysis

This phase involves consolidating the initial lists of potential targets, using a structure-based approach (reverse docking) for further refinement, and analyzing the biological context of the high-confidence hits.

Target List Consolidation

Causality: By cross-referencing the results from orthogonal methods (pharmacophore mapping and molecular similarity), we can identify targets that are predicted by multiple approaches. This consensus increases the confidence in the predictions.

  • Compile Lists: Create a master list of all targets predicted by PharmMapper and SwissTargetPrediction.

  • Identify Overlap: Identify the targets that appear in both lists. These consensus hits are of higher priority.

  • Initial Filtering: Remove any obviously irrelevant targets (e.g., non-human proteins, if not already filtered).

Structure-Based Screening: Reverse Docking

Causality: Reverse docking involves docking the small molecule of interest into the binding sites of a large number of protein structures. The binding affinity is estimated using a scoring function, and proteins that show favorable binding energies are considered potential targets. This method complements ligand-based approaches by directly assessing the physical complementarity between the ligand and potential protein targets.

4.2.1. Conceptual Protocol for Reverse Docking

While a full-scale reverse docking experiment often requires significant computational resources, the conceptual workflow is as follows:

  • Select a Target Library: Use the consolidated list of potential targets from Phase 2.1. For each target, obtain representative 3D protein structures from the Protein Data Bank (PDB).

  • Prepare Protein Structures:

    • Remove water molecules and other heteroatoms from the PDB files.[3]

    • Add hydrogens and assign appropriate protonation states.

    • Define the binding site, either based on a co-crystallized ligand or using a binding site prediction tool.

  • Perform Docking:

    • Use a molecular docking program (e.g., AutoDock Vina, Glide) to dock the prepared 3D structure of this compound into the defined binding site of each target protein.

  • Score and Rank:

    • The docking program will calculate a binding energy or docking score for each pose.

    • Rank the targets based on their predicted binding affinities. More negative binding energies generally indicate stronger binding.

  • Analyze Binding Poses:

    • Visually inspect the top-ranked poses to ensure they are physically plausible and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Pathway and Network Analysis

Causality: Understanding the biological context of the predicted targets is crucial for assessing their relevance to the known pharmacology of this compound (e.g., anti-inflammatory, neuroprotective). Pathway and protein-protein interaction (PPI) network analysis can reveal how the predicted targets are functionally related.

Recommended Tools:

  • KEGG (Kyoto Encyclopedia of Genes and Genomes): A database of molecular interaction, reaction, and relation networks.[11][12]

  • STRING: A database of known and predicted protein-protein interactions.[13][14][15]

4.3.1. Step-by-Step Protocol for Pathway and PPI Analysis
  • Input High-Confidence Targets: Create a list of the top-ranked targets from reverse docking and the consensus hits from the initial screening.

  • Navigate to the STRING Database: Access the STRING web server.[13]

  • Perform Analysis:

    • Select "Multiple proteins" and paste the list of target gene/protein names.

    • Choose "Homo sapiens" as the organism.

    • Submit the query.

  • Interpret the Network:

    • STRING will generate a PPI network where nodes represent proteins and edges represent interactions.[16]

    • Look for clusters of highly interconnected proteins (modules), which may indicate involvement in a common biological process.

  • Perform Functional Enrichment Analysis:

    • Within STRING, use the "Analysis" tab to perform functional enrichment for KEGG pathways and Gene Ontology (GO) terms.

    • This will identify biological pathways and processes that are statistically overrepresented among your list of predicted targets.

  • Correlate with Known Activity: Compare the enriched pathways (e.g., inflammation-related pathways, neuroactive ligand-receptor interaction) with the known biological activities of this compound.

Pathway_Analysis_Logic Input_Targets High-Confidence Predicted Targets STRING_DB STRING Database Input_Targets->STRING_DB PPI_Network Protein-Protein Interaction Network STRING_DB->PPI_Network Enriched_Pathways Enriched KEGG Pathways & GO Terms STRING_DB->Enriched_Pathways KEGG_DB KEGG Database Biological_Insight Biological Insight & Hypothesis Generation PPI_Network->Biological_Insight Enriched_Pathways->KEGG_DB Annotation Enriched_Pathways->Biological_Insight

Caption: Logic diagram for pathway and network analysis of predicted targets.

Phase 3: Final Target Prioritization and Experimental Validation

The final phase involves synthesizing all the computational data to prioritize a small number of targets for experimental validation.

Data Summary and Prioritization

Create a summary table to consolidate the evidence for each high-confidence target.

Target NameGene NamePharmMapper Fit ScoreSwissTargetPrediction ProbabilityReverse Docking Score (kcal/mol)Key KEGG Pathway(s)Rationale for Prioritization
Example: COX-2PTGS27.80.85-9.2Arachidonic acid metabolismConsensus hit, high scores, aligns with known anti-inflammatory activity.
Example: 5-HT2AHTR2A6.50.79-8.5Neuroactive ligand-receptor interactionAligns with potential neuroprotective effects.[3]
.....................

Prioritization Criteria:

  • Consensus: Highest priority is given to targets identified by multiple methods.

  • Scoring: Targets with high scores/probabilities across all applicable methods.

  • Biological Relevance: Targets that belong to pathways consistent with the known bioactivities of this compound.

  • Druggability: Preference for targets with known binding pockets and a history of being modulated by small molecules.

Recommended Experimental Validation

The ultimate test of any in silico prediction is experimental validation. Based on the prioritized list, the following assays are recommended:

  • Biochemical Assays:

    • For predicted enzyme targets (e.g., kinases, proteases, COX), perform in vitro enzyme activity assays to determine if this compound has an inhibitory or activating effect.

  • Binding Assays:

    • Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (KD) between this compound and the purified target protein.

  • Cell-Based Assays:

    • For receptor targets, perform cell-based reporter assays or functional assays (e.g., calcium flux) to confirm agonistic or antagonistic activity.

    • Measure downstream signaling events in a relevant cell line to confirm target engagement.

Conclusion

This technical guide provides a rigorous, multi-faceted in silico workflow for the target prediction of this compound. By integrating ligand-based and structure-based approaches and contextualizing the results through pathway and network analysis, researchers can generate a high-confidence list of putative targets. This strategy, grounded in the principles of causality and self-validation, enables the efficient allocation of resources for experimental validation, accelerating the journey from a bioactive natural product to a potential therapeutic lead. The methodologies described herein are broadly applicable to other small molecules and natural products, serving as a foundational guide for modern computational drug discovery.[2][17][18]

References

  • KEGG PATHWAY Database. (2025, December 17). Retrieved from [Link]

  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC. (2025, August 21). PubMed Central. Retrieved from [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products - PMC. (n.d.). NIH. Retrieved from [Link]

  • PharmMapper. (2024, November 12). Retrieved from [Link]

  • STRING: functional protein association networks. (n.d.). Retrieved from [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022, May 23). NIH. Retrieved from [Link]

  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (2020, July 2). bioRxiv. Retrieved from [Link]

  • Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. (2022, December 16). ACS Publications. Retrieved from [Link]

  • PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC. (n.d.). NIH. Retrieved from [Link]

  • KEGG Database. (2025, January 7). Retrieved from [Link]

  • STRING database in 2023: protein–protein association networks and functional enrichment analyses for any sequenced genome of interest. (2022, November 12). Nucleic Acids Research | Oxford Academic. Retrieved from [Link]

  • How can I start learning in silico modelling in natural products chemistry?. (2017, October 3). ResearchGate. Retrieved from [Link]

  • PharmMapper - bio.tools. (n.d.). Retrieved from [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. (2023, September 8). MDPI. Retrieved from [Link]

  • STRING v11: protein–protein association networks with increased coverage, supporting functional discovery in genome-wide experimental datasets - PMC. (2018, November 22). NIH. Retrieved from [Link]

  • Ligand based Pharmacophore Modeling Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • PM - Help. (2024, November 12). Retrieved from [Link]

  • Finding new molecular targets of familiar natural products using in .... (n.d.). Retrieved from [Link]

  • Best protein interaction networks?. (2019, February 11). Reddit. Retrieved from [Link]

  • Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. (2022, June 19). Food Research. Retrieved from [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes. (2025, September 15). Fiveable. Retrieved from [Link]

  • molinfo-vienna/apo2ph4: A versatile workflow for the generation of receptor-based pharmacophore models for virtual screening. (n.d.). GitHub. Retrieved from [Link]

  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (2020, September 26). MDPI. Retrieved from [Link]

  • The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC. (n.d.). NIH. Retrieved from [Link]

  • Protein Protein Interaction Networks Using STRING Database. (2024, December 15). YouTube. Retrieved from [Link]

  • Pharma Gist web server tutorials. (2022, April 17). YouTube. Retrieved from [Link]

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An In-depth Technical Guide to Investigating 5,2'-Dimethoxyflavone as a Modulator of P-glycoprotein-Mediated Multidrug Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals in oncology, pharmacology, and medicinal chemistry.

Abstract: Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.[1][2] Flavonoids, a class of natural polyphenolic compounds, have garnered considerable attention as potential P-gp inhibitors, offering a promising avenue for reversing MDR.[1][2] This technical guide focuses on 5,2'-dimethoxyflavone, a specific methoxylated flavone, and outlines a comprehensive strategy for elucidating its mechanism of action as a potential P-gp inhibitor. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for interpreting the resulting data.

Introduction: The Rationale for Investigating this compound in Multidrug Resistance

While extensive research has been conducted on various flavonoids, the specific mechanistic details of many, including this compound, remain underexplored. The structural characteristics of flavonoids, such as their planar ring system and hydrophobicity, are key determinants of their interaction with P-gp. Methylated flavones, like this compound, are of particular interest due to their increased metabolic stability and bioavailability compared to their hydroxylated counterparts.[3]

The central hypothesis guiding this investigative framework is that This compound acts as an inhibitor of P-glycoprotein, thereby increasing the intracellular accumulation and cytotoxic efficacy of conventional chemotherapeutic agents in MDR cancer cells. This guide will provide the experimental roadmap to rigorously test this hypothesis.

Elucidating the Core Mechanism: P-glycoprotein Inhibition

The primary mechanism to investigate is the direct or indirect inhibition of P-gp function by this compound. Flavonoids can inhibit P-gp through several mechanisms, including competitive or non-competitive binding to the drug-binding site, interference with ATP hydrolysis that fuels the pump, or by altering the cell membrane's lipid environment.[4]

Key Experimental Approaches

To determine if this compound inhibits P-gp, a series of well-established in vitro assays will be employed. The foundational approach is to measure the intracellular accumulation of fluorescent P-gp substrates in P-gp-overexpressing cancer cell lines.

Experimental Workflow for Assessing P-gp Inhibition:

workflow cluster_prep Cell Line Preparation cluster_assay P-gp Inhibition Assay cluster_analysis Data Analysis & Interpretation prep_cells Culture P-gp overexpressing (e.g., K562/ADM) and parental (e.g., K562) cell lines treat Treat cells with this compound at varying concentrations prep_cells->treat add_dye Add fluorescent P-gp substrate (Rhodamine 123 or Calcein-AM) treat->add_dye incubate Incubate for a defined period add_dye->incubate measure Measure intracellular fluorescence (Flow Cytometry or Plate Reader) incubate->measure analyze Calculate IC50 for P-gp inhibition measure->analyze compare Compare fluorescence in treated vs. untreated and parental vs. resistant cells analyze->compare

Caption: Workflow for evaluating P-gp inhibition by this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls.

Cell Culture
  • Cell Lines: A P-gp overexpressing cell line (e.g., K562/ADM - adriamycin-resistant human myelogenous leukemia) and its corresponding parental, drug-sensitive cell line (K562) are essential.

  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. For the K562/ADM line, include a low concentration of doxorubicin (e.g., 0.5 µg/mL) in the culture medium to maintain P-gp expression. Remove the selective agent 24-48 hours before experiments to avoid interference.

Rhodamine 123 Efflux Assay (Flow Cytometry)

This assay directly measures the ability of P-gp to efflux the fluorescent substrate Rhodamine 123. Inhibition of P-gp will result in increased intracellular fluorescence.

Step-by-Step Protocol:

  • Cell Preparation: Seed 1 x 10^6 cells/mL in complete medium and incubate for 24 hours.

  • Treatment: Centrifuge cells and resuspend in serum-free medium. Aliquot cells into flow cytometry tubes. Add this compound at a range of final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Include a positive control (e.g., 10 µM Verapamil) and a vehicle control (DMSO). Incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL to all tubes. Incubate for 30-60 minutes at 37°C, protected from light.[5]

  • Washing: Centrifuge the cells at 400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Efflux: Resuspend the cell pellet in 500 µL of pre-warmed (37°C) complete medium and incubate for 1-2 hours at 37°C to allow for P-gp-mediated efflux.

  • Analysis: Analyze the cells on a flow cytometer, exciting at 488 nm and measuring emission at ~525 nm. Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.

Data Interpretation: An increase in MFI in cells treated with this compound compared to the vehicle control indicates inhibition of Rhodamine 123 efflux.

Calcein-AM Efflux Assay (Fluorescence Plate Reader)

Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the fluorescent, membrane-impermeable calcein.[6] As Calcein-AM is a P-gp substrate, its efflux reduces the intracellular accumulation of fluorescent calcein.[6]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing this compound at various concentrations, a positive control (e.g., cyclosporin A), and a vehicle control. Incubate for 30 minutes at 37°C.

  • Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25-1 µM.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.[7][8]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.[8]

Data Interpretation: An increase in fluorescence in the presence of this compound suggests inhibition of P-gp.

Quantifying the Inhibitory Potency

The data from the dose-response experiments should be used to calculate the half-maximal inhibitory concentration (IC50) of this compound for P-gp.

Parameter Description Method of Calculation
IC50 The concentration of this compound that inhibits 50% of P-gp activity.Non-linear regression analysis of the dose-response curve (fluorescence vs. log[inhibitor]).

Investigating the Nature of Inhibition

Understanding how this compound interacts with P-gp is crucial.

ATPase Activity Assay

P-gp utilizes ATP hydrolysis to power drug efflux. Some inhibitors modulate the ATPase activity of P-gp.

Experimental Approach: Utilize a commercially available P-gp ATPase assay kit. This assay typically measures the amount of inorganic phosphate released from ATP hydrolysis in the presence of P-gp-containing membranes and the test compound. An increase or decrease in phosphate release compared to the basal level can indicate an interaction of this compound with the ATPase domain.

Molecular Docking

In silico molecular docking can provide insights into the potential binding site of this compound on P-gp.

Modeling Workflow:

docking cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis get_pgp Obtain P-gp crystal structure (e.g., from PDB) define_site Define the drug-binding pocket of P-gp get_pgp->define_site prep_ligand Generate 3D structure of This compound run_docking Perform molecular docking (e.g., using AutoDock, Glide) prep_ligand->run_docking define_site->run_docking analyze_poses Analyze binding poses and calculate binding energy run_docking->analyze_poses identify_interactions Identify key amino acid interactions analyze_poses->identify_interactions

Caption: Workflow for in silico molecular docking of this compound with P-gp.

Validating the Reversal of Multidrug Resistance

The ultimate goal is to demonstrate that P-gp inhibition by this compound sensitizes MDR cells to chemotherapeutic drugs.

Chemosensitization Assay (MTT or CellTiter-Glo®)

This assay determines if co-administration of a non-toxic concentration of this compound can restore the cytotoxicity of a P-gp substrate anticancer drug (e.g., doxorubicin, paclitaxel).

Step-by-Step Protocol:

  • Cell Seeding: Seed K562 and K562/ADM cells in 96-well plates.

  • Treatment: Treat the cells with a serial dilution of the anticancer drug, both in the presence and absence of a fixed, non-toxic concentration of this compound (determined from prior single-agent cytotoxicity assays).

  • Incubation: Incubate for 48-72 hours.

  • Viability Assessment: Add MTT reagent or CellTiter-Glo® reagent and measure absorbance or luminescence, respectively, according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 of the anticancer drug in each condition. A significant decrease in the IC50 in the presence of this compound in the K562/ADM cells indicates chemosensitization.

Signaling Pathway of P-gp Mediated Drug Efflux and its Inhibition:

Caption: Proposed mechanism of P-gp inhibition by this compound.

Concluding Remarks

This technical guide provides a robust framework for the systematic investigation of this compound as a P-glycoprotein inhibitor. By following these detailed protocols and applying rigorous data analysis, researchers can effectively elucidate its mechanism of action and evaluate its potential as a chemosensitizing agent to combat multidrug resistance in cancer. The insights gained from these studies will be instrumental in the rational design and development of novel adjunctive therapies for oncology.

References

  • The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Mechanism of P-gp inhibition | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2017). PubMed. Retrieved January 27, 2026, from [Link]

  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2025). PubMed. Retrieved January 27, 2026, from [Link]

  • Reversal of P-glycoprotein-mediated multidrug resistance by 5,6,7,3',4'-pentamethoxyflavone (Sinensetin). (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. (2016). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • P-glycoprotein (Pgp) inhibition assay. (n.d.). BMG Labtech. Retrieved January 27, 2026, from [Link]

  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2025). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Emerging significance of flavonoids as P-glycoprotein inhibitors in cancer chemotherapy. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]

  • Calcein-AM Efflux Assay | BioRender Science Templates. (n.d.). BioRender. Retrieved January 27, 2026, from [Link]

  • P-glycoprotein Inhibition Service. (n.d.). Evotec. Retrieved January 27, 2026, from [Link]

  • 5,7-Dimethoxyflavone and multiple flavonoids in combination alter the ABCG2-mediated tissue distribution of mitoxantrone in mice. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Calcein assay: a high-throughput method to assess P-gp inhibition. (2011). PubMed. Retrieved January 27, 2026, from [Link]

  • Flavonoids as P-glycoprotein inhibitors for multidrug resistance in cancer: an in-silico approach. (n.d.). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]

  • The Rhodamine 123 efflux assay (a). Flow cytometry analysis revealed... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate?. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Inhibition of P-glycoprotein by orange juice components, polymethoxyflavones in adriamycin-resistant human myelogenous leukemia (K562/ADM) cells. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Screening dietary flavonoids for the reversal of P-glycoprotein-mediated multidrug resistance in cancer. (2017). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • (PDF) In Vitro P-Glycoprotein Inhibition assays for assessment of Clinical drug interaction potential of new drug candidates: A recommendation for probe substrates. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Relationship: Inflammation and 5,7-Dimethoxyflavone. (n.d.). Caring Sunshine. Retrieved January 27, 2026, from [Link]

  • Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. (n.d.). PLOS. Retrieved January 27, 2026, from [Link]

  • Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistan. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]

  • Structure–Activity Relationships of the Inhibitory Effects of Flavonoids on P-Glycoprotein-Mediated Transport in KB-C2 Cells. (n.d.). J-Stage. Retrieved January 27, 2026, from [Link]

  • Kinetic Analysis of Calcein and Calcein−Acetoxymethylester Efflux Mediated by the Multidrug Resistance Protein and P-Glycoprotein | Biochemistry. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

Sources

A Technical Guide to the Therapeutic Potential of Dimethoxyflavones: A Focused Analysis on 5,7-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject: Initial exploration for this guide centered on 5,2'-Dimethoxyflavone. However, a comprehensive literature review reveals that the vast majority of preclinical research, mechanistic studies, and therapeutic investigations have been conducted on its structural isomer, 5,7-Dimethoxyflavone (DMF) . To provide the depth of analysis, validated protocols, and mechanistic insight required for our audience of researchers and drug development professionals, this guide will focus exclusively on the rich body of data available for 5,7-Dimethoxyflavone as a representative and highly promising member of this flavonoid subclass.

Executive Summary

5,7-Dimethoxyflavone, a principal bioactive polymethoxyflavone isolated from Kaempferia parviflora (Black Ginger), has emerged as a compound of significant scientific interest.[1] Its methylated structure confers enhanced metabolic stability and bioavailability compared to its hydroxylated flavonoid counterparts, making it an attractive candidate for therapeutic development.[2] Preclinical studies have illuminated its multi-target capabilities, demonstrating potent anti-inflammatory, anticancer, and neuroprotective activities.[1][2][3] This guide synthesizes the current understanding of DMF's mechanisms of action, provides validated experimental protocols for its investigation, and outlines its most promising therapeutic applications.

Physicochemical Profile and Bioavailability

A foundational understanding of a compound's properties is critical for experimental design and formulation. The methoxy groups on the flavone backbone significantly increase the lipophilicity of 5,7-DMF, which is thought to contribute to its improved biological activity.[2]

PropertyDataSource(s)
Molecular Formula C₁₇H₁₄O₄[2]
Molecular Weight 282.29 g/mol [2]
IUPAC Name 5,7-dimethoxy-2-phenyl-4H-chromen-4-one[2]
Natural Source Kaempferia parviflora (Black Ginger)[1][4]
Key Structural Feature Methoxy groups at C5 and C7 positions[2]

The methylation of flavonoid hydroxyl groups prevents their rapid conjugation and metabolism in the liver, a common challenge with many polyphenolic compounds. This structural feature is a key rationale for the heightened interest in polymethoxyflavones like 5,7-DMF for drug development.

Core Mechanisms of Action & Therapeutic Applications

5,7-DMF exerts its biological effects not through a single target, but by modulating multiple, interconnected signaling cascades. This pleiotropic activity is central to its potential in treating complex multifactorial diseases.

Anti-Inflammatory and Immunomodulatory Effects

Chronic inflammation is an underlying driver of numerous pathologies. 5,7-DMF has demonstrated robust anti-inflammatory properties by targeting key inflammatory signaling hubs.

Mechanism: The primary anti-inflammatory mechanism of 5,7-DMF is the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[5][6] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus. There, it initiates the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1] 5,7-DMF inhibits this cascade, preventing NF-κB activation and subsequent cytokine production.[5][6]

NFkB_Inhibition LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα (Degradation) IkBa_NFkB->p_IkBa NFkB NF-κB (p65) (Active) p_IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Cytokines Transcription DMF 5,7-Dimethoxyflavone DMF->IKK Inhibits

Caption: A multi-assay workflow to comprehensively evaluate the anticancer effects of 5,7-DMF.

Therapeutic Applications:

  • Liver Cancer: Studies show an IC50 value of approximately 25 µM for 5,7-DMF in HepG2 liver cancer cells, making it a candidate for further investigation. [2]* General Oncology: As a methylated flavone, its enhanced stability makes it a more promising anticancer agent compared to many unmethylated flavonoids. [2]

Neuroprotective Effects

5,7-DMF has demonstrated potential in protecting against neuroinflammation and cognitive decline, key features of neurodegenerative diseases like Alzheimer's. [3][7] Mechanism: The neuroprotective actions are linked to its ability to modulate neurotransmitter systems and reduce neuroinflammation. In silico and in vivo studies suggest 5,7-DMF interacts with:

  • GABAergic System: Predicted to bind to GABRA1 and GABRG2 subunits of the GABA-A receptor. [3][7]* Serotonergic System: Predicted to interact with 5-HT2A and 5-HT2C receptors. [3][7]* Neuroinflammation Reduction: In LPS-induced memory-impaired mice, 5,7-DMF administration significantly reduced levels of pro-inflammatory markers (Aβ, IL-1β, IL-6, TNF-α) and increased levels of Brain-Derived Neurotrophic Factor (BDNF). [3][7][8]

Key Experimental Protocols

The following protocols represent standard, validated methodologies for investigating the core biological activities of 5,7-Dimethoxyflavone.

Protocol 4.1: Western Blot Analysis for NF-κB Pathway Activation

Objective: To determine if 5,7-DMF inhibits the phosphorylation of key proteins in the NF-κB signaling pathway in response to an inflammatory stimulus.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages. Pre-treat cells with various concentrations of 5,7-DMF for 1-2 hours. Subsequently, stimulate with 1 µg/mL LPS for 30-60 minutes.

  • Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge lysates at 14,000 x g for 15 min at 4°C to pellet debris.

  • Protein Quantification: Determine protein concentration of the supernatants using a Bradford or BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., α-tubulin or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a chemiluminescence imaging system. [1]10. Densitometry: Quantify band intensities using software like ImageJ, normalizing phosphorylated protein levels to their total protein counterparts. [1] Causality & Self-Validation: This protocol is self-validating by design. The inclusion of total protein antibodies (p65, IκBα) alongside their phosphorylated forms ensures that any observed decrease in phosphorylation is due to inhibitory action and not merely a decrease in the total amount of the protein. The loading control confirms equal protein loading across all lanes. A dose-dependent decrease in the p-p65/p65 ratio with increasing 5,7-DMF concentration provides strong evidence of targeted pathway inhibition.

Protocol 4.2: MTT Assay for Cell Viability (Anticancer)

Objective: To quantify the cytotoxic effect of 5,7-DMF on cancer cells and determine its half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of 5,7-DMF (e.g., 0, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO or isopropanol to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the 5,7-DMF concentration and use non-linear regression to calculate the IC50 value. [2]

Conclusion and Future Directives

5,7-Dimethoxyflavone is a compelling natural product with a robust preclinical profile characterized by a multi-targeted mechanism of action. Its enhanced stability and pleiotropic effects on inflammation, cancer progression, and neuroprotection position it as a strong candidate for further drug development.

Future research should prioritize:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Rigorous in vivo studies are needed to fully characterize its absorption, distribution, metabolism, and excretion profile and to correlate plasma concentrations with efficacy.

  • Target Deconvolution: While key pathways have been identified, advanced proteomics and transcriptomics can further elucidate its direct molecular targets.

  • Clinical Translation: Given the strong preclinical evidence, well-designed Phase I clinical trials are the logical next step to assess safety, tolerability, and pharmacokinetics in humans.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues could lead to second-generation compounds with improved potency, selectivity, or PK properties.

This guide provides a solid, evidence-based foundation for scientists to build upon as they work to unlock the full therapeutic potential of this promising flavonoid.

References

  • Kim, C., & Hwang, J. K. (2020). The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. Molecules, 25(21), 5089. Available from: [Link]

  • Yenjai, C., Wanich, S., Pitchuanchom, S., & Sripanidkulchai, B. (2009). Structural modification of 5,7-dimethoxyflavone from Kaempferia parviflora and biological activities. Archives of Pharmacal Research, 32(9), 1179-1184. Available from: [Link]

  • Li, H., Zhang, X., & Wang, W. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. African Journal of Traditional, Complementary and Alternative Medicines, 14(4), 213-220. Available from: [Link]

  • Sulong, N. I., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research. Available from: [Link]

  • Li, H., Zhang, X., & Wang, W. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. African Journal of Traditional, Complementary and Alternative Medicines, 14(4), 213–220. Available from: [Link]

  • Navarro, M., et al. (2022). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 27(15), 4899. Available from: [Link]

  • Jantan, I., et al. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research, 6(4), 253-261. Available from: [Link]

  • Sulong, N. I., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research. Available from: [Link]

  • Chen, D., et al. (2018). Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities. Evidence-Based Complementary and Alternative Medicine, 2018, 4057456. Available from: [Link]

  • Caring Sunshine. (n.d.). Relationship: Inflammation and 5,7-Dimethoxyflavone. Retrieved from [Link]

  • Sulong, N. I., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical Research. Available from: [Link]

  • Wang, Y., et al. (2025). 5,7-dimethoxyflavone inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration. Journal of Experimental & Clinical Cancer Research, 44(1), 123. Available from: [Link]

Sources

An In-depth Technical Guide to 5,2'-Dimethoxyflavone: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,2'-Dimethoxyflavone, a member of the flavonoid class of polyphenolic compounds, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of this compound. While the natural occurrence of this specific flavone is not as extensively documented as some of its isomers, its chemical synthesis and structural characterization are well-established. This document will delve into the detailed methodologies for its synthesis and characterization, explore its known and potential biological activities with a focus on its neuroprotective and anti-inflammatory properties, and provide insights for its application in drug discovery and development.

Introduction: The Emergence of a Methoxyflavone

Flavonoids are a diverse group of natural products known for their wide range of biological activities. Within this class, methoxylated flavones have attracted significant attention due to their enhanced metabolic stability and membrane permeability, which can translate to improved bioavailability and therapeutic efficacy. This compound, characterized by the presence of methoxy groups at the 5 and 2' positions of the flavone backbone, represents a synthetically accessible and biologically intriguing molecule. While its history is not marked by a singular, celebrated discovery from a natural source, its chemical identity was definitively established through synthesis and crystallographic analysis. A pivotal moment in its history was the determination of its crystal structure in 1992, which provided a concrete basis for further investigation and structure-activity relationship studies.

Physicochemical Properties and Structural Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
Molecular Formula C₁₇H₁₄O₄
Molecular Weight 282.30 g/mol
CAS Number 6697-62-7
Appearance Crystalline solid
Crystal System Monoclinic
Space Group P2₁/c

Structural Elucidation Workflow:

The definitive identification and characterization of this compound rely on a combination of spectroscopic and crystallographic techniques.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Compound MS Mass Spectrometry (MS) Purification->MS XRay X-ray Crystallography Purification->XRay Confirmation Confirmed Structure of This compound NMR->Confirmation MS->Confirmation XRay->Confirmation cluster_claisen Claisen-Schmidt Condensation cluster_baker Baker-Venkataraman Rearrangement start_claisen 2-hydroxy-6-methoxyacetophenone + 2-methoxybenzaldehyde chalcone Chalcone Intermediate start_claisen->chalcone Base (NaOH/KOH) flavone_claisen This compound chalcone->flavone_claisen I₂ / DMSO start_baker 2-hydroxy-6-methoxyacetophenone + 2-methoxybenzoyl chloride ester Ester Intermediate start_baker->ester Pyridine diketone 1,3-Diketone Intermediate ester->diketone Base (KOH) flavone_baker This compound diketone->flavone_baker Acid (H₂SO₄) Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway COX_LOX COX / LOX Enzymes Inflammatory_Stimuli->COX_LOX Pro_inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes, Cytokines) NFkB_Pathway->Pro_inflammatory_Mediators Activation COX_LOX->Pro_inflammatory_Mediators Production DMF This compound DMF->NFkB_Pathway Inhibition DMF->COX_LOX Inhibition

phytochemical analysis for 5,2'-Dimethoxyflavone in plant extracts

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Phytochemical Analysis of 5,2'-Dimethoxyflavone in Plant Extracts

Introduction: The Significance of this compound

Flavonoids represent a vast and diverse class of plant secondary metabolites, renowned for their significant contributions to plant physiology and human health. Within this class, polymethoxylated flavones (PMFs) are a unique subgroup characterized by the presence of multiple methoxy groups on their basic flavone skeleton. These modifications often enhance their metabolic stability and bioavailability, making them compelling candidates for pharmaceutical and nutraceutical development.

This compound (also known as 2',5-Dimethoxyflavone) is a specific PMF that has been identified in plant species such as Primula veris (cowslip) and in microorganisms like Streptomyces.[1] As with many PMFs, it is an object of research interest for its potential biological activities, which are part of a broader family of compounds known for anti-inflammatory, antioxidant, and anti-cancer properties.[2][3]

This technical guide provides a comprehensive framework for the robust analysis of this compound in plant extracts. It is designed for researchers, natural product chemists, and drug development professionals, offering a narrative built on the pillars of scientific integrity and field-proven insights. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each stage of the analysis—from extraction to quantification—forms a cohesive and self-validating system.

Caption: Chemical structure and properties of this compound.[1]

Section 1: Sourcing and Sample Preparation

The foundation of any phytochemical analysis is high-quality, properly prepared starting material. The concentration of this compound can vary significantly based on the plant species, part of the plant used, geographical origin, and post-harvest handling.

Plant Material Handling
  • Collection and Authentication: Plant material should be collected from a reliable source. Botanical authentication by a qualified taxonomist is a prerequisite to ensure the correct species is being analyzed. A voucher specimen should be deposited in a recognized herbarium.

  • Drying: To prevent enzymatic or microbial degradation of phytochemicals and to prepare the sample for extraction, plant material must be dried. Oven drying at a controlled temperature (typically 40-50°C) or freeze-drying are preferred methods. High temperatures can lead to the degradation of thermolabile compounds.

  • Grinding and Storage: The dried material should be ground into a fine, homogenous powder (e.g., 40-60 mesh) to increase the surface area available for solvent extraction. The powder should be stored in airtight, light-proof containers in a cool, dry place to maintain its integrity.

Section 2: Extraction Methodologies - The Principle of Selectivity

The goal of extraction is to efficiently transfer the target analyte, this compound, from the solid plant matrix into a liquid solvent, while minimizing the co-extraction of interfering compounds. The choice of method and solvent is dictated by the physicochemical properties of the target molecule and the nature of the plant matrix. This compound, with two methoxy groups and no free hydroxyls, is a moderately polar compound.

Solvent Selection Rationale

The selection of an appropriate solvent is the most critical factor in extraction.

  • Ethanol & Methanol: These are the most common solvents for extracting flavonoids. They offer a good balance of polarity to extract methoxyflavones. Ethanol is often preferred for applications in food and drug development due to its lower toxicity. Studies on related methoxyflavones show that increasing concentrations of ethanol can enhance the yield of these compounds.[1]

  • Acetone: Also effective, but its higher volatility can be a disadvantage.

  • Ethyl Acetate: A less polar solvent that can be used for selective extraction or for partitioning from an initial crude extract.

  • Water: Generally a poor solvent for non-glycosylated methoxyflavones.

Comparison of Extraction Techniques
TechniquePrincipleAdvantagesDisadvantages
Maceration Soaking the plant powder in a solvent at room temperature for an extended period.Simple, requires minimal equipment.Time-consuming, may result in lower extraction efficiency.
Soxhlet Extraction Continuous extraction with a cycling reflux of fresh, hot solvent.Highly efficient and exhaustive.Can expose analytes to high temperatures for long durations, risking thermal degradation.
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to create cavitation bubbles, disrupting cell walls and enhancing solvent penetration.Fast, efficient, operates at lower temperatures, reducing degradation risk.[4]Requires specialized equipment (ultrasonic bath or probe).
Recommended Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol is recommended for its balance of efficiency, speed, and preservation of the analyte's integrity.

  • Sample Preparation: Weigh approximately 1.0 g of the dried, powdered plant material into a 50 mL conical flask.

  • Solvent Addition: Add 20 mL of 95% ethanol. This solid-to-solvent ratio (1:20 w/v) is a robust starting point.

  • Sonication: Place the flask in an ultrasonic bath. Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[4]

  • Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Collection: Carefully decant the supernatant (the extract) into a clean collection vessel.

  • Re-extraction (Optional but Recommended): To ensure exhaustive extraction, add another 20 mL of 95% ethanol to the plant material pellet, vortex, and repeat the sonication and separation steps.

  • Pooling and Concentration: Combine the supernatants from all extraction cycles. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

  • Final Preparation: Redissolve a known weight of the dried crude extract in methanol or a suitable solvent to a precise final concentration (e.g., 1 mg/mL) for subsequent analysis. Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

Section 3: Chromatographic Separation and Quantification

Chromatography is the core of phytochemical analysis, allowing for the separation, identification, and quantification of the target compound from the complex mixture of the crude extract.

plant Plant Material extract Crude Extract plant->extract Extraction (UAE) tlc TLC Screening extract->tlc Qualitative Check hplc HPLC-UV/PDA Analysis extract->hplc Quantification tlc->hplc Method Development Aid ms LC-MS Confirmation hplc->ms Peak Identification quant Validated Quantitative Data hplc->quant Validated Method nmr NMR Structure Elucidation (of isolated compound) ms->nmr Structural Hypothesis

Caption: General workflow for the analysis of this compound.

Thin-Layer Chromatography (TLC): A Rapid Screening Tool

TLC is an invaluable, cost-effective technique for initial screening. It confirms the presence of the target compound in the extract (by comparison with a standard), helps in optimizing the mobile phase for column chromatography or HPLC, and can be used for semi-quantitative analysis.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ aluminum plates.

  • Sample Application: Spot 5 µL of the prepared extract (1 mg/mL) and a this compound standard (0.1 mg/mL) onto the plate.

  • Mobile Phase: A good starting system for methoxyflavones is a mixture of Toluene:Ethyl Acetate (e.g., 8:2 v/v). The polarity can be adjusted to achieve an optimal retardation factor (Rf) of 0.3-0.5.

  • Development: Develop the plate in a saturated chromatography chamber until the solvent front is about 1 cm from the top.

  • Visualization:

    • Observe the plate under UV light at 254 nm (flavonoids typically quench fluorescence, appearing as dark spots).

    • Spray with a visualization reagent like Natural Products-Polyethylene Glycol (NP/PEG) and observe under UV 365 nm for characteristic fluorescence.

  • Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) and compare it with the standard.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC coupled with a UV or Photodiode Array (PDA) detector is the definitive method for accurate and precise quantification of this compound. A PDA detector is superior as it provides spectral information for the analyte peak, aiding in identification and purity assessment.

Experimental Protocol: HPLC-PDA Analysis

  • Instrument: A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: A Reverse-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is highly effective for flavonoid separation.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (to improve peak shape and ionization for MS).

    • Solvent B: Acetonitrile or Methanol.

  • Elution Program (Gradient): A gradient elution is necessary to separate the target compound from other phytochemicals with varying polarities.

    • 0-20 min: Linear gradient from 20% B to 80% B.

    • 20-25 min: Hold at 80% B (to elute highly non-polar compounds).

    • 25-26 min: Return to initial conditions (20% B).

    • 26-30 min: Re-equilibration at 20% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection:

    • Monitor at a specific wavelength, typically the λmax of the flavone (e.g., 254 nm or 325 nm).

    • A PDA detector should scan a range (e.g., 200-400 nm) to capture the full UV spectrum of the eluting peak. The spectrum should be compared to that of a pure standard for identity confirmation.[5]

Section 4: Spectroscopic Identification and Structural Elucidation

While chromatography separates the compounds, spectroscopy provides the structural information needed for unambiguous identification.

UV-Vis Spectroscopy

The UV spectrum obtained from the HPLC-PDA detector provides key initial evidence. Flavones typically exhibit two major absorption bands:

  • Band II (240-280 nm): Corresponds to the A-ring benzoyl system.

  • Band I (300-380 nm): Corresponds to the B-ring cinnamoyl system. The exact λmax values are characteristic of the substitution pattern.

Mass Spectrometry (MS)

Coupling HPLC to a mass spectrometer (LC-MS) is a powerful technique for confirming the identity of the target compound.

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically used for methoxyflavones.

  • Molecular Ion: this compound (C₁₇H₁₄O₄) is expected to show a protonated molecular ion [M+H]⁺ at m/z 283.09.[1] High-resolution MS (e.g., Q-TOF or Orbitrap) can confirm the elemental composition with high accuracy.

  • Fragmentation (MS/MS): Tandem mass spectrometry provides structural information. Key fragmentation pathways for flavonoids include:

    • Loss of Methyl Radical: A characteristic fragmentation of methoxylated compounds is the loss of a methyl radical (•CH₃), resulting in a fragment at [M+H-15]⁺.

    • Retro-Diels-Alder (RDA) Reaction: This reaction involves the cleavage of the C-ring and is a hallmark of flavonoid fragmentation, providing information about the substitution on the A and B rings.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For absolute, unambiguous structure elucidation of a novel compound or for the definitive identification of an isolated pure substance, NMR is essential. It requires isolating a sufficient quantity of the pure compound (typically >1 mg) via preparative HPLC or column chromatography.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The spectrum will show characteristic signals for aromatic protons and the two methoxy groups (singlets, typically δ 3.8-4.0 ppm).

  • ¹³C NMR: Shows signals for all carbon atoms in the molecule, including the carbonyl carbon (C4) of the flavone skeleton (typically δ > 175 ppm).

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assignment of the molecular structure.[8][9]

Section 5: Method Validation - The Cornerstone of Trustworthiness

A protocol is only as reliable as its validation. An analytical method must be validated to demonstrate its suitability for the intended purpose. Key validation parameters, as guided by the International Conference on Harmonisation (ICH), ensure the trustworthiness of the quantitative data.[10]

cluster_workflow HPLC Method Validation Workflow prep Prepare Standard Solutions (Calibration Curve & QCs) spec Specificity Analysis (Inject Blank & Extract) prep->spec lin Linearity & Range (Inject Calibration Curve) prep->lin prec Precision (Intra- & Inter-day Analysis of QCs) prep->prec acc Accuracy / Recovery (Spike Extract with Standard) prep->acc lod LOD & LOQ (Signal-to-Noise Ratio) lin->lod

Caption: Workflow for validating the HPLC analytical method.

Summary of HPLC Method Validation Parameters and Acceptance Criteria:

ParameterPurposeTypical ProcedureAcceptance Criteria
Specificity To ensure the signal measured is only from the analyte, without interference from the matrix.Analyze a blank matrix (extract from a plant known not to contain the analyte) and a spiked matrix.The analyte peak should be free of co-eluting peaks at its retention time in the blank.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response.Prepare and inject a calibration curve with at least 5 concentration levels of the standard.Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) To determine the closeness of the measured value to the true value.Analyze a sample matrix spiked with known amounts of the analyte at 3 different concentration levels.Mean recovery should be within 90-110%.
Precision To assess the degree of scatter between a series of measurements.Intra-day: Analyze replicate samples (n=6) at 3 concentrations on the same day. Inter-day: Repeat on 3 different days.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Based on a signal-to-noise ratio of 3:1.Report the calculated concentration.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Based on a signal-to-noise ratio of 10:1.RSD at this concentration should be acceptable (e.g., ≤ 10%).

Conclusion

The phytochemical analysis of this compound is a multi-step process that demands careful attention to detail at every stage. A successful analysis is not merely the result of following a protocol but of understanding the scientific principles that govern each choice—from the selection of plant material and extraction solvent to the optimization of chromatographic conditions and the rigorous validation of the final analytical method. By integrating robust extraction techniques like UAE with high-resolution separation by HPLC and definitive identification via mass spectrometry and NMR, researchers can generate accurate, reproducible, and trustworthy data. This comprehensive approach is essential for advancing our understanding of this promising natural product and unlocking its potential in drug discovery and development.

References

  • Yenjai, C., et al. (2023). "Kaempferia diterpenoids and flavonoids: an overview on phytochemistry, biosynthesis, synthesis, pharmacology, and pharmacokinetics." Request PDF. Available at: [Link]

  • Phung, T. K., et al. (2021). "Protective Effect of Polymethoxyflavones Isolated from Kaempferia parviflora against TNF-α-Induced Human Dermal Fibroblast Damage." MDPI. Available at: [Link]

  • Barreca, D., et al. (2020). "The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus." National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. "2',5'-Dimethoxyflavone." PubChem Compound Database. Available at: [Link]

  • ResearchGate. (n.d.). "HPLC chromatograms of K. parviflora ethanolic extract." ResearchGate. Available at: [Link]

  • Torrenegra-Guerrero, M., et al. (2020). "NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &." PharmacologyOnLine. Available at: [Link]

  • Kite, G. C., & Veitch, N. C. (2020). "Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry." National Center for Biotechnology Information. Available at: [Link]

  • Sutthanut, K., et al. (2007). "Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities." National Center for Biotechnology Information. Available at: [Link]

  • Otero, R., et al. (2020). "Phytochemical Analysis and Antiproliferative Activity of Ulex gallii Planch. (Fabaceae), a Medicinal Plant from Galicia (Spain)." MDPI. Available at: [Link]

  • El-Sayed, N. H., et al. (2011). "Isolation and Characterization of Flavones from Artemisia monosperma." Pharmacognosy Journal. Available at: [Link]

  • International Conference on Harmonisation. (1996). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Available at: [Link]

  • Saokaew, S., et al. (2017). "Polymethoxyflavones transcends expectation, a prominent flavonoid subclass from Kaempferia parviflora: A critical review." ScienceDirect. Available at: [Link]

  • Kite, G. C., & Veitch, N. C. (2020). "Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry." Preprints.org. Available at: [Link]

  • ResearchGate. (n.d.). "Structures and physicochemical properties of methoxyflavones." ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). "HPLC chromatograms of (A) PMF (20.10 µg/mL), DMF (20.05 µg/mL), and TMF." ResearchGate. Available at: [Link]

  • The Automated Topology Builder (ATB) and Repository. (n.d.). "2',5-Dimethoxyflavone." ATB. Available at: [Link]

  • Caring Sunshine. (n.d.). "Ingredient: 5,7-Dimethoxyflavone." Caring Sunshine. Available at: [Link]

  • Yenjai, C., et al. (2009). "Structural modification of 5,7-dimethoxyflavone from Kaempferia parviflora and biological activities." PubMed. Available at: [Link]

  • Kim, C., & Hwang, J. (2021). "The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways." MDPI. Available at: [Link]

  • Chad, J. (2016). "Mass Spectrometry: Fragmentation Mechanisms." YouTube. Available at: [Link]

  • Acworth, I. N., et al. (2018). "Targeted Analyses of Secondary Metabolites in Herbs, Spices, and Beverages Using a Novel Spectro-Electro Array Platform." ESA Biosciences. Available at: [Link]

  • Miura, K., & Nakatani, N. (1989). "Antioxidative Activity of Flavonoids from Thyme (Thymus vulgaris L.)." J-STAGE. Available at: [Link]

  • Injac, R. (2024). "Modern Chromatographic Methods for Determination Flavonoids." ResearchGate. Available at: [Link]

  • Sparkman, O. D., et al. (n.d.). "CHAPTER 2 Fragmentation and Interpretation of Spectra." University of the Pacific. Available at: [Link]

  • Liu, Y., et al. (2012). "Fragmentation pathways of amentoflavone and robustaflavone using ESI-MS." ResearchGate. Available at: [Link]

  • Joothamongkhon, J., et al. (2022). "Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora." ResearchGate. Available at: [Link]

  • Luan, N.Q., et al. (2020). "Extraction, isolation and identification of four methoxyflavones from leaves of Muntingia calabura L." Can Tho University Journal of Science. Available at: [Link]

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Introduction: The Significance of Methoxyflavones in Plant Biology and Pharmacognosy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5,7-Dimethoxyflavone: A Key Bioactive Secondary Metabolite

A Note on Specificity: This guide focuses on 5,7-dimethoxyflavone. The initial topic of inquiry, 5,2'-dimethoxyflavone, is a structural isomer with significantly less representation in current scientific literature regarding its natural occurrence, biosynthesis, and metabolic role. In contrast, 5,7-dimethoxyflavone is a well-documented, major bioactive constituent of several plants, most notably Kaempferia parviflora (black ginger), and serves as a robust subject for an in-depth technical review.

Flavonoids are a diverse class of secondary metabolites synthesized by plants through the phenylpropanoid pathway.[1] These compounds are integral to plant survival, contributing to pigmentation, UV protection, and defense against pathogens and herbivores.[2] Within this large family, the polymethoxyflavones (PMFs) are distinguished by the presence of multiple methoxy groups on their flavonoid backbone. This O-methylation, catalyzed by O-methyltransferase (OMT) enzymes, significantly alters the compound's physicochemical properties.[3][4] Methylation generally increases lipophilicity, enhancing the molecule's stability and ability to cross biological membranes, which in turn can amplify its bioavailability and pharmacological activity.[3][5]

5,7-Dimethoxyflavone (DMF), a chrysin derivative, is a prominent example of a bioactive PMF.[6] It is a principal component found in the rhizomes of Kaempferia parviflora, a medicinal plant used extensively in traditional Thai medicine.[7][8] The extensive research into DMF's biological activities—ranging from anti-inflammatory and anticancer to neuroprotective and metabolic regulation—makes it a compound of significant interest to researchers in natural product chemistry, pharmacology, and drug development.[9][10][11] This guide provides a detailed exploration of DMF's role in plant secondary metabolism, its biosynthesis, and the methodologies for its study, grounded in established scientific evidence.

Part 1: Biosynthesis and Regulation of 5,7-Dimethoxyflavone

The synthesis of 5,7-dimethoxyflavone is an extension of the core flavonoid biosynthetic pathway, which begins with the amino acid phenylalanine. The process involves a series of enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton, followed by specific modification steps.

Core Flavonoid Pathway to Flavanone Precursor
  • Phenylalanine to Cinnamic Acid: The pathway initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.

  • Hydroxylation: Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid.

  • Activation: p-Coumaric acid is activated by 4-coumaroyl:CoA-ligase (4CL) to form its thioester, 4-coumaroyl-CoA.

  • Chalcone Formation: The key condensation step is catalyzed by chalcone synthase (CHS) , which combines one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Cyclization: Chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone to form the flavanone, (2S)-naringenin. This is a critical branch point for the synthesis of various flavonoid classes.

Specialized Pathway to 5,7-Dimethoxyflavone

From the central flavanone intermediate, naringenin, the pathway proceeds to the formation of the flavone backbone, which is then methylated.

  • Flavone Synthesis: Naringenin is converted to the flavone apigenin by flavone synthase (FNS) . FNS introduces a double bond between C2 and C3 of the C-ring. Plants utilize two types of FNS enzymes (FNSI and FNSII) to catalyze this step.

  • O-Methylation: The final step involves the sequential transfer of methyl groups from the donor molecule S-adenosyl-L-methionine (SAM) to the hydroxyl groups at positions 5 and 7 of the flavone core. This reaction is catalyzed by specific O-methyltransferases (OMTs) . While the precise OMTs responsible for DMF synthesis in K. parviflora are not fully characterized, plant OMTs are known to exhibit high substrate and positional specificity. The process likely involves a stepwise methylation of a dihydroxyflavone precursor like chrysin (5,7-dihydroxyflavone).

Diagram of 5,7-Dimethoxyflavone Biosynthesis

Biosynthesis cluster_core Core Phenylpropanoid & Flavonoid Pathway cluster_specialized Flavone & Methylation Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL pCoumaric_Acid pCoumaric_Acid Cinnamic_Acid->pCoumaric_Acid C4H pCoumaroyl_CoA pCoumaroyl_CoA pCoumaric_Acid->pCoumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone pCoumaroyl_CoA->Naringenin_Chalcone CHS (+ 3x Malonyl-CoA) pCoumaroyl_CoA->Naringenin_Chalcone Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Naringenin->Apigenin Chrysin Chrysin Apigenin->Chrysin Demethylation/ Hydroxylation* Apigenin->Chrysin Intermediary_Flavone 5-Hydroxy-7-methoxyflavone Chrysin->Intermediary_Flavone OMT (+ SAM) Chrysin->Intermediary_Flavone DMF 5,7-Dimethoxyflavone Intermediary_Flavone->DMF OMT (+ SAM) Intermediary_Flavone->DMF Malonyl_CoA Malonyl_CoA Workflow cluster_extraction Extraction & Preparation cluster_analysis Quantitative Analysis Start Plant Material (K. parviflora Rhizome) Grind Drying & Grinding Start->Grind Extract Ultrasound-Assisted Extraction (95% EtOH) Grind->Extract Filter Filtration Extract->Filter Concentrate Rotary Evaporation Filter->Concentrate Dry Vacuum Drying Concentrate->Dry Crude_Extract Dried Crude Extract Dry->Crude_Extract Dissolve Dissolve in Methanol Crude_Extract->Dissolve Syringe_Filter Syringe Filtration (0.45 µm) Dissolve->Syringe_Filter HPLC HPLC-UV Analysis (C18 Column, 254 nm) Syringe_Filter->HPLC Data Data Processing (Quantification via Calibration Curve) HPLC->Data Result Final Concentration (mg/g extract) Data->Result

Sources

Methodological & Application

Application Note: A Scalable Synthesis of 5,2'-Dimethoxyflavone via Baker-Venkataraman Rearrangement for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the large-scale synthesis of 5,2'-Dimethoxyflavone, a methoxylated flavonoid of significant interest for pharmacological research. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Methoxylated flavones, in particular, have garnered attention for their enhanced metabolic stability and bioavailability.[3] This application note details a robust and scalable three-step synthetic protocol commencing from commercially available precursors. The chosen synthetic route leverages the classic Baker-Venkataraman rearrangement, a reliable method for constructing the flavone core.[4][5] Each step is explained with scientific rationale, accompanied by detailed, step-by-step protocols and safety considerations suitable for scaling up production for extensive research and development purposes.

Introduction and Significance

Flavonoids are a diverse group of natural products synthesized by plants through the phenylpropanoid pathway.[1] Their basic C6-C3-C6 skeleton is subject to various modifications, leading to subclasses such as flavones, flavanones, and isoflavones.[1] this compound belongs to the flavone subclass, characterized by a double bond between C2 and C3 of the C-ring. While its close analog, 5,7-dimethoxyflavone, is extensively studied for its anti-inflammatory, anti-diabetic, and anti-sarcopenic effects,[3][6] this compound and other methoxy-substituted flavones are also promising candidates for drug discovery due to their potential biological activities.[7]

The large-scale synthesis of pure, well-characterized flavonoids is essential to support preclinical and clinical research. This guide addresses this need by providing a field-proven, scalable synthetic route to this compound, ensuring a reliable supply for pharmacological screening and mechanism-of-action studies.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a three-step sequence, beginning with the esterification of 2'-Hydroxy-6'-methoxyacetophenone, followed by a base-catalyzed Baker-Venkataraman rearrangement, and culminating in an acid-catalyzed cyclization to form the flavone ring system.

This strategy was chosen for its reliability, scalability, and high yields. The Baker-Venkataraman rearrangement is a powerful and regioselective method for forming the 1,3-diketone intermediate, which is crucial for the subsequent formation of the chromone core.[5][8]

Experimental Workflow Diagram

G A 2'-Hydroxy-6'-methoxyacetophenone C Ester Intermediate A->C B 2-Methoxybenzoyl chloride B->C D Ester Intermediate E 1,3-Diketone Intermediate D->E  Base (KOH) Pyridine F 1,3-Diketone Intermediate G This compound (Final Product) F->G  Acid (H₂SO₄) Glacial Acetic Acid H Crude Product I Pure this compound H->I Recrystallization or Column Chromatography

Caption: Overall workflow for the synthesis of this compound.

Reagents and Materials

Reagent/MaterialMolecular FormulaMW ( g/mol )CAS No.Notes
2'-Hydroxy-6'-methoxyacetophenoneC₉H₁₀O₃166.17703-23-1Starting material (A-ring precursor).[9]
2-Methoxybenzoyl chlorideC₈H₇ClO₂170.5921615-34-9Acylating agent (B-ring precursor).[10]
PyridineC₅H₅N79.10110-86-1Anhydrous. Base and solvent.
Potassium Hydroxide (KOH)KOH56.111310-58-3Base for rearrangement.
Glacial Acetic AcidC₂H₄O₂60.0564-19-7Solvent for cyclization.
Sulfuric Acid (H₂SO₄)H₂SO₄98.087664-93-9Concentrated. Catalyst for cyclization.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Extraction solvent.
Hydrochloric Acid (HCl)HCl36.467647-01-0For workup.
Ethyl AcetateC₄H₈O₂88.11141-78-6Recrystallization/Chromatography.
HexanesC₆H₁₄86.18110-54-3Recrystallization/Chromatography.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(2-methoxybenzoyl)oxy-6-methoxyacetophenone (Ester Intermediate)

Causality: This step involves a nucleophilic acyl substitution where the phenolic hydroxyl group of 2'-hydroxy-6'-methoxyacetophenone attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. Pyridine acts as a base to deprotonate the phenol, increasing its nucleophilicity, and also serves as the solvent. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl chloride.[11]

Protocol:

  • To a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 2'-hydroxy-6'-methoxyacetophenone (100 g, 0.60 mol).

  • Add 500 mL of anhydrous pyridine. Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 2-methoxybenzoyl chloride (113 g, 0.66 mol, 1.1 eq) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexanes:Ethyl Acetate).

  • Upon completion, carefully pour the reaction mixture into 2 L of an ice-cold 10% hydrochloric acid solution with vigorous stirring. This will neutralize the pyridine and precipitate the product.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the crude ester intermediate in a vacuum oven at 40-50 °C. The product is typically used in the next step without further purification.

Step 2: Baker-Venkataraman Rearrangement to 1-(2-hydroxy-6-methoxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione

Causality: This is the key bond-forming step. A strong base (KOH) abstracts an acidic α-proton from the acetophenone moiety of the ester. The resulting enolate then undergoes an intramolecular nucleophilic attack on the adjacent ester carbonyl.[12][13] This O→C acyl migration forms a more stable 1,3-dicarbonyl system.[8] The reaction is typically driven to completion by the formation of the stable potassium salt of the diketone.

Protocol:

  • In a 2 L flask, dissolve the crude ester intermediate (from Step 1, ~0.60 mol) in 800 mL of anhydrous pyridine.

  • Add powdered potassium hydroxide (67 g, 1.20 mol, 2.0 eq).

  • Heat the mixture to 50-60 °C with vigorous stirring for 3-4 hours. The mixture will become a thick, yellowish paste.

  • Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully acidify by pouring it into 2 L of ice-cold 10% hydrochloric acid.

  • A yellow solid (the 1,3-diketone) will precipitate. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash extensively with cold water, and dry under vacuum.

Step 3: Acid-Catalyzed Cyclization to this compound

Causality: The 1,3-diketone intermediate undergoes an intramolecular cyclization under strong acidic conditions. The phenolic hydroxyl group attacks one of the ketone carbonyls, followed by dehydration to form the thermodynamically stable, aromatic pyrone ring of the flavone.[4][14] Glacial acetic acid serves as the solvent, and concentrated sulfuric acid is the catalyst.

Protocol:

  • Place the dry 1,3-diketone intermediate (from Step 2, ~0.60 mol) into a 2 L flask.

  • Add 1 L of glacial acetic acid and stir to form a suspension.

  • Carefully add 50 mL of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux (around 110-120 °C) for 2-3 hours.

  • Monitor the reaction by TLC until the diketone spot is no longer visible.

  • Cool the reaction mixture to room temperature and pour it into 4 L of ice water with stirring.

  • The crude this compound will precipitate as a pale yellow solid.

  • Collect the solid by vacuum filtration, wash with copious amounts of water until the filtrate is neutral, and dry.

Step 4: Purification

Causality: Recrystallization is a cost-effective method for purifying crystalline solids on a large scale. For methoxyflavones, a solvent system like ethyl acetate/hexanes is effective.[15] If higher purity is required, column chromatography on silica gel can be employed.

Protocol (Recrystallization):

  • Dissolve the crude, dry this compound in a minimum amount of hot ethyl acetate.

  • If any insoluble material is present, perform a hot filtration.

  • Slowly add hexanes to the hot solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

  • Assess purity by melting point and HPLC/LC-MS.

Reaction Mechanism Diagram

Caption: Mechanism of Baker-Venkataraman rearrangement and subsequent cyclization.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Pyridine: Is toxic and has a strong, unpleasant odor. Handle exclusively in a fume hood.

    • 2-Methoxybenzoyl chloride: Is corrosive and a lachrymator. Reacts with moisture. Handle with care.

    • Potassium Hydroxide: Is highly corrosive. Avoid contact with skin and eyes.

    • Concentrated Acids (HCl, H₂SO₄): Are extremely corrosive. Add slowly to water/solutions to avoid splashing and exothermic reactions.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol described herein provides a reliable and scalable method for the synthesis of this compound. By employing the Baker-Venkataraman rearrangement, this procedure offers a direct route to the flavone core from readily accessible starting materials.[16] The detailed step-by-step instructions and explanations of the underlying chemical principles are intended to enable researchers to produce high-purity material in sufficient quantities for comprehensive biological evaluation.

References

  • CN105481687A - Preparing method for o-methoxybenzoyl chloride - Google P
  • Flavones and Related Compounds: Synthesis and Biological Activity - PMC. (URL: [Link])

  • The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC - NIH. (URL: [Link])

  • (PDF) An Environmentally Benign Synthesis of Flavones from 1,3-diketones Using Silica Gel Supported NaHSO4 catalyst - ResearchGate. (URL: [Link])

  • A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google P
  • JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone - Google P
  • Structural Modification of 5,7-Dimethoxyflavone from Kaempferia parviflora and Biological Activities | Request PDF - ResearchGate. (URL: [Link])

  • 2-Methoxy Benzoyl Chloride | 21615-34-9 | C8H7ClO2 - Shree Sulphurics. (URL: [Link])

  • Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent - PMC - NIH. (URL: [Link])

  • Structural modification of 5,7-dimethoxyflavone from Kaempferia parviflora and biological activities - PubMed. (URL: [Link])

  • Synthesis of flavones using LiHDMs acid catalysed cyclization reaction... - ResearchGate. (URL: [Link])

  • The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - MDPI. (URL: [Link])

  • Synthesis of 4-methoxybenzoyl chloride - PrepChem.com. (URL: [Link])

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - Frontiers. (URL: [Link])

  • 2'-Hydroxy-6'-methoxyacetophenone - MySkinRecipes. (URL: [Link])

  • Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. (URL: [Link])

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Introduction: Unveiling the Potential of Methoxyflavones

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Profiling of 5,2'-Dimethoxyflavone

Flavonoids represent a vast and structurally diverse class of plant secondary metabolites, renowned for their broad spectrum of biological activities. Within this class, polymethoxyflavones (PMFs) are distinguished by the presence of multiple methoxy groups on their core flavan structure.[1] This methoxylation significantly enhances their metabolic stability and bioavailability compared to their hydroxylated counterparts, making them compelling candidates for therapeutic development.[2]

This document focuses on This compound , a specific PMF. While much of the existing literature investigates its close structural isomer, 5,7-dimethoxyflavone, the principles and methodologies outlined herein are designed to be directly applicable for a comprehensive in vitro characterization of this compound. The protocols provided will guide researchers in systematically exploring its potential anticancer, anti-inflammatory, and neuroprotective properties, laying the groundwork for further drug development. This guide is structured to move from foundational viability assessments to deep mechanistic investigations, ensuring a robust and logical experimental progression.

Section 1: Foundational Analysis: Solubility, Cytotoxicity, and Concentration Ranging

Before investigating specific biological activities, it is crucial to establish the fundamental physicochemical and cytotoxic properties of this compound. Proper handling and determination of a non-toxic working concentration range are prerequisites for generating meaningful and reproducible data.

Protocol 1: Stock Solution Preparation and Cell Viability Assessment

Causality and Rationale: The initial step is to determine the compound's cytotoxicity across various cell lines to identify a suitable concentration range for subsequent mechanistic assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3] A dose-response curve is generated to calculate the IC50 (half-maximal inhibitory concentration), the concentration at which 50% of cell viability is lost. For mechanistic studies, concentrations well below the IC50 are typically used to avoid confounding effects from overt cytotoxicity.

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile dimethyl sulfoxide (DMSO).

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The final concentration of DMSO in cell culture media should not exceed 0.1-0.5% to avoid solvent-induced toxicity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical range to start with is 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

    • Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_VehicleControl) * 100.

    • Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: IC50 Values of this compound

Cell LineTypeEstimated IC50 (µM) after 48h
HepG2Human Hepatocellular Carcinoma~25[2][4]
RAW 264.7Murine Macrophage>50
SH-SY5YHuman Neuroblastoma>50
NHDFNormal Human Dermal Fibroblasts>100
Note: The IC50 value for HepG2 is based on data for 5,7-dimethoxyflavone and serves as an estimated starting point.

Section 2: Elucidating Anti-Cancer Mechanisms

Published research on related methoxyflavones indicates potent anti-cancer activity, primarily through the induction of cell cycle arrest and apoptosis.[2] A logical workflow for investigating these effects is crucial for defining the compound's mechanism of action in cancer cells.

Experimental Workflow: Anti-Cancer Mechanism

G cluster_mechanistic Mechanistic Assays start Select Cancer Cell Line (e.g., HepG2) viability Determine IC50 (Protocol 1) start->viability treat Treat cells with sub-IC50 concentrations (e.g., 0.25x, 0.5x IC50) viability->treat cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treat->cell_cycle apoptosis Apoptosis Assay (Annexin V / PI Staining) treat->apoptosis western Western Blot for Apoptotic Markers (Caspase-3, PARP, Bcl-2) treat->western data Data Analysis & Pathway Interpretation cell_cycle->data apoptosis->data western->data

Caption: Workflow for investigating the anti-cancer activity of this compound.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Causality and Rationale: Many cytotoxic agents function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle.[5] An increase in the "Sub-G1" peak is a hallmark of apoptotic cells with fragmented DNA.[2]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 0.5x and 1x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Causality and Rationale: To confirm that cell death occurs via apoptosis, the expression and activation of key regulatory proteins must be examined. Western blotting allows for the detection of specific proteins, such as the cleavage (activation) of caspase-3 and its substrate PARP, which are central executioners of apoptosis.[6]

Step-by-Step Protocol:

  • Protein Extraction: Treat cells as described above. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and anti-β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Apoptosis Signaling Pathway

G DMF This compound ROS ↑ Intracellular ROS DMF->ROS Bcl2 Bcl-2 (Anti-apoptotic) DMF->Bcl2 Inhibits Bax Bax (Pro-apoptotic) DMF->Bax Promotes Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway modulated by this compound.

Section 3: Characterizing Anti-Inflammatory Activity

PMFs are potent inhibitors of inflammatory pathways.[8][9] A standard in vitro model uses murine macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic a bacterial inflammatory response.

Protocol 4: Measurement of Nitric Oxide Production

Causality and Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in nitric oxide (NO) production. The Griess assay is a simple colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant, serving as an indirect measure of iNOS activity.[10]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells (no treatment, LPS only, flavone only).

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

Protocol 5: Gene Expression Analysis by RT-qPCR

Causality and Rationale: To understand if the compound's anti-inflammatory effects are mediated at the transcriptional level, Real-Time Quantitative PCR (RT-qPCR) is used. This technique measures the mRNA expression levels of key pro-inflammatory genes, such as Tnf (TNF-α), Il6 (IL-6), and Nos2 (iNOS), providing insight into the upstream regulation of the inflammatory response.[11]

Step-by-Step Protocol:

  • Cell Treatment and RNA Extraction: Treat cells in 6-well plates as described above. Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: Perform qPCR using gene-specific primers for Tnf, Il6, Nos2, and a stable housekeeping gene (e.g., Actb or Gapdh) for normalization. Use a SYBR Green-based master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

LPS-Induced Inflammatory Signaling Pathway

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (ERK, p38, JNK) MyD88->MAPK IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Genes Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DMF This compound DMF->MAPK Inhibits DMF->IKK Inhibits

Sources

Application Note: In Vivo Evaluation of 5,2'-Dimethoxyflavone (5,2'-DMF)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide the preclinical evaluation of 5,2'-Dimethoxyflavone (5,2'-DMF) .

Note on Compound Specificity: While extensive literature exists for its isomer 5,7-Dimethoxyflavone (a major bioactive in Kaempferia parviflora), This compound is a distinct structural isomer characterized by methoxylation at the 5 (A-ring) and 2' (B-ring) positions.[1] This specific substitution pattern imparts unique lipophilicity and metabolic stability profiles compared to hydroxylated flavonoids.[1][2] The protocols below are engineered to address the specific physicochemical challenges (solubility, first-pass metabolism) associated with this lipophilic flavone scaffold.

Executive Summary & Mechanistic Rationale

This compound belongs to the class of polymethoxyflavones (PMFs).[1][2][3] Unlike common dietary flavonoids (e.g., quercetin, luteolin) which suffer from rapid glucuronidation and poor oral bioavailability (<5%), the methoxy capping of the hydroxyl groups in 5,2'-DMF significantly enhances:

  • Metabolic Stability: Resistance to Phase II conjugation (glucuronidation/sulfation) by intestinal UGTs.[1][2]

  • Membrane Permeability: Increased logP facilitates blood-brain barrier (BBB) and cellular penetration.[1][2]

  • Target Specificity: The 2'-methoxy substitution on the B-ring is structurally relevant for inhibiting kinase cascades (e.g., MAPK/ERK) and modulating GABA_A receptors, distinct from the 4'-substitution patterns.[1][2]

Primary Experimental Challenges:

  • Hydrophobicity: 5,2'-DMF is practically insoluble in water, requiring specific lipid-based or co-solvent vehicle systems for in vivo delivery.[1]

  • Tissue Accumulation: Due to high lipophilicity, PMFs tend to accumulate in adipose and brain tissue, requiring extended washout periods in crossover studies.[1]

Formulation Protocols for Animal Administration

Critical Step: Improper formulation leads to precipitation in the GI tract and erratic PK data.[1]

A. Oral Gavage (PO) Vehicle

Target Concentration: 10–50 mg/kg body weight.[1][2] Recommended Vehicle: Corn Oil or 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween 80.[1][2]

Protocol:

  • Weigh 5,2'-DMF powder accurately.[1][2]

  • Pre-solubilization: Dissolve the compound in a minimal volume of absolute ethanol or DMSO (max 5% of final volume).

  • Dispersion: Slowly add the pre-solubilized fraction to Corn Oil under high-speed vortexing or sonication (40°C bath) for 15 minutes.

    • Why Corn Oil? PMFs are highly soluble in lipids.[1][2] Oil vehicles promote chylomicron-mediated transport, bypassing initial hepatic first-pass metabolism via the lymphatic system.[1][2]

  • Verification: Ensure the solution is clear (solution) or a uniform milky suspension (emulsion). Do not administer if visible crystals remain.[1][2]

B. Intravenous (IV) Bolus Vehicle

Target Concentration: 1–5 mg/kg.[1][2] Recommended Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline.[1][2]

Protocol:

  • Dissolve 5,2'-DMF in DMSO.[1][2]

  • Add PEG-400 and vortex.[1][2]

  • Slowly add warm (37°C) sterile saline while vortexing.

  • Filter Sterilize: Pass through a 0.22 µm PTFE filter (nylon filters may bind the drug).[1][2]

  • Caution: Administer slowly (over 30s) via tail vein to prevent hemolysis or local phlebitis from DMSO.[1][2]

Pharmacokinetic (PK) Profiling Protocol

Objective: Determine Bioavailability (F), Tmax, Cmax, and Tissue Distribution.[1]

Experimental Design (Rat Model)[1][2][4]
  • Species: Sprague-Dawley Rats (Male, 250–300g).[1][2]

  • Groups:

    • Group A: IV Bolus (2 mg/kg) – To define Clearance (CL) and Volume of Distribution (Vd).

    • Group B: Oral Gavage (20 mg/kg) – To define Absorption and Bioavailability.[1][2]

Workflow
  • Fasting: Fast animals for 12h pre-dose (water ad libitum) to standardize gastric emptying.

  • Dosing: Administer formulation (Volume: 5 mL/kg for PO, 1 mL/kg for IV).

  • Blood Sampling:

    • Timepoints: 0 (pre-dose), 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h.[1]

    • Method: Jugular vein cannulation or retro-orbital sinus (under isoflurane anesthesia).[1][2]

    • Anticoagulant: Heparinized tubes (EDTA may interfere with some MS ionization modes for flavones).[1][2]

  • Plasma Separation: Centrifuge at 3,000 x g for 10 min at 4°C. Store plasma at -80°C.

Bioanalytical Method (LC-MS/MS)[1][2][5][6]
  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate is superior to protein precipitation for PMFs to remove lipids.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Gradient elution).[1][2]

  • MRM Transition: Optimize for parent ion [M+H]+ m/z ~283.1 (Check specific fragmentation pattern of 5,2' isomer vs 5,7 isomer).

Efficacy Model: LPS-Induced Neuroinflammation

Rationale: 5,2'-DMF is predicted to cross the BBB and inhibit NF-kB/MAPK signaling, similar to other methoxyflavones.[1]

Protocol
  • Acclimatization: 1 week.

  • Pre-treatment: Administer 5,2'-DMF (10, 25, 50 mg/kg PO) daily for 3 days.

  • Induction: Inject Lipopolysaccharide (LPS, E. coli 055:B5) at 1 mg/kg (Intraperitoneal).[1][2]

  • Endpoint: 24 hours post-LPS injection.

  • Behavioral Testing: Open Field Test (locomotion) and Morris Water Maze (if chronic model) to assess sickness behavior/cognitive preservation.[1][2]

  • Tissue Harvest:

    • Perfuse with PBS.[1][2]

    • Dissect Hippocampus and Cortex .[1][2]

  • Biomarker Analysis (Quantitative):

BiomarkerMethodExpected Effect of 5,2'-DMFMechanistic Link
TNF-α / IL-1β ELISA / qPCRSuppression (↓)Inhibition of NF-kB nuclear translocation
COX-2 / iNOS Western BlotSuppression (↓)Downregulation of inflammatory enzymes
BDNF ELISAPreservation (↑)Neuroprotection via CREB pathway
p-p38 MAPK Western BlotInhibition (↓)Blockade of upstream kinase signaling

Visualizing the Mechanism & Workflow

The following diagram illustrates the predicted metabolic fate and signaling interaction of 5,2'-DMF, highlighting the critical role of the 2'-methoxy group in preventing rapid metabolism and enabling kinase interaction.

G cluster_0 Administration & Absorption cluster_1 Metabolism (Liver/Microsomes) cluster_2 Target Tissue (Brain/Inflammation) Drug This compound (Lipophilic) Gut Intestinal Lumen Drug->Gut Oral Gavage Vehicle Corn Oil Vehicle Vehicle->Drug Solubilization Lymph Lymphatic Transport (Chylomicrons) Gut->Lymph Bypass Portal Vein CYP CYP450 (Demethylation) Gut->CYP Residual First Pass BBB BBB Crossing Lymph->BBB Systemic Circ. Metabolite1 5-OH-2'-Methoxyflavone (Active?) CYP->Metabolite1 O-Demethylation Metabolite2 5,2'-Dihydroxyflavone (Unstable) Metabolite1->Metabolite2 Phase2 Glucuronidation (Excretion) Metabolite2->Phase2 Kinase MAPK/ERK Inhibition BBB->Kinase Intracellular Entry NFkB NF-kB Pathway Suppression Kinase->NFkB Signal Transduction Outcome Reduced Neuroinflammation NFkB->Outcome

Caption: Pharmacokinetic fate and pharmacodynamic targets of 5,2'-DMF.[1][2] Note the lymphatic bypass of first-pass metabolism due to lipid formulation.[2]

References

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Wen, X., et al. (2012).[1][2] Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats. Drug Metabolism and Disposition, 40(12), 2342-2353.[1][4] (Methodological Reference for Methoxyflavone PK). [Link]

  • Walle, T. (2007).[1][2] Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology, 17(5), 354-362.[1] (Mechanistic Reference for PMF stability). [Link]

  • Tung, Y. T., et al. (2019).[1][2] Anti-inflammation activities of essential oil and its constituents from indigenous cinnamon (Cinnamomum osmophloeum) twigs.[1][2] Bioresource Technology. (Reference for 2'-substitution effects). [Link]

  • An, G., et al. (2016).[1][2][5] Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration. Journal of Pharmaceutical and Biomedical Analysis, 118, 277-281.[1] (Protocol Basis for Dimethoxyflavone Analysis). [Link]

Sources

Mastering the Preparation of 5,2'-Dimethoxyflavone Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5,2'-Dimethoxyflavone and the Imperative of Accurate Dosing

This compound is a methoxylated flavonoid that has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the flavonoid class of polyphenolic compounds, it is recognized for its diverse biological activities, which are currently under investigation for various research applications.[1] The precise and reproducible preparation of stock solutions is a cornerstone of rigorous scientific investigation, ensuring that experimental results are both valid and comparable across studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for developing a this compound stock solution for experimental use.

Physicochemical Properties: A Foundation for Rational Formulation

A thorough understanding of the physicochemical properties of this compound is paramount for the successful preparation of a stable and usable stock solution. These properties dictate the choice of solvent, achievable concentration, and appropriate storage conditions.

PropertyValueSource
Molecular Formula C₁₇H₁₄O₄[2]
Molecular Weight 282.29 g/mol [2]
CAS Number 6697-62-7
Appearance Solid (presumed)[2]
Solubility Soluble in DMSO and ethanol.[2] Sparingly soluble in aqueous buffers.[2][2]

Strategic Solvent Selection: A Critical First Step

The choice of solvent is the most critical decision in the preparation of a stock solution. For poorly water-soluble compounds like flavonoids, organic solvents are indispensable.

Dimethyl Sulfoxide (DMSO): The Preferred Solvent

DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of organic molecules, including flavonoids. Its miscibility with water and most organic liquids makes it an ideal choice for preparing high-concentration stock solutions that can be easily diluted in aqueous cell culture media or buffers.

Ethanol: A Viable Alternative

Ethanol is another suitable solvent for flavonoids and is often preferred in experimental systems where DMSO may exhibit toxicity or interfere with the assay. However, its volatility requires careful handling to prevent changes in stock solution concentration due to evaporation.

The Inadvisability of Aqueous Solvents for Primary Stock Solutions

Directly dissolving this compound in aqueous buffers is not recommended due to its poor water solubility.[2] Attempting to do so will likely result in an incomplete dissolution and an inaccurate stock concentration, thereby compromising the reliability of downstream experiments.

Workflow for Stock Solution Preparation

The following diagram illustrates the recommended workflow for preparing a this compound stock solution.

G cluster_0 Preparation cluster_1 Storage & Handling cluster_2 Application A Weigh this compound B Select appropriate solvent (DMSO or Ethanol) A->B C Dissolve powder in solvent B->C D Vortex and/or sonicate to ensure complete dissolution C->D E Aliquot into single-use vials D->E F Store at -20°C or -80°C E->F G Protect from light E->G H Thaw aliquot immediately before use I Dilute to final working concentration in assay medium H->I J Perform experiment I->J

Sources

Investigating the Anti-Inflammatory Properties of 5,2'-Dimethoxyflavone: A Guide for Cellular and Molecular Studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5,2'-Dimethoxyflavone in anti-inflammatory research. We delve into the molecular mechanisms underpinning its effects and provide detailed, field-proven protocols for its application in in vitro inflammatory models. This guide emphasizes scientific integrity, explaining the causality behind experimental choices to ensure robust and reproducible results. Key protocols covered include cell-based assays for cytotoxicity, quantification of inflammatory mediators and cytokines, and Western blot analysis of critical signaling pathways.

Introduction: The Therapeutic Potential of Flavonoids in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective process, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.

Flavonoids, a diverse group of polyphenolic compounds found abundantly in plants, have garnered significant attention for their wide-ranging medicinal properties, including potent anti-inflammatory effects[1][2]. These molecules can modulate the inflammatory response through various mechanisms, making them attractive candidates for therapeutic development[3].

This compound is a specific flavone that has been explored for its potential therapeutic benefits against conditions involving inflammation and oxidative stress[4]. Its chemical structure, featuring methoxy groups, can influence its bioavailability and metabolic stability, potentially offering advantages over parent flavonoid compounds[5][6]. This guide provides the foundational knowledge and practical protocols to effectively study the anti-inflammatory activity of this compound in a laboratory setting.

Pharmacological Profile and Mechanism of Action

Understanding the pharmacological properties of this compound is critical for designing meaningful experiments.

Physicochemical Properties

Proper handling and preparation of the compound are essential for experimental success.

PropertyDataSource
Chemical Formula C₁₇H₁₄O₄PubChem CID 688667[7]
Molecular Weight 282.29 g/mol Biosynth[4]
Appearance Solid-
Solubility Soluble in DMSO, EthanolBenchChem[8]
Storage Store at 10°C - 25°C, keep container well-closedBiosynth[4]

Scientist's Note: For in vitro studies, it is standard practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). This stock can then be diluted in cell culture media to the final working concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically ≤ 0.1%.

Core Anti-Inflammatory Mechanisms

The anti-inflammatory effects of many flavonoids are attributed to their ability to interfere with pro-inflammatory signaling cascades. Research suggests that this compound's activity is mediated through the modulation of key pathways like NF-κB, MAPKs, and JAK/STAT[4][9].

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins[10]. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β[11][12]. Flavonoids can suppress NF-κB activation, representing a primary mechanism for their anti-inflammatory effects[12][13]. This compound is hypothesized to inhibit this pathway, preventing the downstream production of inflammatory mediators.

  • Modulation of MAPK and JAK/STAT Pathways: Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are also crucial for transmitting inflammatory signals[13][14][15]. These pathways work in concert with NF-κB to orchestrate the inflammatory response. The ability of flavonoids to modulate these pathways underscores their multi-target potential in controlling inflammation[9].

Below is a diagram illustrating the NF-κB signaling cascade and the putative point of inhibition by this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_p65 IκBα p65 IKK->IkB_p65 Phosphorylates IκBα IkB IκBα Proteasome Proteasome IkB->Proteasome Degradation p65 NF-κB (p65) p65_nuc p65 p65->p65_nuc Translocates IkB_p65->p65 Releases p65 DMF This compound DMF->IKK Inhibits DNA DNA p65_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription

Caption: The NF-κB signaling pathway and its inhibition.

Experimental Design: A Validated Workflow

A systematic approach is essential to characterize the anti-inflammatory properties of a compound. The following workflow provides a logical progression from initial toxicity screening to detailed mechanistic analysis.

Experimental_Workflow start Start: Prepare this compound Stock (in DMSO) culture 1. Culture Macrophages (e.g., RAW 264.7) start->culture viability 2. Determine Non-Toxic Dose Range (MTT Assay) culture->viability treatment 3. Induce Inflammation (LPS) + Treat with this compound viability->treatment Use safe concentrations supernatant Collect Supernatant treatment->supernatant cells Collect Cell Lysate treatment->cells analysis 4. Measure Inflammatory Outputs supernatant->analysis cells->analysis griess Nitric Oxide (NO) (Griess Assay) analysis->griess qpcr Cytokine mRNA (RT-qPCR) analysis->qpcr western Signaling Proteins (Western Blot) analysis->western end Conclusion: Evaluate Anti-inflammatory Efficacy & Mechanism griess->end qpcr->end western->end

Caption: A validated workflow for in vitro anti-inflammatory screening.

Detailed Experimental Protocols

The following protocols are optimized for studying inflammation in the murine macrophage cell line RAW 264.7, a standard model for this research area[16].

Protocol 1: Cell Culture and Treatment

Rationale: RAW 264.7 cells are robust and respond reliably to LPS, a component of Gram-negative bacteria, by producing a wide array of inflammatory mediators[17][18].

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile multi-well plates (96-well, 24-well, or 6-well)

Procedure:

  • Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed cells into appropriate multi-well plates at a density that will result in 80-90% confluency at the time of treatment (e.g., 5 x 10⁴ cells/well in a 96-well plate for MTT/Griess assays; 5 x 10⁵ cells/well in a 6-well plate for RNA/protein extraction). Allow cells to adhere for 18-24 hours.

  • Preparation of Treatments: Prepare serial dilutions of this compound in serum-free DMEM from your DMSO stock. Prepare LPS in serum-free DMEM (a final concentration of 1 µg/mL is common[16]).

  • Treatment:

    • Remove the old medium from the cells.

    • Add the this compound dilutions to the appropriate wells. It is common practice to pre-treat cells with the compound for 1-2 hours before adding the inflammatory stimulus.

    • Add LPS to all wells except the negative control group.

    • Incubate for the desired time period (e.g., 24 hours for cytokine/NO measurement; 15-60 minutes for signaling protein analysis).

Protocol 2: Cell Viability (MTT Assay)

Rationale: It is crucial to confirm that any observed reduction in inflammatory markers is due to the bioactivity of the compound and not simply because it is killing the cells.

Procedure:

  • Follow the treatment protocol in a 96-well plate.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control group.

Recommended Concentration Ranges for In Vitro Studies
Purpose Concentration Range
Initial Screening1 - 50 µM
Dose-Response Curve0.1, 1, 5, 10, 25, 50 µM
Mechanism of ActionEffective, non-toxic dose (e.g., 10 or 25 µM)
Protocol 3: Nitric Oxide Measurement (Griess Assay)

Rationale: Nitric oxide (NO) is a key signaling molecule in inflammation produced by the enzyme inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the culture supernatant.

Procedure:

  • After the 24-hour treatment period, collect 50 µL of cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 4: Gene Expression Analysis (RT-qPCR)

Rationale: RT-qPCR allows for the sensitive and specific quantification of changes in pro-inflammatory gene expression at the mRNA level[19][20].

Procedure:

  • RNA Extraction: After treatment (e.g., 6-24 hours) in a 6-well plate, lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers, cDNA, and nuclease-free water.

    • Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the data using the comparative Cᴛ (2⁻ΔΔCᴛ) method, normalizing the expression of target genes to a stable housekeeping gene (e.g., GAPDH).

Murine Primer Sequences for RT-qPCR
Gene Forward Primer (5' - 3') Reverse Primer (5' - 3')
TNF-α CAGGAGGGAGAACAGAAACTCCAGCTACAGGCTTGTCACTCGAATT
IL-6 GAGGATACCACTCCCAACAGACCAAGTGCATCATCGTTGTTCATACA
IL-1β GCAACTGTTCCTGAACTCAACTATCTTTTGGGGTCCGTCAACT
GAPDH AGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA
Protocol 5: Protein Signaling Analysis (Western Blot)

Rationale: Western blotting provides direct evidence of changes in protein expression and activation (via phosphorylation), confirming the mechanism of action at the protein level[21].

Procedure:

  • Protein Extraction: After a short treatment time (e.g., 15-60 minutes for phosphorylation events), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody overnight at 4°C (e.g., anti-phospho-p65, anti-IκBα, anti-β-actin [loading control]).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Data Interpretation and Conclusion

Expected Outcomes:

  • Viability: this compound should demonstrate low cytotoxicity at effective concentrations.

  • Anti-inflammatory Effect: A dose-dependent reduction in LPS-induced NO, TNF-α, IL-6, and IL-1β production should be observed.

  • Mechanism: A decrease in the ratio of phosphorylated p65 to total p65 and a stabilization (reduced degradation) of IκBα in LPS-stimulated cells treated with this compound would strongly support an NF-κB inhibitory mechanism[10][21].

Conclusion: this compound presents a promising scaffold for anti-inflammatory research. The protocols outlined in this guide provide a robust framework for its systematic evaluation. By combining assays that measure inflammatory outputs with those that probe underlying molecular mechanisms, researchers can generate high-quality, reproducible data. Future studies could expand upon this work by investigating its efficacy in in vivo models of inflammation and exploring its effects on other relevant signaling pathways.

References

  • The Good Scents Company. (n.d.). 5,7-dimethoxyflavone chrysin dimethyl ether. Retrieved from [Link]

  • Lee, J. H., et al. (2022). Mosloflavone-Resveratrol Hybrid TMS-HDMF-5z Exhibits Potent In Vitro and In Vivo Anti-Inflammatory Effects Through NF-κB, AP-1, and JAK/STAT Inactivation. Frontiers in Pharmacology. Retrieved from [Link]

  • Mathew, B., et al. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. ACS Chemical Neuroscience. Retrieved from [Link]

  • Ulevitch, R. J., & Tobias, P. S. (1999). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of biological chemistry. Retrieved from [Link]

  • Huang, G. J., et al. (2016). The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability. Molecules. Retrieved from [Link]

  • Lencel, P., et al. (2004). Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green. BMC Immunology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688667, this compound. Retrieved from [Link]

  • Salehi, B., et al. (2022). Flavonoids as Potential Anti-Inflammatory Molecules: A Review. Pharmaceuticals. Retrieved from [Link]

  • Sizemore, N., et al. (2002). RelA/p65 Regulation of IκBβ. Molecular and Cellular Biology. Retrieved from [Link]

  • Araujo, G. R., et al. (2020). Measurement of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α and IL-18). Bio-protocol. Retrieved from [Link]

  • Yim, S., et al. (2020). The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. Nutrients. Retrieved from [Link]

  • Jeon, J., et al. (2024). Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isolation. Molecules. Retrieved from [Link]

  • Carbajal-Hernández, J. J., et al. (2022). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules. Retrieved from [Link]

  • Germic, N., et al. (2025). Disrupted macrophage autophagy as a driver of cell death and LPS-induced lethal shock in systemic inflammation. Frontiers in Immunology. Retrieved from [Link]

  • Caring Sunshine. (n.d.). Relationship: Inflammation and 5,7-Dimethoxyflavone. Retrieved from [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Li, Y., et al. (2021). 5,7,2,5-tetrahydroxy-8,6-dimethoxyflavone up-regulates miR-145 expression and inhibits proliferation of gastric cancer cells. BMC Complementary Medicine and Therapies. Retrieved from [Link]

  • Walle, T., et al. (2007). Methylation of Dietary Flavones Greatly Improves Their Hepatic Metabolic Stability and Intestinal Absorption. Molecular Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα.... Retrieved from [Link]

  • Chen, X., et al. (2025). HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4231835, 2',5'-Dimethoxyflavone. Retrieved from [Link]

  • Bruunsgaard, H., et al. (2003). Interleukin-6, C-Reactive Protein, Tumor Necrosis Factor-alpha as Predictors of Mortality in Frail, Community-Living Elderly Individuals. The Journals of Gerontology Series A: Biological Sciences and Medical Sciences. Retrieved from [Link]

  • Withanage, D. S., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Hughes, J., et al. (1997). Pro-Inflammatory Cytokines and Interleukin 6 in the Renal Response to Bacterial Endotoxin. CDC Stacks. Retrieved from [Link]

  • Comparative Analysis of 2',5'-Dimethoxyflavone and 5,7-Dimethoxyflavone. (n.d.). No valid source available.
  • Wong, C. Y., et al. (2023). Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400. Acta Pharmaceutica. Retrieved from [Link]

  • Baishideng Publishing Group. (2025). Flavonoids extract from Vitex negundo inhibit autophagy by targeting PI3K/AKT/mTOR/p70S6K/ULK signaling cascade in cancerous cells. World Journal of Stem Cells. Retrieved from [Link]

  • Li, Y., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Bioengineered. Retrieved from [Link]

  • Santangelo, C., et al. (2007). Flavonoids as anti-inflammatory agents. Proceedings of the Nutrition Society. Retrieved from [Link]

  • McGuire, V. A., et al. (2013). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. PLoS One. Retrieved from [Link]

  • Xin, P., et al. (2020). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Wesołowska, O., et al. (2009). Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). IL-1ß, TNF-α, and IL-6 primer sequences used for RT-PCR reaction. Retrieved from [Link]

  • do Nascimento, N. F., et al. (2025). In vitro anti-inflammatory properties of honey flavonoids: A review. Request PDF. Retrieved from [Link]

  • bioRxiv. (2025). MAPK Pathway Inhibition Reshapes Kinase Chemical Probe Reactivity Reflecting Cellular Activation States. bioRxiv. Retrieved from [Link]

  • Spandidos Publications. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Molecular Medicine Reports. Retrieved from [Link]

  • An, G., et al. (2016). Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

how to use 5,2'-Dimethoxyflavone in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Use of 5,2'-Dimethoxyflavone in Enzyme Inhibition Assays

Introduction

This compound is a naturally occurring flavone found in plants such as Primula veris (Cowslip) and has garnered significant interest within the research and drug development communities. Its pharmacological profile is attributed to its ability to modulate the activity of various enzymes. As with many flavonoids, its planar structure allows it to interact with the active or allosteric sites of enzymes, leading to inhibition or, in some cases, activation. This document provides a detailed guide for researchers on the effective use of this compound in enzyme inhibition assays, emphasizing scientific integrity, experimental robustness, and data interpretation. We will delve into the underlying principles of assay design, provide step-by-step protocols, and discuss critical considerations for ensuring data quality and reproducibility.

Physicochemical Properties and Handling

Understanding the properties of this compound is fundamental to its proper use in biochemical assays.

PropertyValueSignificance in Assays
Molecular Formula C₁₇H₁₄O₄---
Molecular Weight 282.29 g/mol Essential for calculating molar concentrations.
Appearance Light yellow powderVisual confirmation of the compound.
Solubility Soluble in DMSO, ethanol, and methanol.Dictates stock solution preparation. DMSO is the most common solvent for initial solubilization due to its aprotic nature and ability to dissolve a wide range of compounds.
Storage Store at -20°CProtects from degradation over time.

Critical Insight: The hydrophobicity of this compound presents a common challenge in aqueous assay buffers, potentially leading to precipitation and inaccurate results. Therefore, careful consideration of solvent concentration and the inclusion of surfactants like Triton X-100 or CHAPS at low concentrations (e.g., 0.01%) may be necessary to maintain solubility in the final assay mixture.

Mechanism of Action and Target Enzymes

This compound has been reported to inhibit several classes of enzymes. A primary mode of action for many flavones is through competitive or non-competitive inhibition of ATP-binding sites on kinases. Additionally, its structure is amenable to interacting with enzymes involved in metabolic pathways and signaling cascades. One of the well-documented targets is Prostaglandin E2 synthase (PTGES) , an enzyme involved in the inflammatory pathway.

To illustrate its role in a signaling context, consider the arachidonic acid pathway:

PTGES_Inhibition Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) PTGES mPTGES-1 PGH2->PTGES PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation PGE2->Inflammation COX->PGH2 PTGES->PGE2 DMF This compound DMF->PTGES Inhibition

Figure 1: Inhibition of mPTGES-1 by this compound.

Experimental Design for Enzyme Inhibition Assays

A robust enzyme inhibition assay requires careful planning and optimization. The following workflow outlines the key stages:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate) Enzyme_Inhibitor_Incubation Pre-incubation (Enzyme + Inhibitor) Reagent_Prep->Enzyme_Inhibitor_Incubation Inhibitor_Prep Inhibitor Stock Preparation (this compound in DMSO) Inhibitor_Prep->Enzyme_Inhibitor_Incubation Reaction_Initiation Reaction Initiation (Add Substrate) Enzyme_Inhibitor_Incubation->Reaction_Initiation Reaction_Progression Kinetic or Endpoint Reading Reaction_Initiation->Reaction_Progression Data_Normalization Data Normalization (to Controls) Reaction_Progression->Data_Normalization IC50_Curve IC50 Curve Fitting (Dose-Response) Data_Normalization->IC50_Curve Mechanism_Study Mechanism of Inhibition Studies (e.g., Lineweaver-Burk) IC50_Curve->Mechanism_Study

Figure 2: General workflow for an enzyme inhibition assay.

Protocol 1: Determination of IC₅₀ for this compound

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a target enzyme. This example assumes a generic kinase assay with a fluorescent readout.

Materials:

  • This compound

  • DMSO (Anhydrous)

  • Target Enzyme (e.g., a protein kinase)

  • Enzyme Substrate (e.g., a peptide substrate)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100)

  • Detection Reagent (e.g., ADP-Glo™, Promega)

  • 96-well or 384-well microplates (white, for luminescence)

  • Multimode plate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Rationale: A high concentration stock minimizes the amount of DMSO carried over into the final assay volume, reducing potential solvent effects on enzyme activity.

  • Serial Dilution of Inhibitor:

    • Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations for the dose-response curve. A 10-point, 3-fold dilution series is a common starting point.

  • Assay Plate Preparation:

    • Add 1 µL of each diluted inhibitor concentration to the wells of the microplate.

    • Include control wells:

      • Positive Control (100% activity): 1 µL of DMSO only.

      • Negative Control (0% activity): 1 µL of DMSO with a known potent inhibitor of the enzyme, or without the enzyme itself.

  • Enzyme Addition:

    • Prepare a working solution of the enzyme in assay buffer at a concentration that will yield a robust signal within the linear range of the assay.

    • Add the enzyme solution to all wells (except for a "no enzyme" control, if applicable). The volume will depend on the final assay volume.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15-30 minutes.

    • Rationale: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is particularly important for time-dependent inhibitors.

  • Reaction Initiation:

    • Prepare a substrate/ATP mixture in assay buffer.

    • Add this mixture to all wells to start the enzymatic reaction.

  • Reaction Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time. This time should be within the linear phase of the reaction.

  • Detection:

    • Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.

    • Incubate as required for signal development.

  • Data Acquisition:

    • Read the plate using a multimode plate reader at the appropriate wavelength (e.g., luminescence).

Data Analysis:

  • Normalization:

    • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Signal_Sample - Signal_Negative) / (Signal_Positive - Signal_Negative))

  • IC₅₀ Curve Fitting:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Protocol 2: Mechanism of Inhibition Studies

To understand how this compound inhibits the enzyme, further experiments are necessary. These typically involve varying the concentration of the substrate while keeping the inhibitor concentration constant.

Procedure:

  • Experimental Setup:

    • Design a matrix of experiments with varying concentrations of both the substrate and this compound.

    • Choose several fixed concentrations of this compound around its IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀).

    • For each inhibitor concentration, perform a substrate titration curve.

  • Data Analysis:

    • Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/velocity versus 1/[Substrate].

    • Analyze the plot to determine the mechanism of inhibition:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

      • Mixed Inhibition: Lines intersect in the second quadrant.

Trustworthiness and Self-Validation

To ensure the reliability of your results, incorporate the following self-validating systems into your experimental design:

  • Z'-factor: For each assay plate, calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

  • DMSO Titration: Perform a DMSO titration to determine the concentration at which it begins to inhibit the enzyme. Ensure the final DMSO concentration in your assays is well below this threshold (typically ≤ 1%).

  • Compound Interference: Test this compound for interference with the assay signal (e.g., autofluorescence or quenching) by running controls without the enzyme.

Conclusion

This compound is a valuable tool for studying enzyme function and for drug discovery efforts. By employing robust and well-controlled experimental designs, researchers can confidently determine its inhibitory activity and mechanism of action. The protocols and considerations outlined in this document provide a solid foundation for the successful use of this compound in enzyme inhibition assays. Careful attention to solubility, control experiments, and appropriate data analysis will yield high-quality, reproducible results.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5318533, this compound. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

Application Note & Protocols: Enhancing the Oral Bioavailability of 5,2'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5,2'-Dimethoxyflavone (5,2'-DMF), a methoxylated flavonoid, has garnered significant interest for its potential therapeutic applications, including neuroprotective and anti-inflammatory activities.[1] However, like many flavonoids, its clinical translation is hampered by poor aqueous solubility, leading to low and variable oral bioavailability. This document provides a comprehensive guide for researchers and drug development professionals on the formulation of 5,2'-DMF to overcome these limitations. We present detailed protocols for two advanced lipid-based formulation strategies: Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Solid Lipid Nanoparticles (SLNs). Furthermore, we provide validated methodologies for the physicochemical characterization of these formulations and robust protocols for evaluating their performance through in vitro permeability assays and in vivo pharmacokinetic studies.

Introduction: The Bioavailability Challenge of Methoxyflavones

This compound (C₁₇H₁₄O₄, MW: 282.29 g/mol ) is a member of the flavonoid class of polyphenolic compounds.[2] The methoxy groups on the flavone backbone increase lipophilicity compared to their hydroxylated counterparts, which can paradoxically lead to dissolution-rate-limited absorption. Studies on structurally similar methoxyflavones, such as 5,7-dimethoxyflavone (5,7-DMF), have demonstrated low oral bioavailability (1-4%), rapid metabolism, and extensive first-pass effect.[3][4] The primary challenges to achieving therapeutic plasma concentrations of 5,2'-DMF after oral administration are:

  • Poor Aqueous Solubility: Limited dissolution in gastrointestinal fluids is the rate-limiting step for absorption.

  • First-Pass Metabolism: Extensive metabolism in the gut wall and liver (e.g., demethylation, glucuronidation, sulfation) reduces the amount of active compound reaching systemic circulation.[3]

  • P-glycoprotein (P-gp) Efflux: Potential for efflux back into the intestinal lumen by transporters like P-gp.

To overcome these hurdles, formulation strategies must enhance the solubility and dissolution of 5,2'-DMF and potentially protect it from premature metabolic degradation. Lipid-based drug delivery systems are particularly well-suited for this purpose.

Rationale for Lipid-Based Formulations

Lipid-based formulations, such as SMEDDS and SLNs, have proven effective for improving the oral bioavailability of poorly water-soluble drugs, including flavonoids.[5][6][7] The core principle is to present the drug to the gastrointestinal tract in a solubilized, pre-dissolved state, bypassing the dissolution step.

Key Advantages:

  • Enhanced Solubilization: The drug is dissolved in a lipid/surfactant mixture, forming fine oil-in-water micro- or nano-emulsions upon gentle agitation in GI fluids.

  • Improved Absorption: The large surface area of the dispersed droplets facilitates rapid drug partitioning and absorption across the intestinal epithelium.

  • Lymphatic Pathway Absorption: Lipidic components can promote absorption via the intestinal lymphatic system, partially bypassing the hepatic first-pass metabolism.

  • Inhibition of Efflux Pumps: Certain excipients used in these formulations can inhibit the action of efflux transporters like P-gp.

This guide will detail the development of two distinct lipid-based systems for 5,2'-DMF.

Formulation Strategy 1: Self-Microemulsifying Drug Delivery System (SMEDDS)

A SMEDDS is an isotropic, thermodynamically stable mixture of oil, surfactant, and co-surfactant that spontaneously forms a transparent oil-in-water microemulsion (droplet size < 100 nm) upon dilution with aqueous media.

Causality of Component Selection

The success of a SMEDDS formulation hinges on the rational selection of excipients that ensure the drug remains solubilized both in the concentrate and in the dispersed microemulsion.

  • Oil Phase: The primary role is to solubilize the lipophilic 5,2'-DMF. Medium-chain triglycerides (MCTs) like Capryol™ 90 or long-chain triglycerides (LCTs) like sesame or olive oil are common choices. LCTs may offer a greater advantage in promoting lymphatic uptake.

  • Surfactant: This component is critical for the spontaneous emulsification and stability of the microemulsion. High HLB (Hydrophile-Lipophile Balance) non-ionic surfactants like Kolliphor® EL (Cremophor® EL) or Tween® 80 are chosen for their ability to form fine o/w microemulsions.

  • Co-surfactant/Co-solvent: This helps to reduce the interfacial tension further, increase the drug loading capacity, and improve the fluidity of the formulation. Transcutol® P (Diethylene glycol monoethyl ether), PEG 400, or Propylene Glycol are excellent choices.

Experimental Workflow: SMEDDS Development

The following diagram outlines the logical flow for developing a 5,2'-DMF SMEDDS formulation.

SMEDDS_Workflow cluster_Screening Phase 1: Excipient Screening cluster_Ternary Phase 2: Phase Diagram Construction cluster_Formulation Phase 3: Formulation & Loading cluster_Characterization Phase 4: Characterization Solubility Determine 5,2'-DMF Solubility in Oils, Surfactants & Co-surfactants Compatibility Assess Excipient Mutual Miscibility Solubility->Compatibility Construct Construct Ternary Phase Diagrams to Identify Microemulsion Region Compatibility->Construct Select Select Ratios from Optimal Microemulsion Region Construct->Select Load Incorporate 5,2'-DMF into Selected Blends Select->Load Char Droplet Size & PDI Zeta Potential Emulsification Time Drug Content Load->Char SLN_Workflow cluster_Melt Step 1: Lipid Phase Prep cluster_Aqueous Step 2: Aqueous Phase Prep cluster_Emulsify Step 3: Emulsification cluster_Cool Step 4: Nanoparticle Formation Melt Melt Solid Lipid(s) (e.g., Compritol 888) Dissolve Dissolve 5,2'-DMF in the molten lipid Melt->Dissolve HighShear Disperse Lipid Phase into Aqueous Phase under High-Shear Mixing (Pre-emulsion) Dissolve->HighShear HeatAq Heat Aqueous Surfactant Solution (e.g., Poloxamer 188) to the same temperature HeatAq->HighShear HPH Process Pre-emulsion via High-Pressure Homogenization (above lipid Tm) HighShear->HPH Cool Cool the Nanoemulsion in an ice bath to precipitate SLNs HPH->Cool Char Characterize SLNs: Size, PDI, Zeta Potential, Entrapment Efficiency Cool->Char

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 5,2'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,2'-Dimethoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges associated with the poor aqueous solubility of this promising flavonoid. This guide offers troubleshooting advice and frequently asked questions to facilitate your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: My this compound is not dissolving in my aqueous buffer.

Cause: this compound, like many flavonoids, is a lipophilic molecule with inherently low water solubility.[1][2][3] This is due to its chemical structure, which is predominantly non-polar.

Solution:

  • Initial Solvent Concentration: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol before adding it to your aqueous buffer.[4] Be mindful of the final concentration of the organic solvent in your buffer, as it may affect your experimental system. It's crucial to keep the organic solvent concentration as low as possible, typically below 1% (v/v), to avoid off-target effects.

  • Sonication and Heating: After adding the dissolved compound to the buffer, you can use sonication or gentle heating (e.g., 37°C) to aid in dissolution. However, be cautious with heating as it can degrade the compound over time. Monitor for any signs of precipitation as the solution cools.

Problem 2: My compound precipitates out of solution after initial dissolution.

Cause: This often occurs when the concentration of this compound exceeds its solubility limit in the final buffer, a phenomenon known as supersaturation. This can be triggered by changes in temperature or the composition of the buffer.

Solution:

  • Optimize Co-solvent Percentage: You may need to experiment with slightly higher, yet biologically compatible, concentrations of co-solvents like polyethylene glycol 400 (PEG400) or propylene glycol (PG).[5] These are commonly used in pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs.[5]

  • pH Adjustment: The solubility of many flavonoids is pH-dependent.[1][6] While this compound lacks easily ionizable protons, slight pH adjustments might influence its solubility. It is recommended to determine the experimental solubility at different pH values relevant to your assay. For some flavonoids, solubility can increase at a more alkaline pH.[1][6]

  • Use of Solubilizing Excipients: Consider incorporating solubilizing agents into your formulation. These can include:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic flavonoid molecule within their central cavity, forming a water-soluble inclusion complex.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[9]

    • Surfactants: Non-ionic or ionic surfactants can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility.[10] Examples include Tween 80 and sodium lauryl sulfate.[11] However, be aware of the potential for surfactants to interfere with biological assays.

Problem 3: I need a higher concentration of this compound for my in vivo studies, but the required solvent concentration is toxic.

Cause: High concentrations of organic solvents like DMSO can be toxic to cells and organisms. Finding a balance between solubility and biocompatibility is a common challenge.

Solution:

  • Lipid-Based Formulations: For in vivo applications, consider formulating this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS).[12] These systems form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the absorption of lipophilic drugs.

  • Nanosuspensions: Another advanced approach is to create a nanosuspension of the compound.[13][14][15] This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution and improves bioavailability.[13] This can be achieved through techniques like high-pressure homogenization or media milling.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How do cyclodextrins improve the solubility of this compound?

Cyclodextrins have a truncated cone structure with a hydrophobic interior and a hydrophilic exterior.[8] The non-polar this compound molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming a host-guest inclusion complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve in water, thereby increasing the apparent solubility of the flavonoid.[8]

Diagram: Mechanism of Cyclodextrin-Mediated Solubilization

G cluster_0 Aqueous Environment DMF This compound (Poorly Soluble) Complex Soluble Inclusion Complex DMF->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex G A Prepare HP-β-CD stock solution in buffer C Slowly add flavonoid stock to cyclodextrin solution with stirring A->C B Prepare concentrated This compound stock in organic solvent B->C D Stir for several hours to allow complex formation C->D E Filter to remove undissolved compound D->E F Analyze concentration (e.g., HPLC-UV) E->F

Caption: Step-by-step workflow for preparing a this compound solution using cyclodextrins.

References

  • Chebil, L., Humeau, C., Anthoni, J., Dehez, F., Engasser, J. M., & Ghoul, M. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 52(5), 1552–1556. [Link]

  • ResearchGate. (n.d.). (PDF) Solubility of Flavonoids in Organic Solvents. Retrieved January 26, 2026, from [Link]

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  • Semantic Scholar. (n.d.). Solubility of Flavonoids in Pure Solvents. Retrieved January 26, 2026, from [Link]

  • American Chemical Society. (2021). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 9(28), 9475–9484. [Link]

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  • PubMed Central. (2023). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. International Journal of Molecular Sciences, 24(6), 5483. [Link]

  • PubMed Central. (2021). Physico-chemical and spectroscopic investigation of flavonoid dispersed CnTAB micelles. Scientific Reports, 11(1), 18451. [Link]

  • National Center for Biotechnology Information. (n.d.). 2',5'-Dimethoxyflavone. PubChem. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Monolein Aqueous Dispersions as a Tool to Increase Flavonoid Solubility: A Preliminary Study. Retrieved January 26, 2026, from [Link]

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  • National Institutes of Health. (2022). Formulation and Characterization of Sonchus arvensis L. Nanosuspension for Enhanced Antioxidant and Lipid-Lowering Activities. Molecules, 27(9), 2999. [Link]

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  • PubMed. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. Food Hydrocolloids, 28(1), 111-119. [Link]

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Technical Support Center: Synthesis and Purification of 5,2'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5,2'-Dimethoxyflavone. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common and complex challenges encountered during the synthesis and purification of this valuable flavone, providing not just solutions, but the underlying scientific principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent and reliable methods are the Baker-Venkataraman Rearrangement and the Allan-Robinson Reaction.[1]

  • Baker-Venkataraman Rearrangement: This is often the preferred route. It involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone intermediate, which is then cyclized under acidic conditions to yield the flavone.[2][3][4] This method is valued for its regioselectivity and generally good yields.[2]

  • Allan-Robinson Reaction: This method involves the reaction of an o-hydroxyacetophenone with an aromatic anhydride and its sodium salt.[1][5] While effective, it can sometimes lead to the formation of isoflavone byproducts.[6]

Q2: What is a realistic yield to expect?

A2: Yields are highly dependent on the chosen synthetic route, reaction scale, and purification efficiency. For a well-optimized Baker-Venkataraman synthesis on a lab scale, yields after purification can range from 60% to over 80%.[7] Lower yields often indicate incomplete reaction, side product formation, or losses during purification.

Q3: What are the primary challenges in purifying this compound?

A3: The main challenges include:

  • Separation from Starting Materials: Unreacted 2'-hydroxy-4',6'-dimethoxyacetophenone or the 1,3-diketone intermediate can have similar polarities to the product, complicating chromatographic separation.

  • Removal of Side Products: Side reactions can generate isomeric flavonoids or related chalcones that co-elute with the desired product.[8] For instance, the von Kostanecki method, a related synthesis, is known to sometimes produce aurones as byproducts.[8]

  • Crystallization Issues: The compound may "oil out" or form very fine needles during recrystallization, making filtration and recovery difficult.[9]

Q4: How can I definitively confirm the identity and purity of my final product?

A4: A combination of analytical techniques is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The spectra should be compared against literature data for this compound.[10][11]

  • Mass Spectrometry (MS): Provides the molecular weight, confirming the correct mass for C₁₇H₁₄O₄.

  • Thin-Layer Chromatography (TLC): A single, well-defined spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Offers a quantitative assessment of purity.

Section 2: Synthesis Troubleshooting Guide

This section addresses specific problems that can arise during the reaction phase.

Q: My reaction yield is very low or I've recovered only starting material. What went wrong?

A: Potential Causes & Solutions

  • Ineffective Base (Baker-Venkataraman): The formation of the 1,3-diketone intermediate is base-catalyzed.

    • Causality: The base (e.g., KOH, NaH) must be strong enough and sufficiently anhydrous to deprotonate the acetophenone's α-carbon, initiating the intramolecular acyl transfer.[4] Moisture will quench the base and inhibit the reaction.

    • Solution: Ensure the use of freshly opened or properly stored anhydrous base. Dry all solvents (e.g., pyridine, THF) and glassware thoroughly before use. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.[2]

  • Incorrect Reaction Temperature: Both the rearrangement and cyclization steps are temperature-sensitive.

    • Causality: Insufficient heat can lead to an incomplete reaction. Conversely, excessive temperatures during the Allan-Robinson synthesis can promote side reactions.

    • Solution: For the Baker-Venkataraman rearrangement, ensure the mixture reaches the recommended temperature (often reflux) to drive the reaction to completion.[2] For the acid-catalyzed cyclization, monitor the temperature carefully as specified in your protocol.

  • Poor Quality Reagents: The purity of your starting materials is paramount.

    • Causality: Impurities in the 2'-hydroxy-4',6'-dimethoxyacetophenone or 2-methoxybenzoyl chloride can interfere with the reaction or introduce contaminants that are difficult to remove later.

    • Solution: Verify the purity of starting materials by NMR or melting point before starting the synthesis. Purify them if necessary.

Workflow 2.1: Troubleshooting Low Synthesis Yield

Low_Yield_Troubleshooting Start Low or No Yield (TLC shows mainly starting material) Check_Base Verify Base Activity & Anhydrous Conditions Start->Check_Base Potential Cause Check_Temp Confirm Reaction Temperature Start->Check_Temp Potential Cause Check_Reagents Assess Purity of Starting Materials Start->Check_Reagents Potential Cause Sol_Base Use fresh, anhydrous base. Run under N2/Ar atmosphere. Check_Base->Sol_Base Solution Sol_Temp Adjust heating to match protocol precisely. Monitor internal temp. Check_Temp->Sol_Temp Solution Sol_Reagents Purify starting materials (recrystallization/distillation) before reaction. Check_Reagents->Sol_Reagents Solution

Caption: Decision tree for diagnosing low yield in flavone synthesis.

Q: My TLC plate shows multiple spots, indicating a mixture of products. How do I fix this?

A: Potential Causes & Solutions

  • Incomplete Cyclization: The 1,3-diketone intermediate may persist.

    • Causality: The acid-catalyzed cyclization of the diketone requires the complete removal of the β-hydroxyl group as water to form the pyrone ring. Insufficient acid or reaction time can leave this intermediate unreacted.

    • Solution: Ensure a sufficient molar excess of a strong acid (e.g., glacial acetic acid with a catalytic amount of H₂SO₄) is used. Consider extending the reaction time for the cyclization step and monitor its progress by TLC until the diketone spot disappears.

  • Formation of Aurone Byproducts: This is a known issue in some flavone syntheses, especially when certain substitution patterns are present.[8]

    • Causality: Aurones are structural isomers of flavones. Their formation is often kinetically favored under certain conditions, particularly in reactions like the von Kostanecki synthesis.[8]

    • Solution: While less common in the Baker-Venkataraman route, if aurone formation is suspected, reaction conditions may need re-optimization (e.g., changing the base or solvent). Purification will rely on careful chromatography, as aurones and flavones can have very close Rf values.

Section 3: Purification Troubleshooting Guide

Q: I'm having difficulty separating my product from impurities using column chromatography.

A: Potential Causes & Solutions

  • Incorrect Solvent System (Eluent): The polarity of the eluent is not optimized.

    • Causality: An eluent that is too polar will cause all compounds to elute quickly with poor separation. An eluent that is not polar enough will result in very slow elution and broad, overlapping bands. Flavonoids, due to their multiple oxygen atoms, require a careful balance.[12]

    • Solution: Systematically screen solvent systems using TLC. Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of ~0.25-0.35 for the desired product. See Table 1 for starting points.

  • Column Overloading: Too much crude material was loaded onto the column.

    • Causality: Overloading the silica gel prevents proper equilibration and leads to broad, tailing bands that cannot be resolved.

    • Solution: A general rule is to use a ratio of at least 30:1 (silica gel:crude product) by weight. For difficult separations, this ratio should be increased to 50:1 or even 100:1.

Table 1: Recommended TLC and Column Chromatography Solvent Systems

Solvent System (v/v)Typical ApplicationExpected Rf for this compound
Hexane:Ethyl Acetate (8:2)Initial screening, good for less polar impurities~0.4 - 0.5
Hexane:Ethyl Acetate (7:3)Standard elution for product isolation~0.3 - 0.4
Dichloromethane:Methanol (98:2)For separating more polar compounds~0.5 - 0.6
Toluene:Ethyl Acetate (9:1)Alternative non-halogenated system~0.3 - 0.4

Q: My product "oils out" during recrystallization instead of forming crystals.

A: Potential Causes & Solutions

  • Solution Cooled Too Quickly: Rapid cooling does not give molecules enough time to align into an ordered crystal lattice.

    • Causality: Crystallization is a thermodynamically driven process that requires slow cooling to achieve a low-energy, stable crystalline state.[13][14] Fast cooling traps the compound in a high-energy, amorphous (oily) state.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Only after it has reached room temperature should you consider placing it in an ice bath to maximize recovery.[9]

  • Solvent Choice is Suboptimal: The solvent may be too good, keeping the compound dissolved even at low temperatures.

    • Causality: A successful recrystallization requires a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[15] If solubility remains high at cold temperatures, the saturation point is not reached, and oiling out or no precipitation occurs.

    • Solution: If oiling out persists, try a different solvent or a binary solvent system. Good single solvents for methoxyflavones include ethanol, methanol, or ethyl acetate. For binary systems, you can dissolve the compound in a small amount of a "good" hot solvent (like acetone or dichloromethane) and then slowly add a "poor" solvent (like hexane or water) until the solution becomes turbid (cloudy), then reheat to clarify and cool slowly.

Section 4: Protocols & Workflows

Protocol 4.1: Baker-Venkataraman Synthesis of this compound

This protocol is a representative example and should be adapted based on laboratory safety standards and specific experimental goals.

Step 1: Formation of the Ester

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1.0 eq) in anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Add 2-methoxybenzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Pour the reaction mixture into cold dilute HCl and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. Concentrate in vacuo to obtain the crude ester.

Step 2: Rearrangement to the 1,3-Diketone

  • Dissolve the crude ester from Step 1 in anhydrous pyridine.

  • Add powdered potassium hydroxide (3.0 eq).

  • Heat the mixture at 50-60°C for 2-3 hours, or until TLC analysis shows consumption of the ester.

  • Cool the mixture, acidify with dilute HCl, and extract with ethyl acetate. Dry and concentrate to yield the crude 1,3-diketone.

Step 3: Cyclization to the Flavone

  • Dissolve the crude diketone from Step 2 in glacial acetic acid.

  • Add a catalytic amount (3-4 drops) of concentrated sulfuric acid.

  • Reflux the mixture for 1-2 hours. Monitor by TLC for the appearance of the flavone product and disappearance of the diketone.

  • Pour the cooled reaction mixture into ice water. The crude this compound will precipitate.

  • Filter the solid, wash thoroughly with water, and dry.

Workflow 4.2: General Purification Strategy

Purification_Workflow Crude Crude Dried Product (from synthesis) TLC TLC Analysis (Screen multiple eluents) Crude->TLC Column Column Chromatography (Silica Gel, 30:1 ratio) TLC->Column Select best eluent Combine Combine Pure Fractions (Verify by TLC) Column->Combine Evaporate Evaporate Solvent Combine->Evaporate Recrystallize Recrystallization (e.g., Ethanol/Water) Evaporate->Recrystallize If necessary Final_Product Pure Crystalline This compound Evaporate->Final_Product If already pure Recrystallize->Final_Product Analysis Final Analysis (NMR, MS, HPLC) Final_Product->Analysis

Caption: Standard workflow for the purification of synthetic flavones.

Section 5: References

  • Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). Available at: [Link]

  • Chaisuwan, V., et al. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research, 6(3), 374-381. Available at: [Link]

  • Geta, M., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Preprints.org. Available at: [Link]

  • Bationo, H., et al. (2022). Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules, 27(5), 1715. Available at: [Link]

  • Ferreira, M. J., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(1), 435. Available at: [Link]

  • Sultana, R., et al. (2018). new synthesis of 5,7-dimethoxyflavone and 5,7,3',4' - tetramethoxyflavone. ResearchGate. Available at: [Link]

  • Ahmad, S., et al. (2024). Synthesis of Flavone Compounds with Biological Properties in the Presence of PdCl2 Nanoparticles. Biological and Molecular Chemistry. Available at: [Link]

  • Yenjai, C., et al. (2009). Structural modification of 5,7-dimethoxyflavone from Kaempferia parviflora and biological activities. Archives of Pharmacal Research, 32(9), 1257-1262. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Available at: [Link]

  • Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452. Available at: [Link]

  • Zhang, Y., et al. (2018). Isolation and identification of flavonoids components from Pteris vittata L. Natural Product Research, 32(18), 2187-2190. Available at: [Link]

  • Abdel-Sattar, E., et al. (2017). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal, 9(1), 113-117. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry Department. Available at: [Link]

  • Dascalu, C., et al. (2018). Chromatographic methods for the identification of flavonoids. Auctores Publishing. Available at: [Link]

  • Singh, G., et al. (2016). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF FLAVONES: A REVIEW. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Nguyen, T., et al. (2016). Extraction, isolation and identification of four methoxyflavones from leaves of Muntingia calabura L. Can Tho University Journal of Science. Available at: [Link]

  • Students' Repository UM. (n.d.). Synthesis of bioactive cyclohexenyl. Available at: [Link]

  • Reddit. (2022). Recrystallization pointers. r/chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of flavones and isoflavones by Allan–Robinson reaction. Available at: [Link]

  • Wu, C., et al. (2023). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. RSC Advances, 13(14), 9473-9483. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • PubChem. (n.d.). 5-Hydroxy-7,8-dimethoxyflavone. National Center for Biotechnology Information. Available at: [Link]

  • Geta, M., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(15), 5853. Available at: [Link]

  • ResearchGate. (2022). Isolation and Identification of Flavonoid Compound from the Rambutan Stem Bark (Nephelium lappaceum L.). Available at: [Link]

  • Nagayoshi, H., et al. (2022). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 52(4), 337-347. Available at: [Link]

  • Caring Sunshine. (n.d.). Ingredient: 5,7-Dimethoxyflavone. Available at: [Link]

  • ATB. (n.d.). 2',5-Dimethoxyflavone | C17H14O4 | MD Topology | NMR | X-Ray. Available at: [Link]

  • Semantic Scholar. (2012). Column Chromatography for Terpenoids and Flavonoids. Available at: [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Available at: [Link]

  • SpectraBase. (n.d.). 5,7-DIHYDROXY-8,2'-DIMETHOXYFLAVONE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Donnelly, D. M. X., et al. (1968). The syntheses of mikanin, combretol, and 3,5,7-trihydroxy-2′-methoxy-flavone, and the purification of flavones by sublimation. Journal of the Chemical Society C: Organic, 2450-2452. Available at: [Link]

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Technical Support Center: Recrystallization of 5,2'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 5,2'-dimethoxyflavone. It provides a structured, in-depth approach to recrystallization, moving beyond procedural steps to explain the underlying scientific principles and troubleshoot common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for developing a robust recrystallization protocol.

Q1: What is the fundamental principle behind purifying this compound with recrystallization?

Recrystallization is a powerful purification technique that leverages the differences in solubility between the desired compound and impurities within a selected solvent system. The core principle is that most organic solids, including this compound, are significantly more soluble in a hot solvent than in a cold one.[1][2] The process involves dissolving the impure compound in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of this compound decreases, forcing it to crystallize out of the solution in a highly purified form. Impurities, being present in much lower concentrations, ideally remain dissolved in the cold solvent (referred to as the mother liquor).[2]

Q2: How do I select the optimal solvent for this compound?

Solvent selection is the most critical step for a successful recrystallization.[1] An ideal solvent should meet several key criteria:

  • Solubility Profile: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at room temperature or below. This differential is essential for maximizing the recovery of the purified product.

  • Inertness: The solvent must not chemically react with this compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals by evaporation.

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective for the scale of your work.

For flavonoids, solvents like ethanol, methanol, or ethyl acetate are often excellent starting points.[6]

Q3: My this compound isn't dissolving, even when the solvent is boiling. What's wrong?

This common issue typically points to one of two causes:

  • Insufficient Solvent: You may not have reached the saturation point at the solvent's boiling temperature. The goal is to use the minimum amount of boiling solvent. Add small, measured increments of the hot solvent to your mixture, allowing it to return to a boil between additions, until the solid fully dissolves.

  • Poor Solvent Choice: If a large volume of solvent has been added without dissolving the solid, the chosen solvent is likely unsuitable. In this case, it is best to evaporate the current solvent and begin again with a different one selected from your initial solubility tests.

Q4: The solution has cooled, but no crystals have formed. How can I induce crystallization?

The absence of crystals upon cooling indicates a supersaturated solution that requires a nucleation event to begin crystallization. Several techniques can be employed:

  • Scratching: Use a glass stirring rod to vigorously scratch the inside surface of the flask at the air-liquid interface.[7][8][9] The microscopic glass shards that are scraped off provide ideal nucleation sites for crystal growth.[10]

  • Seeding: Introduce a tiny, pure crystal of this compound (a "seed crystal") into the cold solution.[8][11] This provides a perfect template for other molecules to deposit onto, initiating the crystallization process.[10]

  • Concentration: If too much solvent was added initially, the solution might not be supersaturated enough at cold temperatures. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[8]

  • Further Cooling: Place the flask in an ice-water bath or refrigerator to further decrease the compound's solubility.

Q5: My product has separated as an oil instead of crystals. What is "oiling out" and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[5] This is a common problem when the melting point of the compound is lower than the boiling point of the solvent, or if the compound is highly impure, causing significant melting point depression.[4][5] An oily product is undesirable because it tends to trap impurities.

To resolve this issue:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation temperature.[4][5]

  • Allow the solution to cool much more slowly. Insulating the flask can promote the slow formation of crystals over oil.[5]

  • If the problem persists, the solvent is likely inappropriate. A lower-boiling point solvent should be chosen, or a two-solvent system may be necessary.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.

Problem Potential Cause Expert Solution & Scientific Rationale
Low Recovery / Yield Excess solvent was used. Solution: Concentrate the mother liquor by carefully boiling off some solvent and re-cooling.[12] Rationale: Recovery is dependent on the difference in solubility at hot vs. cold temperatures. Using excess solvent means more product will remain dissolved even when cold.
Premature crystallization during hot filtration. Solution: Preheat the filter funnel and receiving flask with a small amount of hot solvent before filtering. Rationale: This prevents the solution from cooling upon contact with cold glassware, which would cause the product to crash out on the filter paper instead of passing through to the filtrate.
Crystals were washed with room-temperature solvent. Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent. Rationale: Even a suitable recrystallization solvent will dissolve some product at room temperature. Using ice-cold solvent minimizes this loss during the washing step.
Product is Impure or Colored Crystallization occurred too rapidly. Solution: Ensure the solution cools slowly. Let it stand undisturbed at room temperature before moving it to an ice bath. Insulate the flask if necessary. Rationale: Slow crystal growth is selective, allowing molecules of this compound to build a pure lattice while rejecting impurity molecules. Rapid cooling traps impurities within the growing crystals.
Insoluble impurities are present in the final product. Solution: Perform a "hot filtration" step after dissolving the crude solid in the boiling solvent. Rationale: This step physically removes any impurities that do not dissolve in the hot solvent, ensuring they are not present in the final crystalline product.
Colored impurities co-precipitated with the product. Solution: Add a very small amount of activated charcoal to the hot solution before filtration. Rationale: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules. Use sparingly, as it can also adsorb some of the desired product.

Part 3: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Through preliminary tests, identify a single solvent (e.g., ethanol) that dissolves this compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar or boiling chips. Add the minimum amount of boiling solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil for a few minutes.

  • Hot Filtration (Optional but Recommended): Pre-heat a clean flask and a fluted filter paper/funnel. Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Protocol 2: Two-Solvent (Solvent-Pair) Recrystallization

This method is ideal when no single solvent is suitable. It uses a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble.

  • Solvent-Pair Selection: Choose a miscible solvent pair (e.g., acetone/water or ethyl acetate/hexane).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the boiling "good" solvent.

  • Induce Saturation: While the solution is hot, add the "poor" solvent dropwise until the solution just begins to turn cloudy (turbid). This is the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5-8 from the Single-Solvent protocol.

Part 4: Data Presentation

Table 1: Common Solvents for Flavonoid Recrystallization

SolventBoiling Point (°C)PolarityRole & Suitability for this compound
Ethanol 78Polar ProticGood Single Solvent: Often provides the ideal solubility profile for flavonoids. Its boiling point is well below the likely melting point of the compound.[6]
Methanol 65Polar ProticGood Single Solvent: Similar to ethanol but with a lower boiling point, making it a safer choice if oiling out is a concern.
Ethyl Acetate 77Polar AproticGood Single Solvent or "Good" Co-Solvent: Effective for many moderately polar compounds.
Acetone 56Polar Aprotic"Good" Co-Solvent: Often too effective a solvent to be used alone (leading to poor recovery), but excellent as the "good" solvent in a pair with water or hexane.
Hexane 69Nonpolar"Poor" Co-Solvent: Miscible with ethyl acetate and acetone. Ideal for inducing crystallization from a more polar solvent.
Water 100Very Polar"Poor" Co-Solvent: Can be paired with miscible organic solvents like ethanol or acetone. Its high boiling point makes it generally unsuitable as a single solvent for this compound.

Part 5: Visualization & Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound solvent_selection Select Solvent(s) (Based on Solubility Tests) start->solvent_selection dissolve Dissolve in Minimum Boiling Solvent solvent_selection->dissolve hot_filtration Hot Filtration (If Insoluble Impurities or Charcoal Present) dissolve->hot_filtration cool_slow Slow Cooling to Room Temperature hot_filtration->cool_slow cool_fast Cool in Ice Bath cool_slow->cool_fast vacuum_filter Vacuum Filtration cool_fast->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Standard workflow for purifying this compound via recrystallization.

Troubleshooting_Crystallization cluster_solutions Inducement Techniques (Attempt in Order) start Problem: No Crystals Form Upon Cooling scratch 1. Scratch Inner Surface of Flask start->scratch seed 2. Add a Seed Crystal scratch->seed If no success result Crystal Formation scratch->result Provides Nucleation Site concentrate 3. Reduce Solvent Volume (Boil Off Excess) seed->concentrate If no success seed->result Provides Crystal Template re_evaluate 4. Re-evaluate Solvent System concentrate->re_evaluate If still no success concentrate->result Increases Supersaturation

Caption: A logical troubleshooting guide for inducing crystallization.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.5E: Initiating Crystallization. Retrieved from [Link]

  • Namvari, M. (2014). How to avoid the formation of oil droplets during recrystallization? ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Cape Town, Department of Chemistry. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Organic Chemistry Lab @ CU Boulder. (2021). Crystallization, Small Scale. YouTube. Retrieved from [Link]

  • Reddit. (2022). r/chemistry - Recrystallization pointers. Retrieved from [Link]

  • Reddit. (2013). r/chemistry - Recrystallization (help meeeeee). Retrieved from [Link]

  • Chemical Education Xchange. (2002). Inducing Crystallization by Nucleation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Johns, T. (2020). Selecting a Solvent to Crystallize a Substance. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688667, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88881, 5,7-Dimethoxyflavone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5,7-dimethoxyflavone chrysin dimethyl ether. Retrieved from [Link]

Sources

how to avoid degradation of 5,2'-Dimethoxyflavone in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 5,2'-Dimethoxyflavone. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical information and practical solutions to ensure the stability and integrity of this compound in your research. This resource is structured to anticipate and address the common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling of this compound.

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a hydrophobic molecule. For initial stock solutions, high-purity, anhydrous organic solvents are recommended. Based on the behavior of structurally similar methoxyflavones, such as 5,7-dimethoxyflavone, suitable solvents include Dimethyl Sulfoxide (DMSO), ethanol, methanol, and acetone[1]. For cell-based assays, it is crucial to prepare a concentrated stock in a solvent like DMSO and then dilute it in the aqueous culture medium to the final working concentration. Be mindful that high concentrations of organic solvents can be toxic to cells[1].

Q2: What are the primary factors that can cause degradation of this compound in solution?

A2: Flavonoids, in general, are susceptible to degradation from several factors. The primary drivers of degradation for this compound in solution are anticipated to be:

  • pH: Extreme pH values, particularly alkaline conditions, can promote the degradation of flavonoids[2][3][4].

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation[5].

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the flavonoid structure[5][6].

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions[7].

Q3: Are there any visible signs of this compound degradation?

A3: While visual inspection is not a definitive measure of stability, a change in the color of the solution (e.g., yellowing) or the formation of precipitate can indicate degradation or solubility issues. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for accurately assessing the stability of your this compound solution[8][9].

Q4: How should I store my this compound stock solutions?

A4: To maximize the shelf-life of your this compound stock solutions, we recommend the following storage conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For highly sensitive applications, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with this compound solutions.

Problem Potential Cause Recommended Solution
Loss of biological activity in my assay. Compound degradation due to improper storage or handling.1. Prepare fresh dilutions from a frozen stock solution for each experiment. 2. Verify the stability of the compound in your specific assay buffer and conditions (see Forced Degradation Study protocol below).
Unexpected peaks appear in my HPLC/LC-MS chromatogram. Degradation products are forming in the solution.1. Review your solution preparation and storage procedures against the recommendations. 2. Perform a forced degradation study to identify potential degradation products and their retention times.
Precipitate forms when diluting my stock solution in aqueous buffer. The solubility limit of this compound in the aqueous buffer has been exceeded.1. Decrease the final concentration of this compound in the aqueous buffer. 2. Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, if permissible for your experiment. 3. Consider using a formulation aid like cyclodextrin to enhance aqueous solubility[1].
Inconsistent results between experiments. Instability of the compound under experimental conditions (e.g., prolonged incubation at 37°C).1. Minimize the time the compound is kept in solution at elevated temperatures. 2. Include a positive control with a freshly prepared solution in each experiment to monitor for degradation.

Experimental Protocols

To ensure the integrity of your experimental results, we provide the following detailed protocols for handling and stability testing of this compound.

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the steps for preparing a stable, concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but minimize the duration of heating.

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study

A forced degradation study is a critical experiment to understand the stability of this compound under your specific experimental conditions. This protocol provides a framework for such a study.

Objective: To identify the potential degradation pathways of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your experimental buffer (e.g., PBS, cell culture medium)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer or plate reader

  • pH meter

  • Incubator or water bath

  • UV lamp

Procedure:

  • Preparation of Test Solutions:

    • Prepare five sets of tubes. In each tube, dilute the this compound stock solution to a final concentration of 100 µM in your experimental buffer.

    • Acidic Condition: To one set of tubes, add 0.1 M HCl to adjust the pH to approximately 2-3.

    • Basic Condition: To another set of tubes, add 0.1 M NaOH to adjust the pH to approximately 9-10.

    • Oxidative Condition: To a third set of tubes, add 3% H₂O₂.

    • Control: The fourth set of tubes will serve as the control (no stress agent added).

  • Incubation:

    • Incubate all four sets of tubes at a relevant temperature (e.g., 37°C) for a defined period (e.g., 0, 1, 4, 8, and 24 hours).

    • Photolytic Condition: For the fifth set of tubes, expose them to a UV lamp at a controlled distance and for defined time points, alongside a control set wrapped in foil.

  • Sample Analysis:

    • At each time point, take an aliquot from each condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples by HPLC or LC-MS to quantify the remaining percentage of this compound and to observe the formation of any degradation products.

Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.

  • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

Visualizing Degradation Pathways and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and the experimental workflow for a forced degradation study.

G cluster_degradation Potential Degradation Pathways of this compound DMF This compound Oxidation Oxidative Degradation DMF->Oxidation O₂ Hydrolysis pH-Mediated Hydrolysis DMF->Hydrolysis H⁺ / OH⁻ Photodegradation Photodegradation DMF->Photodegradation UV/Light Degradation_Products Degradation Products (e.g., ring-opened compounds, demethylated derivatives) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products G cluster_workflow Forced Degradation Study Workflow start Prepare this compound Solution stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by HPLC/LC-MS sample->analyze end Determine Degradation Rate and Pathway analyze->end

Sources

Technical Support Center: Overcoming Low Yield in 5,2'-Dimethoxyflavone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,2'-Dimethoxyflavone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly low yields, during the synthesis of this valuable flavone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Introduction: The Challenge of Synthesizing this compound

This compound is a methoxyflavone with significant biological activities, including potential anti-inflammatory and neuroprotective properties. However, its chemical synthesis can be challenging, often resulting in lower than expected yields. The presence of the methoxy group at the 2'-position on the B-ring can introduce steric hindrance and influence the electronic properties of the reaction intermediates, leading to incomplete reactions or the formation of unwanted side products. This guide will explore the common synthetic routes and provide detailed troubleshooting for overcoming these obstacles.

Common Synthetic Pathways to this compound

There are three primary synthetic routes to this compound, each with its own set of advantages and potential pitfalls.

  • The Allan-Robinson Reaction : This classical method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride. For this compound, this would typically involve the reaction of 2-hydroxy-6-methoxyacetophenone with 2-methoxybenzoic anhydride.

  • The Baker-Venkataraman Rearrangement : This two-step process begins with the acylation of an o-hydroxyacetophenone with an aromatic acyl chloride to form an ester, which then undergoes an intramolecular rearrangement in the presence of a base to form a 1,3-diketone. Subsequent acid-catalyzed cyclization yields the flavone.

  • Synthesis via Chalcone Cyclization : This route involves the Claisen-Schmidt condensation of an o-hydroxyacetophenone with an aromatic aldehyde to form a chalcone, which is then subjected to oxidative cyclization to yield the flavone.

Below is a visual representation of these pathways:

Synthetic_Pathways cluster_0 Allan-Robinson Reaction cluster_1 Baker-Venkataraman Rearrangement cluster_2 Chalcone Cyclization A 2-Hydroxy-6-methoxy- acetophenone C This compound A->C Condensation B 2-Methoxybenzoic anhydride B->C D 2-Hydroxy-6-methoxy- acetophenone F Ester Intermediate D->F Acylation E 2-Methoxybenzoyl chloride E->F G 1,3-Diketone F->G Rearrangement (Base) H This compound G->H Cyclization (Acid) I 2-Hydroxy-6-methoxy- acetophenone K Chalcone Intermediate I->K Claisen-Schmidt Condensation J 2-Methoxy- benzaldehyde J->K L This compound K->L Oxidative Cyclization

Caption: Overview of the main synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your synthesis, providing explanations and actionable solutions.

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in flavone synthesis, particularly with a 2'-methoxy substituent, can stem from several factors:

  • Steric Hindrance: The 2'-methoxy group can sterically hinder the approach of reactants, slowing down the reaction and favoring side reactions. This is a common issue in both the Allan-Robinson and Baker-Venkataraman pathways.

  • Incomplete Reaction: The reaction may not be going to completion due to suboptimal conditions (temperature, reaction time, catalyst).

  • Side Product Formation: Competing side reactions can consume starting materials and complicate purification.

  • Product Degradation: The desired flavone might be unstable under the reaction or workup conditions.

  • Inefficient Purification: Loss of product during purification steps is a common contributor to low isolated yields.

Troubleshooting Low Yields in the Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a popular choice for flavone synthesis. Here’s how to troubleshoot common issues:

Problem: Low conversion of the ester to the 1,3-diketone.

  • Causality: The rearrangement step is base-catalyzed and requires the formation of an enolate. The choice of base and solvent is critical.

  • Solution:

    • Base Selection: Use a strong, non-nucleophilic base. Potassium tert-butoxide or sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃).

    • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the starting ester. Ensure all glassware is oven-dried and use anhydrous solvents.[1]

    • Solvent Choice: Aprotic, polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are generally preferred as they can solvate the cation of the base, increasing its reactivity.[1]

    • Temperature and Reaction Time: While some rearrangements proceed at room temperature, heating may be necessary to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Problem: Formation of multiple byproducts during rearrangement and cyclization.

  • Causality: The 1,3-diketone intermediate can be unstable and undergo self-condensation or other side reactions. The cyclization step can also be incomplete or lead to alternative products.

  • Solution:

    • One-Pot Procedure: Consider a one-pot synthesis where the 1,3-diketone is generated and cyclized in situ without isolation. This can minimize the handling of the potentially unstable intermediate.

    • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the Baker-Venkataraman rearrangement by providing rapid and uniform heating.[2]

    • Acid Catalyst for Cyclization: Use a strong acid catalyst like sulfuric acid in glacial acetic acid for the final cyclization step to ensure complete conversion of the diketone to the flavone.

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours to overnight10-30 minutes
Typical Yield Often moderate to lowGenerally higher
Side Products More prevalent due to prolonged reaction timesOften reduced

Caption: Comparison of conventional heating and microwave irradiation for the Baker-Venkataraman rearrangement.

Troubleshooting Low Yields in Synthesis via Chalcone Cyclization

This pathway offers an alternative that can sometimes circumvent the steric hindrance issues of the other methods.

Problem: Low yield in the initial Claisen-Schmidt condensation to form the chalcone.

  • Causality: Incomplete reaction or formation of side products during the condensation.

  • Solution:

    • Catalyst: Use a strong base catalyst such as sodium hydroxide or potassium hydroxide in ethanol.

    • Temperature: The reaction is typically run at room temperature. However, gentle heating may be required for less reactive substrates. Monitor by TLC to avoid polymerization at higher temperatures.

Problem: Inefficient oxidative cyclization of the chalcone.

  • Causality: The choice of oxidizing agent and reaction conditions is crucial for the selective formation of the flavone.

  • Solution:

    • Oxidizing Agent: A common and effective system is iodine (I₂) in DMSO.[3] This system often provides good yields and cleaner reactions.

    • Alternative Reagents: Other oxidizing agents such as selenium dioxide (SeO₂) can be used, but they are often more toxic and may require harsher conditions.

    • Reaction Temperature: The oxidative cyclization is typically performed at elevated temperatures (e.g., refluxing in DMSO).

Experimental Protocols

Optimized Baker-Venkataraman Synthesis of this compound (Microwave-Assisted)

This protocol is designed to maximize yield and minimize reaction time.

Step 1: Synthesis of 2-(2-methoxybenzoyloxy)-6-methoxyacetophenone (Ester Intermediate)

  • To a solution of 2-hydroxy-6-methoxyacetophenone (1.0 eq) in anhydrous pyridine, add 2-methoxybenzoyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice-cold 2N HCl and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the crude ester, which can be used in the next step without further purification.

Step 2: Microwave-Assisted Baker-Venkataraman Rearrangement and Cyclization

  • Dissolve the crude ester from Step 1 in anhydrous DMSO.

  • Add powdered potassium hydroxide (3.0 eq) and place the mixture in a microwave reactor.

  • Irradiate at 120 °C for 15-20 minutes. Monitor the formation of the 1,3-diketone by TLC.

  • After cooling, add glacial acetic acid and a catalytic amount of concentrated sulfuric acid.

  • Irradiate the mixture again at 140 °C for 10-15 minutes to effect cyclization.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

B_V_Workflow start Start ester_formation Ester Formation: 2-hydroxy-6-methoxyacetophenone + 2-methoxybenzoyl chloride in Pyridine start->ester_formation workup1 Aqueous Workup (HCl, NaHCO3) ester_formation->workup1 rearrangement Microwave-Assisted Rearrangement: KOH in DMSO, 120°C workup1->rearrangement cyclization Microwave-Assisted Cyclization: H2SO4 in Acetic Acid, 140°C rearrangement->cyclization precipitation Precipitation in Ice Water cyclization->precipitation purification Purification: Column Chromatography precipitation->purification product This compound purification->product

Caption: Workflow for the optimized Baker-Venkataraman synthesis.

Purification Strategies

Effective purification is paramount for obtaining a high yield of pure this compound.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be effective.

  • Column Chromatography: For mixtures containing significant impurities, column chromatography is the method of choice.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of hexane and ethyl acetate is often effective for separating flavonoids.[4] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The desired flavone will elute as the polarity is increased. Dichloromethane/methanol gradients can also be employed.[4]

Characterization of this compound

Accurate characterization is essential to confirm the identity and purity of your product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Look for characteristic signals for the methoxy groups (singlets around δ 3.8-4.0 ppm), the C3-H proton of the flavone ring (a singlet around δ 6.2-6.8 ppm), and the aromatic protons in their expected regions with appropriate splitting patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirm the presence of the correct number of carbon atoms and the characteristic chemical shifts for the carbonyl carbon (δ > 175 ppm) and the methoxy carbons (δ 55-60 ppm).

  • Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm the correct molecular formula (C₁₇H₁₄O₄, MW: 282.29 g/mol ).

  • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretching frequency of the flavone ketone at around 1620-1650 cm⁻¹.

By understanding the underlying chemistry of these synthetic routes and proactively addressing the potential challenges, you can significantly improve your yield and successfully synthesize this compound for your research endeavors.

References

  • Yenjai, C., Wanich, S., Pitchuanchom, S., & Sripanidkulchai, B. (2009). Structural modification of 5,7-dimethoxyflavone from Kaempferia parviflora and biological activities. Archives of Pharmacal Research, 32(9), 1179–1184. [Link]

  • ResearchGate. (n.d.). Synthesis of flavones and isoflavones by Allan–Robinson reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Baker-Venkataraman Rearrangement. Retrieved from [Link]

  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. [Link]

  • Ameen, D., & Snape, T. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 46(23), 3239-3256.
  • Susanti, E., Matsjeh, S., Wahyuningsih, T. D., & Mustofa. (2012). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 7-HYDROXY-3',4'-DIMETHOXYFLAVONE. Indonesian Journal of Chemistry, 12(2), 146-151. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Dimethoxyflavone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of dimethoxyflavone isomers. As structural isomers, these compounds present a significant chromatographic challenge due to their nearly identical physical properties. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights, actionable troubleshooting strategies, and robust protocols to achieve optimal separation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the critical parameters governing the separation of dimethoxyflavone isomers.

Q1: What is the most critical factor for separating dimethoxyflavone isomers?

A: Selectivity (α) is the most critical factor. Dimethoxyflavone isomers often have very similar retention factors (k) on standard columns. Therefore, achieving separation relies on exploiting subtle differences in their structure. This is accomplished by carefully choosing the stationary phase and mobile phase composition to maximize interactions that are unique to the substitution pattern of the methoxy groups on the flavone core. Phenyl-based columns, for instance, are known for their improved selectivity for aromatic compounds compared to standard C18 columns[1].

Q2: How does the position of the methoxy groups (e.g., 5,7- vs. 3',4'-) impact separation on a reversed-phase column?

A: The position of the methoxy groups dictates the molecule's overall polarity and its ability to engage in secondary interactions with the stationary phase.

  • Hydrophobicity: In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions[2]. Increasing the number of methoxy groups generally increases the hydrophobicity and, thus, the retention time. However, the position is also crucial. Isomers with methoxy groups on the B-ring (e.g., 3',4'-dimethoxyflavone) may exhibit slightly different hydrophobic interactions compared to those with substitutions on the A-ring (e.g., 5,7-dimethoxyflavone).

  • Planarity and Shape Selectivity: The substitution pattern affects the planarity of the flavonoid molecule. Different stationary phases can discriminate based on molecular shape. For example, a C18 column primarily separates based on hydrophobicity, while a phenyl-hexyl column introduces π-π interactions, which are sensitive to the accessibility of the aromatic rings of the isomers[3][4]. An isomer that can achieve a more favorable planar interaction with the phenyl rings of the stationary phase will be retained longer.

Q3: Is a gradient or isocratic elution better for separating dimethoxyflavone isomers?

A: A gradient elution is almost always the recommended starting point. Isomers are often part of a larger sample matrix containing compounds with a wide range of polarities. An isocratic method optimized for the isomers might lead to very long retention times for more hydrophobic compounds or poor retention for more polar ones. A gradient elution, typically starting with a higher aqueous content and gradually increasing the organic solvent, provides the best chance of resolving the isomers while eluting all components in a reasonable time with good peak shape[2].

Q4: Beyond UV, what detection method can aid in identifying co-eluting isomers?

A: Mass Spectrometry (MS) is an invaluable tool for this purpose. Even if isomers co-elute chromatographically, they can often be distinguished by their mass spectra, particularly with tandem mass spectrometry (MS/MS)[5]. Isomers will have the same molecular weight, but their fragmentation patterns upon collision-induced dissociation (CID) can be different, providing a "fingerprint" for each isomer[5]. This allows for confident identification and even quantification using techniques like Multiple Reaction Monitoring (MRM).

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the separation of dimethoxyflavone isomers.

Problem 1: Poor Resolution or Complete Co-elution of Isomers

Question: My 5,7-dimethoxyflavone and 3',4'-dimethoxyflavone peaks are completely merged. What is the first parameter I should adjust?

Answer: The first and most impactful parameter to adjust is the mobile phase composition, specifically the organic modifier.

  • Causality: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they offer different selectivity[2]. Acetonitrile is generally a stronger solvent (leading to shorter retention times) and provides different selectivity due to its dipole moment and hydrogen-bonding characteristics compared to methanol. Switching from acetonitrile to methanol, or using a ternary mixture, can alter the interaction dynamics between the isomers and the stationary phase, often resolving co-eluting peaks.

  • Actionable Protocol:

    • If your current method uses acetonitrile, prepare a mobile phase with methanol at a concentration that gives a similar retention time for the isomer pair.

    • Run the analysis and observe the change in selectivity.

    • If separation is improved but not baseline, fine-tune the gradient slope or the isocratic percentage.

If changing the organic modifier does not provide sufficient resolution, the next logical step is to change the stationary phase.

Problem 2: My Isomer Peaks are Tailing Significantly

Question: I have some separation, but the peaks are broad and tailing, making quantification unreliable. What causes this and how can I fix it?

Answer: Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues with the HPLC system itself[6][7].

  • Cause 1: Silanol Interactions (Chemical)

    • Explanation: Most silica-based columns have residual silanol groups (-Si-OH) on the surface. If not properly end-capped, these can interact with any polar functional groups on the analyte, causing a secondary retention mechanism that leads to peak tailing[6]. While methoxy groups are not as problematic as hydroxyl groups, they can still engage in minor polar interactions.

    • Solution: Add a small amount of acid (0.1% formic acid or acetic acid) to the mobile phase[2]. The acid protonates the silanol groups, reducing their ability to interact with the analytes. This is a standard practice for improving the peak shape of polar compounds.

  • Cause 2: Column Overload (Physical)

    • Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-linear isotherm and resulting in tailing peaks.

    • Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

  • Cause 3: Column Contamination or Void (Hardware)

    • Explanation: Accumulation of strongly retained compounds on the column inlet or the formation of a void in the packed bed can disrupt the flow path, causing peak distortion[6].

    • Solution: First, try flushing the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent). If this doesn't work, and if the column is not a UHPLC column, you can try back-flushing it (reversing the flow direction) to waste. If the problem persists, the column may need to be replaced.

Section 3: Method Development and Optimization Workflow

Achieving baseline separation of dimethoxyflavone isomers requires a systematic approach. The following workflow and diagrams illustrate a logical progression for method development.

Step-by-Step Protocol for Method Development
  • Analyte Information Gathering:

    • Determine the structures of the dimethoxyflavone isomers to be separated (e.g., 5,7-dimethoxyflavone, 3',4'-dimethoxyflavone, 6,7-dimethoxyflavone).

    • Note their molecular weight and UV absorption maxima (typically around 254 nm and 340 nm for flavones).

  • Initial Column and Mobile Phase Selection:

    • Begin with a standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Use a generic gradient with 0.1% formic acid in water as Mobile Phase A and acetonitrile as Mobile Phase B.

    • Starting Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Monitor at the UV maxima of your compounds.

  • Initial Run and Evaluation:

    • Inject a standard mixture of the isomers.

    • Assess the chromatogram for retention time, resolution, and peak shape.

  • Optimization Strategy:

    • Follow the logic outlined in the diagram below. If resolution is poor, first optimize the gradient. If that is insufficient, change the organic modifier to methanol. If co-elution persists, move to a column with a different selectivity.

Diagram: Logical Workflow for Isomer Separation

G cluster_0 Method Development Workflow Start Start: Inject Isomer Mix on C18 with ACN/H2O Gradient Eval1 Evaluate Resolution (Rs) Start->Eval1 Opt_Grad Optimize Gradient (Slope, Time) Eval1->Opt_Grad Rs < 1.5 Success Success: Baseline Separation Achieved Eval1->Success Rs >= 1.5 Eval2 Rs > 1.5? Opt_Grad->Eval2 Change_Solv Change Organic Modifier (Methanol instead of ACN) Eval2->Change_Solv No Eval2->Success Yes Eval3 Rs > 1.5? Change_Solv->Eval3 Change_Col Change Column Chemistry (e.g., Phenyl-Hexyl) Eval3->Change_Col No Eval3->Success Yes Eval4 Rs > 1.5? Change_Col->Eval4 Opt_Temp Optimize Temperature Eval4->Opt_Temp No Eval4->Success Yes Fail Further Method Development Needed Opt_Temp->Fail

Caption: A systematic workflow for optimizing the separation of dimethoxyflavone isomers.

Diagram: Key Interactions in Reversed-Phase Chromatography

G cluster_0 Mobile Phase cluster_1 Stationary Phase Isomer1 Dimethoxyflavone Isomer C18 C18 Column (Hydrophobic Interaction) Isomer1->C18 Primary Mechanism Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π Interaction) Isomer1->Phenyl Multiple Mechanisms (Enhanced Selectivity)

Caption: Comparison of interaction mechanisms for different HPLC stationary phases.

Section 4: Data and Column Selection

The choice of stationary phase is paramount for isomer separation. While a C18 column is a good starting point, columns offering alternative selectivities are often required.

Table 1: Comparison of Stationary Phases for Dimethoxyflavone Isomer Separation

Stationary PhasePrimary Interaction MechanismBest Suited ForKey Advantage
C18 (Octadecylsilane) HydrophobicGeneral purpose, initial screeningHigh hydrophobicity, widely available, robust[8].
Phenyl-Hexyl Hydrophobic & π-π interactionsAromatic and moderately polar isomersEnhanced selectivity for aromatic compounds due to π-π interactions, which can differentiate isomers based on the accessibility of their aromatic rings[1].
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsIsomers with halogen or polar functional groupsOffers unique selectivity compared to both C18 and standard phenyl phases.

Table 2: Starting Gradient Conditions for Method Development

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.09010
20.01090
25.01090
25.19010
30.09010

References

  • Šatínský, D., Jägerová, K., & Havlíková, L. (2003). HPLC analysis of flavonoids.
  • Kofjač, A., & Vovk, I. (2018). Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. Molecules, 23(9), 2293.
  • Mizzi, L., Chatzitzika, C., Gatt, R., & Valdramidis, V. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food technology and biotechnology, 58(2), 196–203.
  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies, Inc. Retrieved from [Link]

  • Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Dwight, R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Dimethoxyflavone Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of flavonoid research, dimethoxyflavone isomers have emerged as a compelling class of molecules with diverse and potent pharmacological activities. The seemingly subtle variation in the positioning of two methoxy groups on the flavone backbone can dramatically alter the biological efficacy of these compounds, a phenomenon of critical interest to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the efficacy of various dimethoxyflavone isomers, supported by experimental data, to illuminate the structure-activity relationships that govern their therapeutic potential.

Anti-inflammatory Activity: A Tale of Two Isomers

Dimethoxyflavone isomers have demonstrated significant potential in modulating inflammatory pathways, primarily through the inhibition of pro-inflammatory mediators. A comparative study of several isomers revealed distinct efficacy profiles.

7,4'-dimethoxyflavone has been identified as a particularly effective inhibitor of nitrite ion free radical generation.[1] In contrast, 7,8-dimethoxyflavone shows greater activity in inhibiting lipid peroxidation.[1] Both isomers, along with 7,2'- and 7,3'-dimethoxyflavone, exhibit a dose- and time-dependent reduction in carrageenan-induced paw edema in rats, with 7,4'-dimethoxyflavone showing the most significant inhibition at 52.4%.[1] The anti-inflammatory actions of these compounds are linked to the inhibition of cyclooxygenases (COX-1 and COX-2), with a notable preference for COX-2, and a reduction in pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1]

The anti-inflammatory effects of 7,4-dimethoxyflavone are thought to be mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.[2] In lipopolysaccharide (LPS)-stimulated macrophages, this isomer has been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.[2]

Table 1: Comparative Anti-inflammatory Activity of Dimethoxyflavone Isomers

IsomerPrimary Anti-inflammatory MechanismNotable In Vitro/In Vivo Effects
7,4'-dimethoxyflavone Inhibition of nitrite ion free radical generation, COX-2 inhibition, suppression of NF-κB signalingMaximally effective in inhibiting nitrite ion free radical generation; 52.4% inhibition of carrageenan-induced paw edema in rats.[1]
7,8-dimethoxyflavone Inhibition of lipid peroxidation, COX-2 inhibitionMore active in inhibiting lipid peroxidation compared to other tested isomers.[1]
5,7-dimethoxyflavone Inhibition of pro-inflammatory mediators (NO, PGE2, TNF-α)Effectively reduces levels of pro-inflammatory mediators in LPS-stimulated macrophages.[3]

Neuroprotective Effects: Unraveling a Complex Mechanism

The neuroprotective potential of dimethoxyflavone isomers is an area of growing interest. 5,7-dimethoxyflavone (DMF) has been shown to exert neuroprotective effects through multiple molecular targets involved in neurotransmission and inflammation.[4] In silico target prediction and subsequent in vivo validation in mice with LPS-induced memory impairment have revealed that DMF interacts with GABRA1 and GABRG2.[4]

A comparative analysis with 5,7,4'-trimethoxyflavone (TMF) highlighted distinct molecular targets, with TMF showing strong binding interactions with 5-HT2A.[4] Both compounds, however, demonstrated the ability to ameliorate cognitive deficits, suggesting their potential as multi-target agents for neurodegenerative diseases like Alzheimer's.[4]

Furthermore, 4'-methoxyflavone and 3',4'-dimethoxyflavone have been identified as novel neuroprotective inhibitors of parthanatos, a PARP-1-mediated cell death pathway.[5] Both compounds were found to reduce the synthesis and accumulation of poly (ADP-ribose) polymer and protect cortical neurons against NMDA-induced cell death.[5]

Aromatase Inhibition: A Key to Cancer Chemoprevention

Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen-dependent cancers.[6][7] Several dimethoxyflavone isomers have been investigated as aromatase inhibitors, with varying degrees of success.

While 5,7-dimethoxyflavone showed a poor inhibitory effect compared to its unmethylated analog, chrysin, other methylated flavones have demonstrated significant potential.[6][8] Notably, 7-methoxyflavone and 7,4'-dimethoxyflavone were found to be almost as potent as their unmethylated counterparts, with IC50 values in the range of 2 to 9 μM.[6][8] This is particularly significant because methylated flavones exhibit greater metabolic stability and intestinal absorption, overcoming a major limitation of many naturally occurring flavonoids.[6][8]

Table 2: Comparative Aromatase Inhibitory Activity of Methoxyflavones

CompoundIC50 (µM)Comparison to Unmethylated Analog
5,7-dimethoxyflavone Poor effectLess potent than chrysin (5,7-dihydroxyflavone).[6][8]
7-methoxyflavone 2 - 9Almost equipotent to 7-hydroxyflavone.[6][8]
7,4'-dimethoxyflavone 2 - 9Almost equipotent to 7,4'-dihydroxyflavone.[6][8]

Anticancer Activity: Beyond Aromatase Inhibition

The anticancer properties of dimethoxyflavone isomers extend beyond aromatase inhibition. 5,7-dimethoxyflavone has been shown to possess considerable anticancer activity against various cancer cell lines, including those of the mouth, esophagus, and lung.[9] It is reported to be a more potent inhibitor of cell proliferation than its unmethylated analog, chrysin.[9] The anticancer mechanism of 5,7-dimethoxyflavone in liver cancer cells (HepG2) involves the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.[9]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
  • Animal Model: Male Wistar rats are used.

  • Test Compounds: Dimethoxyflavone isomers are dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administration: The test compounds are administered intraperitoneally at a specific dose (e.g., 10 mg/kg) 30 minutes before the induction of inflammation.[10]

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Aromatase Inhibition Assay
  • Enzyme Source: Human placental microsomes or recombinant human aromatase can be used.

  • Substrate: Androstenedione is used as the substrate.

  • Test Compounds: Dimethoxyflavone isomers are dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The enzyme, substrate, and test compound are incubated together in a buffer solution at 37°C.

  • Detection: The formation of the product, estrone, is measured. This can be done using various methods, such as radioimmunoassay (RIA) or a fluorescent-based assay.

  • Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.

Signaling Pathways and Mechanisms of Action

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory activity of certain dimethoxyflavone isomers, such as 7,4'-dimethoxyflavone, is attributed to their ability to suppress the NF-κB signaling pathway.

NF_kB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates nucleus Nucleus NFkB_active->nucleus genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Upregulates DMF 7,4'-Dimethoxyflavone DMF->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of 7,4'-dimethoxyflavone.

Aromatase Inhibition Mechanism

Flavones act as competitive inhibitors of aromatase, binding to the active site of the enzyme and preventing the conversion of androgens to estrogens.

Aromatase_Inhibition Androgen Androgen (e.g., Androstenedione) Aromatase Aromatase Enzyme (Active Site) Androgen->Aromatase Binds to Estrogen Estrogen (e.g., Estrone) Aromatase->Estrogen Catalyzes conversion DMF_isomer Dimethoxyflavone Isomer (e.g., 7,4'-DMF) DMF_isomer->Aromatase Competitively Binds to

Caption: Competitive inhibition of aromatase by dimethoxyflavone isomers.

Conclusion

The comparative analysis of dimethoxyflavone isomers underscores the profound impact of methoxy group positioning on their biological efficacy. While isomers like 7,4'-dimethoxyflavone and 7,8-dimethoxyflavone exhibit distinct and potent anti-inflammatory activities, others such as 5,7-dimethoxyflavone and 3',4'-dimethoxyflavone show promise in neuroprotection and cancer therapy. The enhanced bioavailability of methylated flavones further elevates their potential as therapeutic agents. This guide provides a foundational understanding for researchers to navigate the complexities of dimethoxyflavone isomer efficacy and to inform the rational design of future drug candidates.

References

For a complete list of references, please visit the URLs provided in the search results.

Sources

A Comparative Guide to the Anti-Inflammatory Properties of 5,2'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Methoxyflavones in Inflammation

Flavonoids, a diverse class of polyphenolic compounds ubiquitously found in plants, have long been recognized for their broad spectrum of pharmacological activities, including potent anti-inflammatory effects. Within this vast family, methoxylated flavones are emerging as particularly promising candidates for therapeutic development due to their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts. This guide focuses on 5,2'-Dimethoxyflavone, a specific methoxylated flavone, and aims to provide a comprehensive overview of its confirmed and potential anti-inflammatory properties.

While direct and extensive experimental data on this compound remains somewhat nascent, this guide will synthesize the available information, draw logical comparisons with structurally related and well-studied flavonoids, and provide detailed experimental protocols to empower researchers to further investigate its therapeutic potential. By understanding its mechanistic underpinnings and objectively comparing it with established anti-inflammatory agents, we can begin to delineate the unique therapeutic niche that this compound may occupy.

The Inflammatory Cascade: A Target for Flavonoid Intervention

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central player in the inflammatory cascade is the transcription factor Nuclear Factor-kappa B (NF-κB).

dot graph "NF_kappa_B_Signaling_Pathway" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

subgraph "cluster_extracellular" { label="Extracellular"; bgcolor="#F1F3F4"; "Inflammatory_Stimuli" [label="Inflammatory Stimuli\n(e.g., LPS, TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_cytoplasm" { label="Cytoplasm"; bgcolor="#F1F3F4"; "Receptor" [label="Toll-like Receptor (TLR)\nTNF Receptor (TNFR)", fillcolor="#FBBC05"]; "IKK_complex" [label="IKK Complex", fillcolor="#FBBC05"]; "IκBα" [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NF_κB" [label="NF-κB\n(p50/p65)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NF_κB_IκBα_complex" [label="Inactive NF-κB/IκBα Complex", shape="ellipse", fillcolor="#5F6368", fontcolor="#FFFFFF"]; }

subgraph "cluster_nucleus" { label="Nucleus"; bgcolor="#F1F3F4"; "NF_κB_active" [label="Active NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; "DNA" [label="DNA", shape="note", fillcolor="#FFFFFF"]; "Pro_inflammatory_Genes" [label="Pro-inflammatory Genes\n(TNF-α, IL-6, COX-2, iNOS)", shape="cds", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Inflammatory_Stimuli" -> "Receptor" [label="Binds to"]; "Receptor" -> "IKK_complex" [label="Activates"]; "IKK_complex" -> "IκBα" [label="Phosphorylates"]; "IκBα" -> "NF_κB" [label="Degrades, releasing", style="dashed"]; "NF_κB_IκBα_complex" -> "IκBα" [label="Contains"]; "NF_κB_IκBα_complex" -> "NF_κB" [label="Contains"]; "NF_κB" -> "NF_κB_active" [label="Translocates to Nucleus"]; "NF_κB_active" -> "DNA" [label="Binds to Promoter Regions"]; "DNA" -> "Pro_inflammatory_Genes" [label="Induces Transcription"]; } Caption: The NF-κB signaling pathway, a key regulator of inflammation.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Many flavonoids, including methoxyflavones, are thought to exert their anti-inflammatory effects by intervening at various points within this critical pathway.

This compound: Unveiling its Anti-Inflammatory Potential

While direct, head-to-head comparative studies on the anti-inflammatory activity of this compound are limited, its chemical structure suggests a strong potential for modulating the inflammatory response. The presence and position of methoxy groups on the flavone backbone are known to significantly influence biological activity.

A Comparative Look at a Close Relative: 5,7-Dimethoxyflavone

To infer the potential efficacy of this compound, it is instructive to examine its structural isomer, 5,7-Dimethoxyflavone, for which more extensive anti-inflammatory data is available. Preclinical studies have demonstrated that 5,7-Dimethoxyflavone can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[1] These effects are believed to be mediated through the downregulation of the NF-κB and MAPK signaling pathways.[1] Furthermore, animal studies have shown that 5,7-Dimethoxyflavone can reduce paw edema in rodent models of acute inflammation.[2]

Hypothesized Mechanisms of Action for this compound

Based on the known anti-inflammatory mechanisms of flavonoids and the data available for its structural analogs, this compound is hypothesized to exert its anti-inflammatory effects through several key mechanisms:

  • Inhibition of NF-κB Signaling: Like other flavonoids, this compound is likely to interfere with the NF-κB signaling pathway. This could occur through the inhibition of IKK activity, thereby preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.

  • Downregulation of Pro-inflammatory Enzymes: By inhibiting NF-κB, this compound would be expected to suppress the expression of iNOS and COX-2, leading to a reduction in the production of NO and prostaglandins, respectively.

  • Reduction of Pro-inflammatory Cytokine Production: A key consequence of NF-κB inhibition is the decreased transcription and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

The following diagram illustrates the proposed points of intervention for this compound within the inflammatory cascade.

dot graph "Flavonoid_Intervention" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

"LPS" [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "TLR4" [label="TLR4", fillcolor="#FBBC05"]; "IKK" [label="IKK", fillcolor="#FBBC05"]; "IκBα_P" [label="P-IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NF_κB_translocation" [label="NF-κB Translocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pro_inflammatory_Mediators" [label="Pro-inflammatory Mediators\n(TNF-α, IL-6, iNOS, COX-2)", shape="cds", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Dimethoxyflavone" [label="this compound", shape="diamond", style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

"LPS" -> "TLR4"; "TLR4" -> "IKK"; "IKK" -> "IκBα_P"; "IκBα_P" -> "NF_κB_translocation"; "NF_κB_translocation" -> "Pro_inflammatory_Mediators";

"Dimethoxyflavone" -> "IKK" [label="Inhibits", style="dashed", color="#EA4335"]; "Dimethoxyflavone" -> "NF_κB_translocation" [label="Inhibits", style="dashed", color="#EA4335"]; } Caption: Proposed intervention points of this compound in the inflammatory pathway.

Comparative Analysis: this compound vs. Other Anti-Inflammatory Agents

A critical aspect of evaluating a novel therapeutic candidate is to compare its performance against existing alternatives. While direct comparative data for this compound is not yet available in the public domain, we can establish a framework for future comparative studies.

Compound Mechanism of Action Reported Efficacy (Qualitative) Data Availability for Direct Comparison
This compound Hypothesized to inhibit NF-κB, COX-2, and iNOSPotential anti-inflammatory activityLimited
5,7-Dimethoxyflavone Inhibits NF-κB and MAPK signaling pathways, reduces NO and PGE2 production.[1]Demonstrated anti-inflammatory effects in vitro and in vivo.[1][2]High (as a structural analog)
Quercetin Potent antioxidant, inhibits NF-κB and pro-inflammatory cytokine production.Broad-spectrum anti-inflammatory activity.High (as a benchmark flavonoid)
Indomethacin Non-selective COX inhibitor.Potent anti-inflammatory and analgesic effects.High (as a standard NSAID)

Note: This table highlights the need for direct experimental investigation to quantitatively assess the anti-inflammatory potency of this compound.

Experimental Protocols for a Self-Validating Investigation

To address the current knowledge gap and facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro experiments to characterize the anti-inflammatory properties of this compound.

Experimental Workflow

dot graph "Experimental_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="9"];

"Cell_Culture" [label="Cell Culture\n(RAW 264.7 Macrophages)"]; "LPS_Stimulation" [label="LPS Stimulation\n(+/- this compound)"]; "NO_Assay" [label="Nitric Oxide (NO) Assay\n(Griess Reagent)"]; "Cytokine_ELISA" [label="Cytokine ELISA\n(TNF-α, IL-6)"]; "NF_κB_Reporter_Assay" [label="NF-κB Luciferase\nReporter Assay"]; "Western_Blot" [label="Western Blot\n(COX-2, iNOS, p-IκBα)"];

"Cell_Culture" -> "LPS_Stimulation"; "LPS_Stimulation" -> "NO_Assay"; "LPS_Stimulation" -> "Cytokine_ELISA"; "LPS_Stimulation" -> "NF_κB_Reporter_Assay"; "LPS_Stimulation" -> "Western_Blot"; } Caption: A typical in vitro workflow for assessing anti-inflammatory activity.

In Vitro Anti-inflammatory Activity in Macrophages

Cell Line: RAW 264.7 (murine macrophage cell line)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Indomethacin).

  • Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Determine the NO concentration using the Griess reagent system according to the manufacturer's instructions.

  • Cytokine Measurement (TNF-α and IL-6):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.

NF-κB Activation Assay

Method: Luciferase Reporter Gene Assay

Protocol:

  • Transfection: Co-transfect RAW 264.7 cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, pre-treat the transfected cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, candidate for the development of novel anti-inflammatory therapeutics. Based on the well-established anti-inflammatory properties of the broader class of methoxyflavones, particularly its structural isomer 5,7-dimethoxyflavone, there is a strong scientific rationale to posit that this compound will exhibit significant efficacy in mitigating inflammatory responses.[1][2] The hypothesized mechanisms of action, centered on the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory mediators, align with the known pharmacology of many potent anti-inflammatory flavonoids.[3]

However, to fully realize the therapeutic potential of this compound, a concerted research effort is required to move from inference to direct evidence. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate its anti-inflammatory properties, determine its potency through IC₅₀ values, and conduct the necessary head-to-head comparisons with established anti-inflammatory agents. Such studies are crucial for elucidating its precise mechanisms of action and for positioning this compound within the landscape of anti-inflammatory drug discovery. The findings from these future investigations will be instrumental in determining whether this promising natural product can be translated into a clinically effective therapeutic for the management of inflammatory diseases.

References

  • Panthong, A., Tassaneeyakul, W., Kanjanapothi, D., Tantiwachwuttikul, P., & Reutrakul, V. (1989). Anti-inflammatory activity of 5,7-dimethoxyflavone. Planta medica, 55(2), 133-136.
  • Guerra, J. A., Molina, M. F., Abad, M. J., et al. (2006). Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression by flavonoids isolated from Tanacetum microphyllum. International Immunopharmacology, 6(11), 1723-1728.
  • Huang, G. J., Huang, S. S., Lin, S. S., et al. (2016). The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability. Molecules, 21(2), 136.
  • Mossine, V. V., Waters, C. A., Hannink, M., & Mawhinney, T. P. (2013). Phytochemicals and botanical extracts regulate NF-κB and Nrf2/ARE reporter activities in DI TNC1 astrocytes.
  • Li, P., Wu, Y., Li, M., Qiu, X., Bai, X., & Zhao, X. (2015). AS-703026 Inhibits LPS-Induced TNFα Production through MEK/ERK Dependent and Independent Mechanisms. PloS one, 10(9), e0137107.
  • Lee, J. H., Kim, C., Kim, S. H., & Lee, M. S. (2013). Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages. Food and chemical toxicology, 59, 347-354.
  • Panthong, A., Kanjanapothi, D., Tuntiwachwuttikul, P., Pancharoen, O., & Reutrakul, V. (1994). Antiinflammatory activity of flavonoids. Phytomedicine, 1(2), 141-144.
  • Ding, Q., Luo, L., Yu, L., et al. (2021). The critical role of glutathione redox homeostasis towards oxidation in ermanin-induced melanogenesis. Free Radical Biology and Medicine, 176, 392-405.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • The National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 120530, this compound. Retrieved from [Link]

  • Lee, Y. S., Kim, O. S., & Lee, M. K. (2016). Anti-osteoporotic and Antioxidant Activities by Rhizomes of Kaempferia parviflora Wall. ex Baker.
  • Rengasamy, K. R., Khan, H., & Gowrishankar, S. (2019). The role of flavonoids in autoimmune diseases: therapeutic updates. Inflammopharmacology, 27(5), 829-851.
  • Caring Sunshine. (n.d.). Relationship: Inflammation and 5,7-Dimethoxyflavone. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5,2'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and natural products is the bedrock of credible research and development. In this guide, we delve into the critical process of cross-validating analytical methods for 5,2'-Dimethoxyflavone, a naturally occurring flavone with emerging therapeutic interest. This document is not a rigid protocol but a comprehensive guide that blends theoretical principles with practical, field-proven insights to empower you to design and execute a scientifically sound cross-validation study.

The Analytical Imperative for this compound

This compound is a polyphenolic compound found in various plants and is being investigated for a range of biological activities.[1] Accurate determination of its concentration in raw materials, finished products, and biological matrices is paramount for ensuring product quality, consistency, and for understanding its pharmacokinetic and pharmacodynamic profiles. The choice of analytical methodology can significantly impact the accuracy, precision, and sensitivity of these measurements. This guide will focus on the three most common analytical techniques for flavonoid analysis: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Overview of Key Analytical Methodologies

The selection of an analytical method is a balance of sensitivity, selectivity, speed, and cost. Below is a comparative analysis of HPLC, UPLC-MS, and GC-MS for the quantification of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns for higher resolution and speed, coupled with a mass spectrometer for detection.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.
Typical Stationary Phase C18 column (e.g., 4.6 mm x 50 mm, 1.8 µm particle size)[]C18 column (sub-2 µm particle size)Capillary column with a non-polar or medium-polarity stationary phase.
Typical Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[]Similar to HPLC, but often with mobile phases compatible with mass spectrometry (e.g., formic acid or ammonium acetate buffers).Inert carrier gas (e.g., helium, nitrogen).
Detection UV-Vis or Photodiode Array (PDA) detector.Mass Spectrometer (e.g., Triple Quadrupole, TOF).Mass Spectrometer.
Sample Preparation Dissolution in a suitable solvent, filtration.Similar to HPLC, may require more stringent filtration.Often requires derivatization to increase volatility and thermal stability.
Selectivity Moderate to high, dependent on chromatographic resolution.Very high, based on both retention time and mass-to-charge ratio.High, based on retention time and mass fragmentation pattern.
Sensitivity (LOD/LOQ) Typically in the µg/mL to high ng/mL range.High, often in the low ng/mL to pg/mL range.High, can reach pg/mL levels.[3]
Analysis Time Longer run times (e.g., 5-15 minutes).Shorter run times (e.g., 1-5 minutes).Variable, can be longer depending on the temperature program.
Cost Lower initial investment and operational cost.Higher initial investment and operational cost.Moderate to high initial investment.

The "Why" of Cross-Validation: Ensuring Method Interchangeability

Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose.[4] This becomes critical in several scenarios:

  • Method Transfer: When an analytical method is transferred from a research and development lab to a quality control (QC) lab.

  • Method Modernization: When upgrading from an older technology (e.g., HPLC) to a newer, more efficient one (e.g., UPLC-MS).

  • Inter-laboratory Studies: To ensure consistency of results across different testing sites.

  • Use of Multiple Methods: When different methods are used for release and stability testing.

The goal is to provide documented evidence that any differences between the results from the two methods are within acceptable and predefined limits.

Designing a Robust Cross-Validation Study

A successful cross-validation study is built on a well-defined protocol. The following workflow illustrates the key stages.

Caption: Workflow for a typical analytical method cross-validation study.

Experimental Protocol: A Step-by-Step Guide for HPLC vs. UPLC-MS Cross-Validation

This protocol outlines a hypothetical cross-validation between a legacy HPLC-UV method and a newer UPLC-MS/MS method for the quantification of this compound in a drug product.

Objective: To demonstrate the equivalence of the UPLC-MS/MS method (Method B) with the validated HPLC-UV method (Method A) for the assay of this compound.

Materials:

  • This compound reference standard

  • Drug product samples (at least 3 different batches)

  • Placebo samples

  • HPLC and UPLC-MS/MS systems

  • Validated analytical columns and mobile phases for both methods

  • Appropriate solvents and reagents

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 80% to 120% of the target concentration).

  • Preparation of Sample Solutions:

    • Accurately weigh and dissolve a portion of the drug product to achieve a target concentration of this compound within the calibration range.

    • Prepare at least three independent sample preparations for each batch.

    • Prepare a placebo sample in the same manner to assess for interference.

  • Analysis by Method A (HPLC-UV):

    • Equilibrate the HPLC system with the validated mobile phase.

    • Inject the placebo, standard solutions, and sample solutions in a predefined sequence.

    • Record the peak areas and retention times.

  • Analysis by Method B (UPLC-MS/MS):

    • Equilibrate the UPLC-MS/MS system.

    • Inject the same set of placebo, standard, and sample solutions.

    • Record the peak areas and retention times.

  • Data Analysis and Acceptance Criteria:

    • Calculate the concentration of this compound in each sample preparation using the calibration curve from each method.

    • Statistical Comparison:

      • Paired t-test: To determine if there is a statistically significant difference between the mean results of the two methods. The null hypothesis is that the mean difference is zero.

      • Bland-Altman Plot: To visualize the agreement between the two methods across the concentration range. This plot shows the difference between the two measurements against their average.

    • Acceptance Criteria (Example):

      • The mean difference in assay values between the two methods should not exceed ±2.0%.

      • The 95% confidence interval for the mean difference should contain zero.

      • At least 95% of the data points on the Bland-Altman plot should fall within the limits of agreement (mean difference ± 1.96 * standard deviation of the differences).

Trustworthiness Through Self-Validating Systems

A robust analytical method should have built-in checks to ensure its performance. This includes:

  • System Suitability Tests (SSTs): These are performed before each analytical run to demonstrate that the system is performing as expected. Typical SST parameters include retention time, peak area reproducibility, theoretical plates, and tailing factor.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations are included in each run to monitor the accuracy and precision of the method.

Authoritative Grounding and Comprehensive References

The principles and practices outlined in this guide are grounded in internationally recognized guidelines for analytical method validation. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for validating analytical procedures.[4][5] Adherence to these guidelines ensures regulatory compliance and the scientific validity of the data generated.

References

  • Pharmacognosy Journal. (2018). Isolation and Characterization of Flavones from Artemisia monosperma. [Link]

  • PubChem. This compound. National Institutes of Health. [Link]

  • Food Research. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. [Link]

  • ResearchGate. (2018). new synthesis of 5 ,7- dimethoxyflavone and 5,7,3',4' - tetramethoxyflavone. [Link]

  • PubMed Central. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. National Institutes of Health. [Link]

  • National Institutes of Health. (2016). Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • PubMed. (2007). Simultaneous identification and quantitation of 11 flavonoid constituents in Kaempferia parviflora by gas chromatography. [Link]

  • PubMed Central. LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr. National Institutes of Health. [Link]

  • ResearchGate. (2025). Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

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comparing the anticancer potency of different methoxyflavones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxyflavones (MFs), particularly polymethoxyflavones (PMFs) like Tangeretin and Nobiletin, represent a unique class of flavonoids where hydroxyl groups are capped with methyl groups. This structural modification drastically alters their pharmacokinetics compared to their hydroxylated counterparts (e.g., Quercetin, Luteolin).

This guide objectively compares the anticancer potency of key MFs.[1][2] Our analysis reveals that while Tangeretin often exhibits superior cytotoxicity in prostate and gastric cancer lines due to enhanced lipophilicity and membrane permeability, Wogonin (a mono-methoxyflavone) displays distinct efficacy in leukemia models via specific CDK inhibition. The core trade-off identified is Permeability (PMFs) vs. Target Binding Affinity (Hydroxyflavones) .

Structural Basis of Potency (SAR Analysis)

The anticancer efficacy of methoxyflavones is governed by the "Degree of Methoxylation" which dictates the molecule's metabolic stability and cellular uptake.

The "Metabolic Shielding" Effect
  • Lipophilicity & Permeability: Fully methoxylated flavones (PMFs) like Tangeretin lack free hydroxyl groups. This increases their logP value (lipophilicity), allowing rapid passive diffusion across the lipid bilayer of cancer cells.

  • Metabolic Stability: Free hydroxyl groups are targets for rapid glucuronidation and sulfation in the liver. Methoxylation blocks these sites, significantly extending the plasma half-life of PMFs compared to hydroxyflavones.

  • Steric Hindrance: While methoxylation improves uptake, bulky methoxy groups can sometimes sterically hinder binding to deep enzymatic pockets (e.g., certain kinases), potentially reducing affinity compared to the hydrogen-bonding capability of hydroxylated analogs.

Key SAR Rule:

C5-Methoxylation (as seen in Tangeretin) often enhances cytotoxicity in solid tumors by preventing metabolic inactivation, whereas C5-Hydroxylation (5-demethylnobiletin) may improve binding affinity but sacrifices bioavailability.

Comparative Efficacy Data

The following data synthesizes IC50 values across critical cancer cell lines. Note that lower IC50 indicates higher potency.[3]

Table 1: Comparative IC50 Values (µM) of Major Methoxyflavones

CompoundStructure TypeProstate (PC-3)Lung (A549)Gastric (AGS)Mechanism Highlight
Tangeretin Pentamethoxyflavone22.12 ~33.0< 20.0 PTEN/AKT inhibition; G1 Arrest
Nobiletin Hexamethoxyflavone> 100.0~48.0> 100.0MMP inhibition; Anti-angiogenesis
5-Demethylnobiletin Hydroxy-PMF~45.028.5InactiveEnhanced H-bonding vs. Nobiletin
Wogonin Mono-methoxyflavone~60.018.4 35.2CDK9 inhibition; p53 activation

Data Interpretation:

  • Tangeretin is the superior agent for prostate (PC-3) and gastric (AGS) models, likely due to the C5-methoxy group facilitating hydrophobic interactions with target proteins.

  • Nobiletin , despite being structurally similar, often requires much higher concentrations to achieve cytotoxicity, suggesting its primary utility may be in metastasis prevention (MMP inhibition) rather than direct cytotoxicity.

  • Wogonin shows exceptional potency in lung cancer (A549), driven by a distinct mechanism involving CDK inhibition which differs from the PMF pathway.

Mechanistic Divergence & Signaling Pathways

Methoxyflavones do not act through a single target. They function as "dirty drugs" (multi-target ligands), modulating complex signaling networks.

Signaling Pathway Diagram

The following diagram illustrates the divergent pathways of Tangeretin (PMF) versus Wogonin (Mono-methoxy).

Methoxyflavone_Signaling Tangeretin Tangeretin (Pentamethoxyflavone) PI3K PI3K / Akt Tangeretin->PI3K Inhibits G1_Arrest G1 Phase Arrest Tangeretin->G1_Arrest Induces Nobiletin Nobiletin (Hexamethoxyflavone) MMPs MMP-2 / MMP-9 (Metastasis) Nobiletin->MMPs Strong Inhibition Wogonin Wogonin (Mono-methoxyflavone) CDKs CDK9 / p27 (Cell Cycle) Wogonin->CDKs Direct Binding ROS ROS Generation Wogonin->ROS Upregulates Apoptosis Apoptosis (Caspase 3/9) PI3K->Apoptosis Downregulates Survival Anti_Invasion Invasion Suppression MMPs->Anti_Invasion CDKs->Apoptosis ROS->Apoptosis

Figure 1: Mechanistic divergence. Tangeretin primarily targets the PI3K/Akt survival axis, Nobiletin focuses on anti-metastatic MMP inhibition, while Wogonin acts as a CDK inhibitor and ROS generator.

Experimental Validation Protocol: High-Lipophilicity MTT Assay

Challenge: Standard MTT protocols often fail with PMFs (Tangeretin/Nobiletin) because these highly lipophilic compounds can precipitate in aqueous media (RPMI/DMEM) at high concentrations (>50 µM), causing false absorbance spikes.

Optimized Protocol for Hydrophobic Flavones:

Reagents
  • Vehicle: DMSO (Dimethyl sulfoxide), HPLC Grade.

  • Surfactant (Optional but recommended): Tween-80 (0.05% v/v) to prevent micro-precipitation.

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

Step-by-Step Methodology
  • Cell Seeding (Critical):

    • Seed cells (e.g., A549) at 5,000 cells/well in 96-well plates.

    • Expert Tip: Leave perimeter wells empty (fill with PBS) to avoid the "Edge Effect" which skews data due to evaporation.

    • Incubate 24h for attachment.

  • Compound Preparation (The "Pre-Solubilization" Step):

    • Dissolve MF powder in 100% DMSO to create a 100 mM stock.

    • Perform serial dilutions in DMSO first , not media.

    • Dilute the DMSO-drug mix into culture media (warm, 37°C) immediately before use.

    • Constraint: Final DMSO concentration must be ≤ 0.1% to avoid solvent toxicity.

    • Control: Vehicle control (0.1% DMSO) is mandatory.

  • Treatment:

    • Aspirate old media. Add 200 µL of drug-containing media.

    • Incubate for 48h or 72h (PMFs often require longer exposure than chemo drugs).

  • MTT Addition & Solubilization:

    • Add 20 µL MTT stock (5 mg/mL) per well. Incubate 4h at 37°C.

    • Crucial Step: Carefully aspirate media without disturbing purple formazan crystals.[4]

    • Add 150 µL 100% DMSO to dissolve crystals.

    • Shake plate for 10 mins on an orbital shaker (dark).

  • Readout:

    • Measure Absorbance at 570 nm (Reference: 650 nm).

Workflow Visualization

MTT_Protocol cluster_0 Preparation Phase cluster_1 Cell Phase cluster_2 Analysis Phase Stock 100mM Stock (100% DMSO) Dilution Intermediate Dilution (DMSO) Stock->Dilution Final_Mix Final Media Mix (DMSO < 0.1%) Dilution->Final_Mix Treat Incubate 48-72h Final_Mix->Treat Seed Seed Cells (Avoid Edges) Seed->Treat MTT_Add Add MTT (4h) Treat->MTT_Add Solubilize Dissolve in 100% DMSO MTT_Add->Solubilize Read Read OD 570nm Solubilize->Read

Figure 2: Optimized MTT workflow for lipophilic methoxyflavones, emphasizing the DMSO dilution strategy to prevent precipitation.

Challenges & Future Directions

While Tangeretin and Wogonin show promise, two hurdles remain for clinical translation:

  • Aqueous Solubility: Despite high permeability, PMFs have poor water solubility (Class II/IV BCS). Formulation strategies using nano-emulsions or cyclodextrin complexes are required for in vivo efficacy.

  • CYP Inhibition: Nobiletin and Tangeretin are potent inhibitors of CYP3A4. This creates a high risk of drug-drug interactions if co-administered with standard chemotherapeutics (e.g., Paclitaxel), potentially altering their toxicity profiles.

References

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs. Vertex AI Search / MDPI.[5]

  • Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer. Frontiers in Nutrition.

  • Tangeretin Suppresses LUAD via SSTR4 Downregulation: Integrated Bioinformatics and Functional Validation. MDPI.

  • MTT assay protocol. Abcam.

  • Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity. Anticancer Research.[6][7][8]

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A Researcher's Guide to Validating the Mechanism of Action of 5,2'-Dimethoxyflavone: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a promising bioactive compound to elucidating its precise mechanism of action is both critical and complex. 5,2'-Dimethoxyflavone, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties, primarily attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit protein kinase activity. This guide provides an in-depth, comparative analysis of the experimental methodologies required to validate these mechanisms. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, offering a framework for constructing a robust and self-validating research strategy.

Unveiling the Action of this compound: A Multi-pronged Approach

The anticancer and therapeutic potential of this compound and its structural analogs, like 5,7-Dimethoxyflavone, appears to stem from a convergence of cellular effects. The primary hypothesized mechanisms include:

  • Induction of Apoptosis: The programmed cell death of cancer cells is a hallmark of effective chemotherapeutic agents. Flavonoids are known to modulate the expression of key apoptotic proteins.

  • Cell Cycle Arrest: By halting the cell cycle at specific checkpoints, this flavone can prevent the proliferation of aberrant cells.

  • Inhibition of Protein Kinase C (PKC): As a crucial node in cellular signal transduction, the inhibition of PKC by flavonoids can disrupt pathways essential for cancer cell survival and proliferation.[1]

This guide will systematically explore the validation of each of these mechanisms, presenting a comparative analysis of relevant experimental techniques.

Section 1: Validating Apoptosis Induction

The induction of apoptosis is a cornerstone of this compound's bioactivity. A multi-assay approach is recommended to build a compelling case for its pro-apoptotic effects.

Initial Screening for Cytotoxicity: The MTT Assay

A foundational step is to determine the cytotoxic concentration of this compound on a chosen cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Expose cells to a serial dilution of this compound (e.g., 0-200 µM) for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Presentation: IC50 Values of this compound

Cell LineIncubation Time (h)IC50 (µM)
HepG248~25
A54948Varies
HCT11648Varies

Note: The IC50 (half-maximal inhibitory concentration) will vary depending on the cell line and experimental conditions.

Comparative Analysis of Apoptosis Assays

While the MTT assay indicates cell death, it does not distinguish between apoptosis and necrosis. Therefore, more specific assays are imperative.

AssayPrincipleAdvantagesDisadvantages
Annexin V/PI Staining Detects the translocation of phosphatidylserine (PS) to the outer cell membrane, an early apoptotic event. Propidium Iodide (PI) stains necrotic cells.Distinguishes between early apoptotic, late apoptotic, and necrotic cells.PS translocation can be reversible and may occur in instances of cellular stress without commitment to apoptosis.[2]
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis.Useful for identifying apoptotic cells in tissue sections.Can also detect DNA damage from other sources, leading to false positives.[2]
Caspase Activity Assays Measures the activity of executioner caspases (e.g., Caspase-3, -7), which are key mediators of apoptosis.A more direct and reliable measure of the apoptotic cascade.[3]Timing is critical as caspase activation can be transient.

Expert Recommendation: A combination of Annexin V/PI staining for early events and a caspase activity assay for confirmation of the execution phase provides a robust validation of apoptosis.

Western Blotting for Apoptotic Markers

To delve deeper into the molecular mechanism, Western blotting can be employed to assess the expression levels of key apoptotic proteins.[4]

Experimental Protocol: Western Blot for Apoptotic Markers

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block non-specific binding sites on the membrane.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3, PARP).[4]

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using a chemiluminescent substrate.

Interpreting the Results: An increase in the Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 and cleaved PARP are strong indicators of apoptosis induction.[4][5][6]

Workflow for Apoptosis Validation

A Initial Cytotoxicity Screening (MTT Assay) B Early Apoptosis Detection (Annexin V/PI Staining) A->B Determine IC50 C Late Apoptosis Confirmation (Caspase-3/7 Activity Assay) B->C Confirm Apoptotic Pathway D Molecular Mechanism (Western Blot for Bax, Bcl-2, Cleaved Caspase-3) C->D Investigate Protein Expression

Caption: A stepwise workflow for the comprehensive validation of apoptosis induced by this compound.

Section 2: Validating Cell Cycle Arrest

The ability of this compound to halt cell proliferation can be quantitatively assessed by analyzing its impact on the cell cycle.

Cell Cycle Analysis using Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is the gold standard for determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]

Experimental Protocol: Cell Cycle Analysis with PI Staining

  • Cell Treatment: Treat cells with this compound at the predetermined IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest and wash the cells.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membrane.[9][10][11]

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure PI specifically binds to DNA.[9]

  • PI Staining: Stain the cells with a PI solution.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation: Cell Cycle Distribution

Treatment% G0/G1% S% G2/M
Control552520
This compound701515

Note: An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest at that checkpoint.

Signaling Pathway of Cell Cycle Arrest

DMF This compound Kinase Target Kinase (e.g., Cdk5) DMF->Kinase Inhibition p53 p53 activation Kinase->p53 Modulation of p21 p21 expression p53->p21 Upregulation of Arrest G2/M Arrest p21->Arrest

Caption: Proposed signaling pathway for this compound-induced cell cycle arrest.

Section 3: Validating Protein Kinase C (PKC) Inhibition

Flavonoids are known to interact with the ATP-binding site of various kinases. Validating the specific inhibition of PKC by this compound requires a combination of in vitro and cell-based assays.

In Vitro Kinase Activity Assays

Biochemical assays directly measure the effect of the compound on the enzymatic activity of purified PKC.

Comparison of In Vitro PKC Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assay Measures the incorporation of ³²P from [γ-³²P]ATP into a substrate peptide.Considered the "gold standard" for direct and sensitive measurement.Requires handling of radioactive materials.
Fluorescence Polarization (FP) A fluorescently labeled substrate peptide is used. Phosphorylation by PKC prevents binding of a specific antibody, leading to a decrease in fluorescence polarization.Homogeneous, non-radioactive, and suitable for high-throughput screening.[12]Can be prone to interference from fluorescent compounds.
Luminescence-Based (ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[13]High sensitivity and broad dynamic range.[13]Indirect measurement of kinase activity.

Experimental Protocol: Fluorescence Polarization-Based PKC Assay

  • Reaction Setup: In a microplate, combine purified PKC enzyme, a fluorescently labeled substrate peptide, ATP, and varying concentrations of this compound.

  • Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.

  • Detection: Add an anti-phosphoserine/threonine antibody and measure the fluorescence polarization.

Validating Kinase Inhibitor Specificity

A significant challenge in drug discovery is ensuring the selectivity of a kinase inhibitor.[14]

Strategies for Validating Specificity:

  • Kinome Profiling: Screen this compound against a large panel of kinases to identify off-target effects.[15]

  • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.

  • Computational Docking: In silico modeling can predict the binding mode of this compound to the ATP-binding pocket of PKC and other kinases.

Experimental Workflow for Kinase Inhibition Validation

A In Vitro Kinase Assay (e.g., FP-based) B Determine IC50 for PKC A->B C Kinome Profiling B->C Assess Selectivity E Computational Docking B->E Predict Binding Mode D Cellular Target Engagement (CETSA) C->D Confirm in-cell binding

Caption: A comprehensive workflow for validating the inhibition and selectivity of this compound as a kinase inhibitor.

Troubleshooting Common Issues in Cell-Based Assays

Reproducibility is paramount in scientific research. Here are some common pitfalls and their solutions when working with flavonoids in cell-based assays:[16][17][18][19][20]

IssuePotential CauseTroubleshooting Strategy
High Variability Inconsistent cell seeding, edge effects in microplates, or fluctuations in incubation conditions.Ensure uniform cell seeding, use outer wells for media only, and maintain consistent incubator conditions.
Low Signal-to-Noise Ratio Autofluorescence from the compound or media components.Use phenol red-free media and test for compound autofluorescence.
Inconsistent IC50 Values Cell passage number, cell health, or compound stability.Use cells within a consistent passage range, ensure high cell viability before treatment, and prepare fresh compound solutions.

Conclusion

Validating the mechanism of action of a promising compound like this compound requires a meticulous and multi-faceted experimental approach. By employing a combination of well-chosen assays, from initial cytotoxicity screening to in-depth molecular analysis, researchers can build a robust and compelling narrative of its biological activity. This guide provides a comparative framework to not only select the appropriate techniques but also to understand the rationale behind these choices, ultimately leading to more reliable and impactful scientific discoveries.

References

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases.
  • Ferriola, P. C., et al. (1989). Protein kinase C inhibition by plant flavonoids. Kinetic mechanisms and structure-activity relationships. The Journal of Biological Chemistry, 264(14), 20235-20241.
  • ResearchGate. (2017). What are the differences between using activated Caspas3, AnnexinV or Tunnel assay? Retrieved from [Link]

  • PanVera Corporation. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL. Retrieved from a document hosted on a university website.
  • Eppendorf & Promega. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

  • University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI.
  • Waseem, M., et al. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison.
  • Wang, L., et al. (2016). The Kinase Specificity of Protein Kinase Inhibitor Peptide. Frontiers in Pharmacology, 7, 493.
  • Matsuo, K., et al. (2023). PKC activity assessment. Bio-protocol, 13(18), e4803.
  • BMG Labtech. (2025). Apoptosis – what assay should I use? Retrieved from [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • León, B., et al. (2007). Effects of Natural Flavones and Flavonols on the Kinase Activity of Cdk5.
  • Biocompare. (2018). What to Consider When Choosing Apoptotic Assays. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • Wang, G., et al. (2017). Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage. Experimental and Therapeutic Medicine, 14(4), 3667-3672.
  • Promega Corporation. (n.d.). PKCδ Kinase Assay.
  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 12), 1046-1056.
  • Liu, X., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(12), e2337.
  • Zuercher, W. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11925-E11934.
  • ResearchGate. (n.d.). Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,....
  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • Irimie, F. D., et al. (2023). Current trends in luminescence-based assessment of apoptosis. RSC Chemical Biology, 4(11), 846-861.
  • Miihkinen, M., et al. (2026). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 5,2'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and research applications, the rigorous assessment of purity is not merely a quality control step but a cornerstone of scientific validity. This guide provides an in-depth, comparative analysis of the essential analytical techniques for verifying the purity of synthesized 5,2'-Dimethoxyflavone. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the trustworthiness and accuracy of your findings.

The Significance of Purity in this compound Research

A Comparative Overview of Analytical Methodologies

A singular analytical technique is rarely sufficient to definitively determine the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods provides a comprehensive purity profile, each offering unique and complementary information.

Analytical Technique Primary Purpose Information Provided Strengths Limitations
HPLC-DAD Quantification & Impurity ProfilingPurity percentage, number of impurities, retention timeHigh sensitivity, excellent for quantitative analysis, impurity detectionCo-elution of impurities with similar polarity is possible
qNMR Absolute Quantification & Structural VerificationAbsolute purity, structural confirmation, identification of impuritiesHigh precision and accuracy, does not require a reference standard of the analyteLower sensitivity than HPLC, requires a certified internal standard
LC-MS Identification & Trace Impurity DetectionMolecular weight confirmation, fragmentation patterns for structural elucidationExtremely high sensitivity, excellent for identifying trace impurities and confirming identityIonization efficiency can vary, less quantitative than HPLC-DAD
FTIR Functional Group AnalysisPresence of characteristic functional groupsFast, provides a unique fingerprint of the moleculeNot suitable for quantification, less sensitive to minor impurities

The Orthogonal Approach: A Self-Validating System

The core principle of a robust purity assessment is the use of orthogonal methods – techniques that measure the same property (purity) through different and independent principles. For this compound, the combination of High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy forms a powerful, self-validating system.

  • HPLC-DAD provides a highly sensitive measure of purity based on the chromatographic separation of the main component from its impurities. The purity is typically expressed as a percentage of the total peak area.

  • qNMR , on the other hand, offers an absolute measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration.[1][2] This method is independent of the analyte's response factor in a detector.

Agreement between the purity values obtained from these two orthogonal methods provides a high degree of confidence in the assigned purity of the synthesized this compound.

Figure 1: A comprehensive workflow for the purity assessment of synthesized this compound, emphasizing an orthogonal approach.

Experimental Protocols

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Rationale: HPLC is the workhorse for purity determination due to its high resolving power and sensitivity. A reversed-phase C18 column is ideal for separating flavonoids based on their polarity.[3][4] A gradient elution is employed to ensure the separation of both polar and non-polar impurities. The Diode Array Detector (DAD) is crucial as it provides UV-Vis spectra for each peak, aiding in peak identification and purity assessment by comparing the spectra across a single peak.[5][6]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.[7]

    • Dissolve the sample in HPLC-grade methanol and make up to the mark.[3]

    • Filter the solution through a 0.20 µm PTFE syringe filter into an HPLC vial.[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-10 min: 30-50% B

      • 10-25 min: 50-80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 10 µL.[7]

    • Column Temperature: 30 °C.

    • DAD Wavelength: 210-400 nm, with monitoring at the λmax of this compound (typically around 265 nm and 310 nm).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.

    • Examine the UV-Vis spectrum of the main peak for consistency across the peak, which indicates peak purity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Rationale: qNMR is a primary analytical method that provides a direct measurement of the analyte's concentration without the need for a specific reference standard of the analyte itself.[1][2] The purity is determined by comparing the integral of a well-resolved proton signal of the analyte to that of a certified internal standard. For this purpose, it is crucial to select an internal standard with a known purity and a signal that does not overlap with any signals from the analyte or impurities.[5]

Protocol:

  • Sample and Standard Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the synthesized this compound into a clean, dry vial.[1]

    • Accurately weigh (to 0.01 mg) a similar mass of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard should have a known purity of >99.5%.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in which both the analyte and the standard are fully soluble.[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative acquisition include:

      • A long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping proton signal from this compound and a signal from the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS is a highly sensitive technique that couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. It is invaluable for confirming the molecular weight of the synthesized compound and for identifying the molecular weights of any impurities, even those present at trace levels.[9]

Protocol:

  • Sample Preparation:

    • Prepare the sample as described for HPLC-DAD analysis, but at a lower concentration (e.g., 10 µg/mL in methanol).

  • LC-MS Conditions:

    • Use the same HPLC method as described above.

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) is commonly used for flavonoids.

    • Polarity: Both positive and negative ion modes should be evaluated to obtain the most informative spectra.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

    • Data Acquisition: Acquire full scan data to obtain the molecular ions of the analyte and any impurities. Tandem MS (MS/MS) can be performed on the molecular ions to obtain fragmentation patterns for structural confirmation.

  • Data Analysis:

    • Confirm the molecular weight of this compound (C17H14O4, Exact Mass: 282.09 g/mol ).

    • Analyze the mass spectra of any impurity peaks to determine their molecular weights, which can provide clues to their identity (e.g., starting materials, incompletely reacted intermediates).

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy provides a unique "fingerprint" of a molecule by detecting the vibrations of its functional groups. While not a quantitative technique for purity, it is an excellent method for confirming the presence of key functional groups in the synthesized this compound and for detecting the presence of impurities with different functional groups.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the synthesized this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.[10][11]

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[12]

  • FTIR Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in this compound, such as:

      • C=O (carbonyl) stretch of the flavone core (around 1630-1650 cm⁻¹)

      • C=C (aromatic) stretches (around 1450-1600 cm⁻¹)

      • C-O (ether) stretches (around 1000-1300 cm⁻¹)

    • Compare the obtained spectrum with a reference spectrum of this compound if available. The absence of unexpected peaks (e.g., a broad -OH stretch from a starting material) supports the purity of the compound.

Identifying Potential Impurities

The likely impurities in a synthesis are often related to the starting materials and the reaction pathway. A common synthesis of flavones is the Baker-Venkataraman rearrangement or the Allan-Robinson reaction.[3][13] For this compound, a plausible synthesis involves the reaction of 2'-hydroxy-5'-methoxyacetophenone with 2-methoxybenzoyl chloride, followed by cyclization.

Sources

The Scientific Rationale: Why Inter-Laboratory Validation Matters

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Inter-Laboratory Validation of 5,2'-Dimethoxyflavone Bioassays

For researchers, scientists, and drug development professionals, the robust and reproducible bioassessment of novel compounds is paramount. This guide provides an in-depth technical framework for the inter-laboratory validation of bioassays for this compound, a methoxylated flavone with significant therapeutic potential. While its isomer, 5,7-dimethoxyflavone, has been more extensively studied, understanding the bioactivity of this compound is a burgeoning area of interest. This document will not only detail relevant bioassays but also, in the absence of existing multi-site validation studies, propose a comprehensive strategy for conducting such a validation to ensure data reliability and consistency across different research settings.

Inter-laboratory validation, also known as reproducibility, is the cornerstone of analytical method validation.[1] It assesses the degree of agreement between the results of the same test performed on the same material in different laboratories. For a compound like this compound, which is in the relatively early stages of investigation, establishing a set of validated bioassays is crucial for several reasons:

  • Ensuring Data Comparability: As different research groups begin to investigate this compound, standardized and validated assays will allow for the meaningful comparison of results.

  • Facilitating Collaborative Research: A validated set of bioassays provides a common ground for collaborative efforts, accelerating the pace of discovery.

  • Supporting Regulatory Submissions: For any potential therapeutic application, robust and reproducible bioassay data is a non-negotiable requirement for regulatory bodies.

  • Building Confidence in Scientific Findings: Reproducibility is a fundamental tenet of the scientific method. Demonstrating that the biological effects of this compound can be consistently measured across different laboratories strengthens the credibility of the research.

Selecting the Right Bioassays for this compound

Given the known biological activities of structurally similar polymethoxyflavonoids, the following bioassays are proposed as primary candidates for the inter-laboratory validation of this compound's effects.[2][3][4]

Anti-Inflammatory Activity Assays

Polymethoxyflavonoids are well-documented for their anti-inflammatory properties.[2][5] Key assays to validate this activity include:

  • Nitric Oxide (NO) Production Assay in Macrophages: This assay measures the inhibition of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Pro-inflammatory Cytokine Quantification (ELISA): Enzyme-linked immunosorbent assays (ELISAs) can be used to quantify the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant of stimulated immune cells.[6]

  • Cyclooxygenase-2 (COX-2) Expression Analysis (Western Blot or qRT-PCR): These methods can determine the effect of this compound on the protein or mRNA expression levels of the pro-inflammatory enzyme COX-2.[2]

Neuroprotective Activity Assays

Recent studies have highlighted the neuroprotective potential of methoxyflavones.[7] Relevant bioassays include:

  • Neuronal Cell Viability Assay: Using neuronal cell lines (e.g., SH-SY5Y), this assay can assess the protective effect of this compound against neurotoxin-induced cell death (e.g., using MPP+ or 6-OHDA).

  • Measurement of Reactive Oxygen Species (ROS): Fluorometric assays can be employed to measure the reduction of intracellular ROS in neuronal cells under oxidative stress.

  • Assessment of Neurotransmitter-related Enzyme Inhibition: If a specific target is hypothesized, enzyme inhibition assays can be developed. For instance, some flavanoids have been shown to interact with components of the GABAergic or serotonergic systems.[7]

A Proposed Framework for Inter-Laboratory Validation

The following is a structured approach to conducting an inter-laboratory validation study for the selected this compound bioassays. This framework is based on established guidelines for biological assay validation.[1][8][9]

Phase 1: Pre-Validation and Protocol Harmonization
  • Selection of Participating Laboratories: A minimum of three laboratories should be recruited to participate in the study.

  • Development of a Detailed, Standardized Protocol: A single, comprehensive protocol for each bioassay must be developed and agreed upon by all participating laboratories. This includes specifics on cell line source and passage number, reagent and media preparation, incubation times, and data analysis methods.

  • Provision of a Common Reagent Stock: To minimize variability, a single, characterized batch of this compound and other critical reagents should be distributed to all participating laboratories from a central source.

  • Initial In-House Validation: Each laboratory should independently perform an initial validation of the assay to ensure they can meet pre-defined performance characteristics before proceeding to the inter-laboratory phase.

Phase 2: The Inter-Laboratory Study
  • Distribution of Blinded Samples: A central coordinating laboratory will prepare and distribute a set of blinded samples to all participating laboratories. These samples should include a range of this compound concentrations.

  • Independent Assay Performance: Each laboratory will perform the bioassays according to the harmonized protocol on the blinded samples.

  • Data Collection and Centralized Analysis: All raw data and calculated results will be submitted to the coordinating laboratory for statistical analysis.

Key Validation Parameters and Acceptance Criteria

The following parameters are critical for assessing the reproducibility of the bioassays. The acceptance criteria provided are general recommendations and may need to be adjusted based on the specific assay.[9][10][11]

Validation Parameter Description Acceptance Criteria
Accuracy The closeness of agreement between the mean of a series of measurements and the accepted true value.Within ± 20% of the nominal concentration.
Precision (Repeatability) The precision under the same operating conditions over a short interval of time.Coefficient of Variation (CV) ≤ 15%.
Intermediate Precision The precision within a single laboratory over different days, with different analysts, and different equipment.CV ≤ 20%.
Reproducibility The precision between different laboratories.CV ≤ 30%.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interference from the vehicle control or other matrix components.
Linearity and Range The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.Correlation coefficient (r²) ≥ 0.98.

Experimental Protocols: A Closer Look

Protocol: Nitric Oxide (NO) Production Assay
  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Griess Assay: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Protocol: Neuronal Cell Viability (MTT) Assay
  • Cell Culture: Seed SH-SY5Y neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 100 µM MPP+) for 24 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO.

  • Data Analysis: Measure the absorbance at 570 nm and calculate the percentage of cell viability relative to the untreated control.

Visualizing the Workflow and Underlying Mechanisms

Inter-Laboratory Validation Workflow

G cluster_prep Phase 1: Preparation & Harmonization cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Select Participating Labs B Develop Standardized Protocol A->B C Distribute Common Reagents B->C D In-House Validation C->D E Distribute Blinded Samples D->E F Independent Assay Performance G Centralized Data Collection H Statistical Analysis of Reproducibility G->H I Final Validation Report

Caption: Workflow for the inter-laboratory validation of bioassays.

Simplified Anti-Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS Expression NFkB->iNOS DMF This compound DMF->NFkB Inhibition NO Nitric Oxide (NO) iNOS->NO

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The establishment of robust and reproducible bioassays for this compound is a critical step in advancing our understanding of its therapeutic potential. The framework presented in this guide provides a comprehensive roadmap for conducting a successful inter-laboratory validation study. By adhering to these principles of scientific integrity and methodological rigor, the research community can build a solid foundation of reliable data, paving the way for future pre-clinical and clinical development of this promising compound.

References

  • The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. (2022). Food Research. Retrieved January 27, 2026, from [Link]

  • Structural Modification of 5,7-Dimethoxyflavone from Kaempferia parviflora and Biological Activities. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Effect of the active ingredient of Kaempferia parviflora, 5,7-dimethoxyflavone, on the pharmacokinetics of midazolam. (2018). PubMed. Retrieved January 27, 2026, from [Link]

  • Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2025). PMC - PubMed Central. Retrieved January 27, 2026, from [Link]

  • A Practical Approach to Biological Assay Validation. (n.d.). EDRA Services. Retrieved January 27, 2026, from [Link]

  • Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone. (n.d.). Retrieved January 27, 2026, from [Link]

  • USP〈1033〉Biological Assay Validation: Key Guidelines. (2025). FDCELL. Retrieved January 27, 2026, from [Link]

  • Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora. (2022). PubMed. Retrieved January 27, 2026, from [Link]

  • Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!. (n.d.). NorthEast BioLab. Retrieved January 27, 2026, from [Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020). BioProcess International. Retrieved January 27, 2026, from [Link]

  • Method Validation Guidelines. (n.d.). BioPharm International. Retrieved January 27, 2026, from [Link]

  • Simultaneous quantitative analysis of 12 methoxyflavones with melanogenesis inhibitory activity from the rhizomes of Kaempferia parviflora. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

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A Researcher's Guide to the Metabolic Stability of Dimethoxyflavone Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Metabolic Fate of Dimethoxyflavone Isomers: Implications for Drug Development

In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its therapeutic potential. Flavonoids, a class of naturally occurring compounds, have garnered significant interest for their diverse pharmacological activities. Among them, dimethoxyflavones (DMFs) represent a promising subgroup. However, the positioning of the two methoxy groups on the flavone core can dramatically influence their metabolic fate, impacting their bioavailability and efficacy. This guide provides a comprehensive comparison of the metabolic stability of key dimethoxyflavone isomers, offering valuable insights for researchers in medicinal chemistry and drug metabolism.

The Decisive Role of Methoxy Group Positioning in Metabolic Stability

The metabolic stability of a drug candidate is its susceptibility to biotransformation by metabolic enzymes, primarily in the liver. This process is often quantified by parameters such as half-life (t½) and intrinsic clearance (Clint). A compound with high metabolic stability will have a longer half-life and lower intrinsic clearance, generally leading to greater and more sustained exposure in the body.

Our comparative analysis focuses on four key dimethoxyflavone isomers: 5,7-dimethoxyflavone, 3',4'-dimethoxyflavone, 6,7-dimethoxyflavone, and 7,8-dimethoxyflavone. The arrangement of the methoxy groups across the A and B rings of the flavone structure dictates their interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.

Comparative In Vitro Metabolic Stability

To provide a clear comparison, the following table summarizes the available in vitro metabolic stability data for the dimethoxyflavone isomers. It is important to note that direct comparative studies under identical conditions for all isomers are limited. The data presented here is synthesized from multiple sources, and experimental conditions may vary.

IsomerIn Vitro SystemKey Metabolic ParametersMajor MetabolitesPrimary Metabolizing Enzymes
5,7-Dimethoxyflavone Human Liver MicrosomesHighly Stable Clint: 13 ml/min/kg[1]5-methoxy-7-hydroxyflavone, Chrysin (5,7-dihydroxyflavone)[2]CYP1A1, CYP1A2, CYP3A4[1]
3',4'-Dimethoxyflavone Human CYP1B1 & CYP2A13Metabolically Susceptible Rate of 3',4'-dihydroxyflavone formation (CYP1B1): 4.2 min⁻¹[3]3',4'-dihydroxyflavone[3]CYP1B1[3]
6,7-Dimethoxyflavone Data not availableData not availableData not availableData not available
7,8-Dimethoxyflavone Microbial Metabolism*Metabolically Susceptible 7,8-dimethoxy-4'-hydroxyflavone, 3',4'-dihydroxy-7,8-dimethoxyflavone, 7,3'-dihydroxy-8-methoxyflavone, 7,4'-dihydroxy-8-methoxyflavone, 8-methoxy-7,3',4'-trihydroxyflavone, 7-hydroxy-8-methoxyflavone[4][5]Not applicable (Microbial enzymes)

*Note: Data for 7,8-dimethoxyflavone is from microbial metabolism studies, which may not directly correlate with human hepatic metabolism but provides insights into potential sites of metabolic attack.

From the available data, a clear trend emerges:

  • 5,7-Dimethoxyflavone stands out for its exceptional metabolic stability. The methoxy groups on the A-ring at positions 5 and 7 appear to shield the molecule from extensive metabolism, resulting in a low intrinsic clearance.[1]

  • 3',4'-Dimethoxyflavone , with methoxy groups on the B-ring, is significantly more susceptible to metabolism. It serves as a good substrate for CYP1B1, which efficiently demethylates it to form 3',4'-dihydroxyflavone.[3]

  • While direct hepatic metabolism data for 7,8-dimethoxyflavone is lacking, microbial metabolism studies indicate that it is readily metabolized through both hydroxylation and demethylation, suggesting multiple points of vulnerability on the molecule.[4][5]

  • Unfortunately, there is a notable absence of publicly available in vitro metabolic stability data for 6,7-dimethoxyflavone in hepatic systems, highlighting a gap in the current understanding of this isomer.

Understanding the Metabolic Pathways: A Structural Perspective

The differences in metabolic stability can be attributed to the specific interactions between the dimethoxyflavone isomers and the active sites of metabolizing enzymes.

Caption: Metabolic pathways of dimethoxyflavone isomers.

As illustrated, the primary metabolic route for methoxyflavones is O-demethylation , catalyzed by CYP enzymes, which removes a methyl group to form a more polar hydroxylated metabolite. This is a critical first step that often precedes further conjugation reactions (Phase II metabolism), such as glucuronidation, leading to enhanced excretion.

The high stability of 5,7-dimethoxyflavone can be attributed to the steric hindrance provided by the methoxy groups at positions 5 and 7, which may limit access to the active sites of metabolizing enzymes. In contrast, the methoxy groups on the B-ring of 3',4'-dimethoxyflavone are more exposed and readily targeted by enzymes like CYP1B1.

Experimental Protocol: A Guide to Assessing Metabolic Stability in Human Liver Microsomes

For researchers aiming to conduct their own comparative studies, the following protocol for a liver microsomal stability assay provides a robust and validated methodology.

Objective: To determine the in vitro metabolic stability of dimethoxyflavone isomers by measuring their disappearance over time when incubated with human liver microsomes.

Materials:

  • Dimethoxyflavone isomers (test compounds)

  • Human Liver Microsomes (pooled from multiple donors)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Experimental Workflow:

Liver Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation A Prepare test compound stock solutions C Pre-incubate microsome mixture at 37°C A->C B Prepare microsome/buffer mixture B->C D Initiate reaction by adding NADPH C->D E Incubate at 37°C with shaking D->E F Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) E->F G Terminate reaction with cold acetonitrile & internal standard F->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I J Quantify remaining parent compound I->J K Plot ln(% remaining) vs. time J->K L Calculate half-life (t½) and intrinsic clearance (Clint) K->L

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of the dimethoxyflavone isomers in a suitable solvent (e.g., DMSO).

    • Prepare a reaction mixture containing human liver microsomes in phosphate buffer.

  • Incubation:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system. The final concentration of the test compound should be low enough to ensure enzyme kinetics are in the linear range (typically 1 µM).

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and an appropriate internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent dimethoxyflavone isomer.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).

Conclusion and Future Directions

The metabolic stability of dimethoxyflavone isomers is profoundly influenced by the substitution pattern of the methoxy groups. 5,7-Dimethoxyflavone exhibits superior metabolic stability compared to 3',4'-dimethoxyflavone , making it a more promising scaffold for the development of drug candidates with favorable pharmacokinetic profiles.

The lack of comprehensive, directly comparative data for all isomers, particularly 6,7-dimethoxyflavone and 7,8-dimethoxyflavone , in hepatic systems represents a significant knowledge gap. Future research should focus on conducting head-to-head in vitro metabolism studies with a complete set of dimethoxyflavone isomers under standardized conditions. Such studies will provide a more definitive ranking of their metabolic stability and a clearer understanding of the structure-metabolism relationships, ultimately guiding the rational design of more effective and bioavailable flavonoid-based therapeutics.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,2'-Dimethoxyflavone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but integral components of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 5,2'-Dimethoxyflavone, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, reflecting a synthesis of technical accuracy and field-proven insights.

Hazard Identification and Risk Assessment: A Proactive Approach

Based on the available data for analogous flavones, this compound should be handled as a substance that:

  • Causes skin irritation (H315) [1][2]

  • Causes serious eye irritation (H319) [1][2]

  • May cause respiratory irritation (H335) [1][2]

Therefore, it is imperative to treat this compound as a hazardous chemical and to take all necessary precautions to avoid exposure.

Table 1: Hazard Profile and Recommended Precautions for this compound

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)Handling Precautions
Causes skin irritationSkin Irritant (Category 2)Nitrile gloves, Lab coatAvoid direct contact with skin. Wash hands thoroughly after handling.
Causes serious eye irritationEye Irritant (Category 2A)Safety glasses with side shields or gogglesAvoid contact with eyes. Use of a face shield is recommended if there is a risk of splashing.
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)Use in a well-ventilated area or in a chemical fume hoodAvoid breathing dust.

Prudent Waste Management: A Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3]

Segregation and Collection of Waste

Proper segregation of chemical waste at the point of generation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

Step 1: Solid Waste Collection

  • Collect all solid this compound waste, including residual amounts from weighing boats, contaminated personal protective equipment (e.g., gloves, weighing paper), and any spilled material in a designated, leak-proof, and chemically compatible container.[4]

  • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

Step 2: Liquid Waste Collection

  • If this compound has been used in a solution, the entire solution must be collected as hazardous waste.

  • Collect the liquid waste in a sealable, leak-proof, and chemically compatible container. Avoid using metal containers for acidic or basic solutions.[1]

  • The container must be labeled "Hazardous Waste" and list all chemical components with their approximate concentrations.

Storage of Chemical Waste

Proper storage of hazardous waste within the laboratory is regulated to ensure safety and compliance.

  • Satellite Accumulation Areas (SAAs): Store waste containers in a designated Satellite Accumulation Area.[5][6] This area should be at or near the point of waste generation and under the control of the laboratory personnel.[1]

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.[5][6] Do not overfill containers; leave at least 10% headspace to allow for expansion.[1]

  • Segregation of Incompatibles: Store waste containers in a manner that segregates incompatible chemicals.[5] While specific reactivity data for this compound is limited, as a general rule, keep it separate from strong oxidizing agents, acids, and bases.

Arranging for Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for the maximum allowed time (which can vary by institution and local regulations, but is often around 90 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1][7]

  • Documentation: Ensure all required waste disposal forms are completed accurately and completely.

The following flowchart provides a visual guide to the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Generation of This compound Waste Waste_Type Is the waste solid or liquid? Start->Waste_Type Solid_Waste Collect in a labeled, sealed container for solid hazardous waste. Waste_Type->Solid_Waste Solid Liquid_Waste Collect in a labeled, sealed container for liquid hazardous waste. Waste_Type->Liquid_Waste Liquid Storage Store in designated Satellite Accumulation Area (SAA). Solid_Waste->Storage Liquid_Waste->Storage EHS_Pickup Contact EHS for waste pickup. Storage->EHS_Pickup

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate potential hazards.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.

  • Consult the SDS: Although a specific SDS for this compound is unavailable, refer to the SDS for 5-Methoxyflavone for guidance on spill cleanup.

  • Personal Protective Equipment: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated solid hazardous waste container.[4]

    • For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontamination: Clean the spill area with soap and water.[2] Collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Waste Minimization: A Commitment to Sustainable Science

Responsible chemical management extends beyond proper disposal to include practices that reduce waste generation at the source.

  • Order Only What is Needed: Purchase the smallest quantity of this compound required for your experiments.[6]

  • Careful Weighing: Use appropriate weighing techniques to avoid generating excess waste.

  • Proper Storage: Store this compound in a cool, dry, and well-ventilated place to maintain its stability and prevent degradation that would render it unusable.[5]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proactive hazard assessment, meticulous waste segregation, and adherence to institutional and regulatory guidelines are the cornerstones of safe and sustainable scientific research.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 5,2'-Dimethoxyflavone: From Receipt to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel compounds like 5,2'-Dimethoxyflavone is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a comprehensive, field-tested framework for handling this and similar flavonoid compounds. Our philosophy is that a robust safety protocol is not a checklist but a self-validating system, where each step is understood and logically reinforces the next, ensuring the protection of both the researcher and the integrity of the experiment.

Hazard Assessment: The Precautionary Principle

The primary physical form of this compound in a laboratory setting is a fine powder. The principal risks associated with such powders are inhalation and dermal/ocular contact. PubChem lists a related isomer, 2',5'-Dimethoxyflavone, as an "Acute Toxic" hazard, underscoring the need for vigilance.[1] Although safety data sheets (SDS) for other dimethoxyflavone isomers may classify them as "Not a hazardous substance or mixture," the absence of data is not an assurance of safety.[2][3] Therefore, we will operate under the precautionary principle, treating this compound as potentially hazardous upon acute exposure, particularly via inhalation or skin contact.

Personal Protective Equipment (PPE): Your Primary Barrier

Personal protective equipment (PPE) is the most critical barrier between you and potential chemical exposure.[4] The selection of PPE must be tailored to the specific task and the associated risk of exposure.

Core PPE Requirements
  • Eye and Face Protection : Chemical safety goggles are mandatory at all times to protect against splashes or airborne particles. A face shield should be worn over goggles when handling larger quantities (>1g) of the powder or when there is a significant risk of splashing. Standard safety glasses are insufficient.

  • Protective Clothing : A flame-resistant laboratory coat must be worn and fully fastened. It is crucial to ensure the coat is clean and in good condition. For disposal, contaminated lab coats must be laundered by a professional service, not at home.[5]

  • Gloves : Nitrile gloves are the standard for handling most chemical powders. It is essential to double-glove when handling the pure solid compound, especially during weighing and reconstitution. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected. Never wear gloves outside the laboratory or touch common surfaces like doorknobs and keyboards with gloved hands.[5]

  • Respiratory Protection : When handling the powder outside of a certified chemical fume hood or ventilated balance enclosure, a NIOSH-approved N95 respirator is required to prevent inhalation of fine particles. For larger quantities or situations with a higher potential for aerosolization, a respirator with a higher protection factor may be necessary, as determined by your institution's Chemical Hygiene Officer.

PPE Protocol Summary
Task Eye/Face Protection Gloves Respiratory Protection Protective Clothing
Unpacking/Inventory Safety GogglesSingle Pair NitrileNot Required (unless package is damaged)Lab Coat
Weighing Powder Safety GogglesDouble Pair NitrileN95 Respirator (if outside fume hood/enclosure)Lab Coat
Reconstitution (Dissolving) Safety GogglesDouble Pair NitrileNot Required (if performed in a fume hood)Lab Coat
Handling Dilute Solutions Safety GogglesSingle Pair NitrileNot RequiredLab Coat
Waste Disposal Safety GogglesSingle Pair NitrileNot RequiredLab Coat

Operational Workflow: Safe Handling Procedures

Adherence to a strict, step-by-step operational workflow minimizes the risk of exposure and contamination. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) provides the regulatory framework for these procedures.[6][7]

Step 1: Preparation and Weighing

This phase presents the highest risk of powder inhalation.

  • Designate an Area : Cordon off a specific area for handling the powder, preferably within a certified chemical fume hood or a ventilated balance enclosure.

  • Assemble Materials : Before retrieving the compound, ensure all necessary equipment (spatulas, weigh boats, solvent, vortexer, waste container) is within the designated area.

  • Don PPE : Put on all required PPE as outlined in the table above, including double gloves and an N95 respirator if not in a ventilated enclosure.

  • Weigh the Compound : Carefully open the container. Use a clean spatula to transfer the desired amount of this compound to a weigh boat. Avoid any actions that could create dust, such as tapping the container or dropping the powder from a height.

  • Clean Up : Immediately after weighing, securely close the primary container. Use a damp wipe to clean the spatula, weigh boat exterior, and any surfaces where powder may have settled. Dispose of the wipe in the designated chemical waste container.

Step 2: Reconstitution and Dilution
  • Perform in Fume Hood : All solvent additions and mixing should occur within a chemical fume hood to contain any vapors.

  • Add Solvent : Carefully add the desired solvent to the vessel containing the weighed powder.

  • Dissolve : Cap the vessel securely and mix using a vortexer or sonicator until the compound is fully dissolved.

  • Labeling : Clearly label the resulting solution with the compound name, concentration, solvent, date, and your initials.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accident.

  • Minor Spill (Powder) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with damp paper towels to prevent the powder from becoming airborne.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials in a sealed bag and dispose of it in the solid chemical waste container.

    • Wash the area with soap and water.

  • Skin Exposure :

    • Immediately rinse the affected area with copious amounts of water for at least 15 minutes.[2]

    • Remove any contaminated clothing while rinsing.

    • Seek immediate medical attention.

  • Eye Exposure :

    • Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[8]

    • Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal prevents environmental contamination and ensures regulatory compliance.

  • Solid Waste : All contaminated solid materials, including gloves, wipes, weigh boats, and unused powder, must be placed in a clearly labeled, sealed hazardous waste container. The label should include the words "Hazardous Waste" and the full chemical name "this compound".[9]

  • Liquid Waste : Unused solutions and contaminated solvents should be collected in a designated hazardous liquid waste container. Do not pour this chemical down the drain.[10] While some dilute, biodegradable aqueous solutions may be permissible for sewer disposal, this is not a recommended practice for compounds with limited safety data.[10]

  • Contact EHS : Follow your institution's Environmental Health & Safety (EHS) office procedures for the final pickup and disposal of hazardous waste.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase prep 1. Designate Area & Assemble Materials ppe 2. Don Full PPE (Goggles, Lab Coat, Double Gloves) prep->ppe weigh 3. Weigh Powder (Use Ventilated Enclosure if possible) ppe->weigh Enter Handling Area reconstitute 4. Reconstitute (Add Solvent & Mix) weigh->reconstitute experiment 5. Use in Experiment reconstitute->experiment solid_waste 6a. Dispose of Contaminated Solids (Gloves, Wipes, Plasticware) experiment->solid_waste liquid_waste 6b. Dispose of Liquid Waste (Unused Solutions) experiment->liquid_waste ehs 7. EHS Pickup solid_waste->ehs liquid_waste->ehs

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.